molecular formula C19H23F4N3O B12425128 Aak1-IN-5

Aak1-IN-5

Cat. No.: B12425128
M. Wt: 385.4 g/mol
InChI Key: HVHRHDHQHUAOQI-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aak1-IN-5 is a useful research compound. Its molecular formula is C19H23F4N3O and its molecular weight is 385.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H23F4N3O

Molecular Weight

385.4 g/mol

IUPAC Name

(2S)-1-[[4-(difluoromethyl)-6-[2-(difluoromethyl)-4-pyridinyl]-3-pyridinyl]oxy]-2,4-dimethylpentan-2-amine

InChI

InChI=1S/C19H23F4N3O/c1-11(2)8-19(3,24)10-27-16-9-26-14(7-13(16)17(20)21)12-4-5-25-15(6-12)18(22)23/h4-7,9,11,17-18H,8,10,24H2,1-3H3/t19-/m0/s1

InChI Key

HVHRHDHQHUAOQI-IBGZPJMESA-N

Isomeric SMILES

CC(C)C[C@@](C)(COC1=CN=C(C=C1C(F)F)C2=CC(=NC=C2)C(F)F)N

Canonical SMILES

CC(C)CC(C)(COC1=CN=C(C=C1C(F)F)C2=CC(=NC=C2)C(F)F)N

Origin of Product

United States

Foundational & Exploratory

Aak1-IN-5: A Selective AAK1 Inhibitor for Neuropathic Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Aak1-IN-5, also identified as compound 58 in seminal research, is a highly selective and potent inhibitor of Adaptor-Associated Kinase 1 (AAK1).[1] This small molecule has demonstrated significant potential in preclinical studies as a therapeutic agent for neuropathic pain. Its favorable characteristics, including central nervous system (CNS) penetrability and oral bioavailability, position it as a valuable tool for researchers investigating the role of AAK1 in various physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, selectivity, the underlying signaling pathways, and detailed experimental protocols for its characterization.

Core Data Summary

The inhibitory potency and selectivity of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data for this compound and related compounds for comparative analysis.

Table 1: In Vitro and Cellular Activity of this compound

CompoundAAK1 IC50 (nM)Filt Ki (nM)Cell IC50 (nM)
This compound (Compound 58)1.20.050.5

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Kinase Selectivity Profile

A critical aspect of a kinase inhibitor's utility is its selectivity. While a comprehensive kinase panel screening data for this compound (compound 58) is detailed in the primary literature, the following table highlights its inhibitory activity against closely related kinases, demonstrating its selectivity for AAK1.

Table 2: Selectivity of this compound Against Related Kinases

KinaseThis compound (Compound 58) IC50 (nM)
AAK11.2
GAK>10,000
BMP2K130

GAK: Cyclin G-associated kinase; BMP2K: Bone morphogenetic protein 2-inducible kinase. Data derived from Luo et al., 2022.

AAK1 Signaling Pathway

AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME). CME is a fundamental cellular process for the internalization of cell surface receptors, transporters, and other macromolecules. The primary substrate of AAK1 in this pathway is the μ2 subunit of the adaptor protein 2 (AP-2) complex (AP2M1).

The signaling cascade can be visualized as follows:

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cargo_Receptor Cargo Receptor AP2_Complex AP-2 Complex Cargo_Receptor->AP2_Complex recruits Clathrin Clathrin AP2_Complex->Clathrin recruits Coated_Pit Clathrin-Coated Pit AP2_Complex->Coated_Pit AAK1 AAK1 AAK1->AP2_Complex phosphorylates (AP2M1 subunit) Clathrin->Coated_Pit Phosphorylated_AP2 Phosphorylated AP-2 (p-AP2M1) Phosphorylated_AP2->Coated_Pit enhances assembly Endocytic_Vesicle Endocytic Vesicle Coated_Pit->Endocytic_Vesicle invaginates to form Aak1_IN_5 This compound Aak1_IN_5->AAK1 inhibits

AAK1's role in clathrin-mediated endocytosis.

In the context of neuropathic pain, the precise downstream effects of AAK1 inhibition are still under investigation. However, it is hypothesized that by modulating the endocytosis of key receptors and ion channels in neurons, this compound can alter neuronal signaling and reduce pain perception.[2][3][4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used to characterize this compound.

AAK1 TR-FRET Binding Assay

This biochemical assay quantitatively measures the binding affinity of an inhibitor to the AAK1 kinase domain.

TR_FRET_Workflow Start Start Prepare_Reagents Prepare Reagents: - AAK1 Enzyme - LanthaScreen™ Eu-anti-GST Ab - Kinase Tracer - this compound dilutions Start->Prepare_Reagents Dispense_Inhibitor Dispense this compound dilutions into assay plate Prepare_Reagents->Dispense_Inhibitor Add_Kinase_Ab Add AAK1 enzyme and Eu-anti-GST antibody mixture Dispense_Inhibitor->Add_Kinase_Ab Incubate_1 Incubate Add_Kinase_Ab->Incubate_1 Add_Tracer Add Kinase Tracer Incubate_1->Add_Tracer Incubate_2 Incubate at RT (e.g., 60 min) Add_Tracer->Incubate_2 Read_Plate Read TR-FRET signal (Excitation: 340 nm Emission: 615 nm & 665 nm) Incubate_2->Read_Plate Analyze_Data Analyze Data: - Calculate Emission Ratio - Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Workflow for the AAK1 TR-FRET binding assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X solution of AAK1 enzyme and LanthaScreen™ Eu-anti-GST antibody in 1X kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 4X solution of the kinase tracer in 1X kinase buffer.

    • Perform serial dilutions of this compound in DMSO, followed by a dilution in 1X kinase buffer to create 4X final concentrations.

  • Assay Procedure:

    • Add 2.5 µL of the 4X this compound dilutions to the wells of a 384-well assay plate.

    • Add 5 µL of the 2X AAK1 enzyme/antibody mixture to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 2.5 µL of the 4X kinase tracer to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay in HEK293T Cells

This cell-based assay confirms the ability of this compound to engage and inhibit AAK1 within a cellular context.

Cellular_Assay_Workflow Start Start Seed_Cells Seed HEK293T cells expressing NanoLuc-AAK1 fusion protein in a 384-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_Tracer Add NanoBRET Tracer K-5 Incubate_Overnight->Add_Tracer Add_Inhibitor Add serial dilutions of this compound Add_Tracer->Add_Inhibitor Incubate_Treatment Incubate for 2 hours at 37°C, 5% CO2 Add_Inhibitor->Incubate_Treatment Add_Substrate Add NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor Incubate_Treatment->Add_Substrate Read_BRET Read BRET signal (Donor emission at 450 nm, Acceptor emission at 610 nm) Add_Substrate->Read_BRET Analyze_Data Analyze Data: - Calculate BRET ratio - Determine cellular IC50 Read_BRET->Analyze_Data End End Analyze_Data->End

Workflow for the cellular AAK1 target engagement assay.

Methodology:

  • Cell Culture and Plating:

    • Culture HEK293T cells transiently expressing a NanoLuc-AAK1 fusion protein.

    • Seed the cells into a 384-well white assay plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound.

    • Pre-treat the cells with the NanoBRET Tracer K-5.

    • Add the this compound dilutions to the cells and incubate for 2 hours at 37°C in a 5% CO2 incubator.

  • BRET Measurement:

    • Add the NanoBRET Nano-Glo Substrate and an extracellular NanoLuc inhibitor to the wells.

    • Immediately read the plate on a luminometer capable of measuring BRET, detecting both the donor (NanoLuc) and acceptor (tracer) signals.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.

Conclusion

This compound is a highly potent and selective AAK1 inhibitor with demonstrated in vitro and cellular activity. Its ability to penetrate the CNS and its oral bioavailability make it a promising lead compound for the development of novel therapeutics for neuropathic pain. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of AAK1 inhibition and to utilize this compound as a critical research tool.

References

Aak1-IN-5: A Novel AAK1 Inhibitor for the Potential Treatment of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Neuropathic pain, a debilitating chronic condition arising from nerve damage, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. Adaptor-associated kinase 1 (AAK1), a serine/threonine kinase, has emerged as a promising therapeutic target for neuropathic pain.[1][2] AAK1 plays a crucial role in clathrin-mediated endocytosis (CME), a fundamental cellular process for internalizing cell surface receptors and ligands.[1][2] Inhibition of AAK1 has been shown to produce analgesic effects in various preclinical models of neuropathic pain. This document provides a detailed technical overview of Aak1-IN-5, a highly selective, central nervous system (CNS)-penetrant, and orally active AAK1 inhibitor, and its potential for the treatment of neuropathic pain.

Core Mechanism of Action: AAK1 in Neuropathic Pain

AAK1 is a key regulator of CME through its phosphorylation of the μ2 subunit of the adaptor protein 2 (AP2) complex.[1] The AP2 complex is essential for the formation of clathrin-coated pits and the subsequent internalization of cargo proteins, including receptors and ion channels involved in pain signaling. By phosphorylating AP2M1, AAK1 enhances the efficiency of this internalization process.

In the context of neuropathic pain, the hyperexcitability of neurons is a key pathological feature. The trafficking and cell surface expression of various receptors and ion channels on nociceptive neurons are critical determinants of their sensitivity. Dysregulation of CME can therefore contribute to the maintenance of the chronic pain state. Inhibition of AAK1 is thought to modulate the endocytosis of key proteins involved in pain signal transmission, thereby dampening neuronal hyperexcitability and producing an analgesic effect. Studies with AAK1 knockout mice have shown a marked reduction in persistent pain responses, further validating AAK1 as a pain target. The antinociceptive effects of AAK1 inhibitors appear to be mediated at the spinal level and are linked to the potentiation of alpha2 adrenergic signaling, a known pain-inhibitory pathway.

This compound: A Profile of a Potent AAK1 Inhibitor

This compound is a novel biaryl alkyl ether compound identified as a highly potent and selective inhibitor of AAK1. Its favorable pharmacokinetic properties, including CNS penetrance and oral bioavailability, make it a promising candidate for further development.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound and other notable AAK1 inhibitors.

Table 1: In Vitro Potency of AAK1 Inhibitors

CompoundAAK1 IC50 (nM)Filt Ki (nM)Cell IC50 (nM)Reference
This compound 1.2 0.05 0.5
LP-9355093.3--
BMT-090605--0.63
BMS-91117212-51
SGC-AAK1-12339.1-

Table 2: In Vivo Efficacy of this compound in a Neuropathic Pain Model

Animal ModelSpeciesDosing (p.o.)OutcomeReference
Chronic Constriction Injury (CCI)Sprague-Dawley Rat1 and 3 mg/kgDose-dependent reduction in hyperalgesia

Table 3: Metabolic Stability of this compound

SpeciesMicrosomal Half-life (min)
Human>120
Mouse>120
Rat76.0
Cynomolgus Monkey17.6
Dog26.0
Data from MedChemExpress, citing Luo G, et al. (2022)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving AAK1 and a typical experimental workflow for evaluating AAK1 inhibitors in a preclinical model of neuropathic pain.

AAK1_Signaling_Pathway AAK1 Signaling in Clathrin-Mediated Endocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Cargo Cargo Receptor Receptor Cargo->Receptor Binds Receptor_Cargo_Complex Receptor-Cargo Complex Receptor->Receptor_Cargo_Complex AP2 AP2 Complex Receptor_Cargo_Complex->AP2 Recruits Clathrin Clathrin AP2->Clathrin Recruits pAP2 Phosphorylated AP2 Complex Clathrin_Coated_Pit Clathrin-Coated Pit Formation Clathrin->Clathrin_Coated_Pit AAK1 AAK1 AAK1->AP2 Phosphorylates (μ2 subunit) pAP2->Clathrin_Coated_Pit Promotes Endocytosis Endocytosis Clathrin_Coated_Pit->Endocytosis Aak1_IN_5 This compound Aak1_IN_5->AAK1 Inhibits

Diagram 1: AAK1's role in clathrin-mediated endocytosis.

Experimental_Workflow Preclinical Evaluation of this compound in CCI Model Induction Induce Neuropathic Pain (CCI Surgery in Rats) Development Allow for Pain Behavior Development (e.g., 2 weeks) Induction->Development Baseline Baseline Pain Assessment (e.g., von Frey filaments) Development->Baseline Treatment Administer this compound (e.g., 1, 3 mg/kg, p.o.) or Vehicle Control Baseline->Treatment Post_Treatment Post-Treatment Pain Assessment (at various time points) Treatment->Post_Treatment Analysis Data Analysis (Paw withdrawal threshold) Post_Treatment->Analysis Outcome Determine Efficacy of this compound Analysis->Outcome

Diagram 2: Workflow for in vivo efficacy testing.

Experimental Protocols

AAK1 Kinase Assay (In Vitro)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against AAK1 kinase activity.

Materials:

  • Recombinant human AAK1 enzyme

  • AAK1 substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the kinase assay buffer, AAK1 enzyme, and the substrate peptide to the wells of a 384-well plate.

  • Add the diluted test compound to the respective wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the positive control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain (In Vivo)

Objective: To evaluate the analgesic efficacy of a test compound in a rat model of peripheral nerve injury-induced neuropathic pain.

Animals: Male Sprague-Dawley rats (200-250 g).

Procedure:

  • Surgical Procedure:

    • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

    • Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

    • Loosely ligate the sciatic nerve with four chromic gut sutures placed approximately 1 mm apart. The ligatures should be tied to just barely constrict the nerve.

    • Close the muscle and skin layers with sutures.

    • Allow the animals to recover for a period of 10-14 days to allow for the full development of neuropathic pain behaviors.

  • Behavioral Testing (Mechanical Allodynia):

    • Place the rats in individual Plexiglas chambers on an elevated mesh floor and allow them to acclimate for at least 30 minutes.

    • Measure the paw withdrawal threshold (PWT) in response to mechanical stimulation using a series of calibrated von Frey filaments applied to the plantar surface of the hind paw.

    • The PWT is determined using the up-down method.

  • Drug Administration and Efficacy Assessment:

    • After baseline PWTs are established, administer the test compound (e.g., this compound at 1 and 3 mg/kg) or vehicle control via the desired route (e.g., oral gavage).

    • Measure the PWT at various time points post-dosing (e.g., 0.5, 1, 2, 4, and 6 hours).

    • An increase in the PWT in the drug-treated group compared to the vehicle-treated group indicates an anti-allodynic (analgesic) effect.

Conclusion and Future Directions

This compound represents a significant advancement in the development of selective AAK1 inhibitors for neuropathic pain. Its high potency, CNS penetrance, and oral bioavailability, coupled with demonstrated efficacy in a preclinical pain model, underscore its therapeutic potential. Further preclinical development, including comprehensive safety and toxicology studies, is warranted to advance this promising candidate toward clinical evaluation. The continued exploration of AAK1 inhibitors like this compound offers a novel and potentially more effective therapeutic strategy for the millions of patients suffering from neuropathic pain.

References

Investigating the CNS-Penetrable Properties of Aak1-IN-5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the central nervous system (CNS) penetrable properties of Aak1-IN-5, a highly selective and orally active inhibitor of Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a key process in synaptic vesicle recycling and signal transduction.[1][2] Inhibition of AAK1 has emerged as a promising therapeutic strategy for neuropathic pain and other neurological disorders.[1][3] This document summarizes key quantitative data, details experimental protocols for assessing CNS penetration, and visualizes the underlying biological pathways.

Quantitative Data Summary

The following tables provide a consolidated overview of the in vitro and in vivo properties of this compound and its close, extensively studied analog, BMS-986176/LX-9211. This compound is identified as compound 58 in the primary literature.[3]

Table 1: In Vitro Potency and Physicochemical Properties of this compound

ParameterValueReference
AAK1 IC501.2 nM
Filt K_i0.05 nM
Cell IC500.5 nM

Table 2: In Vitro and In Vivo CNS Penetrable Properties of this compound and Analogs

CompoundAssayParameterValueSpeciesReference
This compound (compound 58)In Vivo EfficacyEffective Dose (Chronic Constriction Injury Model)1 and 3 mg/kgRat
BMS-986176/LX-9211In Vivo PharmacokineticsBrain-to-Plasma Ratio20Rat

Experimental Protocols

Detailed methodologies for assessing the CNS-penetrable properties of this compound are outlined below. These protocols are based on established methods for small molecule kinase inhibitors targeting the CNS.

In Vitro Permeability Assay: MDCK-MDR1 Cell Model

This assay is crucial for determining if a compound is a substrate of P-glycoprotein (P-gp), a major efflux transporter at the blood-brain barrier (BBB).

Objective: To assess the bidirectional permeability of this compound across a polarized monolayer of Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1).

Methodology:

  • Cell Culture: MDCK-MDR1 cells are cultured on semi-permeable filter supports (e.g., Transwell®) for 4-7 days to form a confluent and polarized monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assessment:

    • The assay is performed in two directions: apical (A) to basolateral (B) and basolateral (B) to apical (A).

    • This compound (typically at a concentration of 1-10 µM) is added to the donor chamber (either apical or basolateral).

    • Samples are collected from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of this compound in the collected samples is quantified by liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both directions using the following formula:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

    • The efflux ratio is calculated as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for P-gp and may be actively transported out of the brain.

In Vivo Pharmacokinetic Study in Rats

This study determines the concentration of this compound in the plasma and brain over time after oral administration, providing a direct measure of its ability to cross the BBB.

Objective: To determine the brain-to-plasma concentration ratio of this compound in rats following oral administration.

Methodology:

  • Animal Dosing: Male Sprague-Dawley or Wistar rats are administered this compound via oral gavage at a specific dose (e.g., 10 mg/kg).

  • Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), blood samples are collected (e.g., via tail vein or cardiac puncture). Animals are then euthanized, and brains are harvested.

  • Sample Processing:

    • Blood samples are centrifuged to separate plasma.

    • Brains are homogenized in a suitable buffer.

  • Quantification: The concentration of this compound in plasma and brain homogenate is determined by LC-MS/MS.

  • Data Analysis:

    • Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) are calculated for both plasma and brain.

    • The brain-to-plasma ratio is calculated at each time point and as a ratio of the AUCs (AUCbrain / AUCplasma). A high ratio indicates good CNS penetration. For the close analog BMS-986176/LX-9211, an average brain to plasma ratio of 20 was observed in rats.

Brain Tissue Binding Assay: Equilibrium Dialysis

This assay measures the fraction of the drug that is not bound to brain tissue, as only the unbound drug is pharmacologically active.

Objective: To determine the fraction of this compound unbound (fu,brain) in brain homogenate.

Methodology:

  • Preparation: Brain tissue from rats is homogenized.

  • Equilibrium Dialysis:

    • A dialysis device with two chambers separated by a semi-permeable membrane is used.

    • One chamber is filled with brain homogenate spiked with this compound, and the other chamber is filled with buffer.

    • The device is incubated until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

  • Quantification: The concentration of this compound in both the brain homogenate and buffer chambers is measured by LC-MS/MS.

  • Data Analysis:

    • The fraction unbound in brain tissue (fu,brain) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the brain homogenate chamber.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving AAK1 and a typical experimental workflow for assessing CNS penetration.

AAK1_Signaling_Pathway cluster_CME Clathrin-Mediated Endocytosis (CME) cluster_Signaling Downstream Signaling Cargo Cargo (e.g., Receptors) AP2 AP2 Complex Cargo->AP2 Binds Clathrin Clathrin AP2->Clathrin Recruits Vesicle Clathrin-Coated Vesicle Clathrin->Vesicle Forms AAK1 AAK1 AAK1->AP2 Phosphorylates μ2 subunit Notch Notch Receptor AAK1->Notch Stabilizes WNT_LRP6 WNT/LRP6 Complex AAK1->WNT_LRP6 Promotes Endocytosis Notch_Pathway Notch Signaling (Positive Regulation) Notch->Notch_Pathway WNT_Pathway WNT Signaling (Negative Regulation) WNT_LRP6->WNT_Pathway Aak1_IN_5 This compound Aak1_IN_5->AAK1 Inhibits

Caption: AAK1's role in clathrin-mediated endocytosis and downstream signaling.

CNS_Penetration_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis & Decision MDCK_assay MDCK-MDR1 Permeability Assay Efflux_Ratio Determine Efflux Ratio MDCK_assay->Efflux_Ratio Pgp_Substrate P-gp Substrate? Efflux_Ratio->Pgp_Substrate PK_study Rat Pharmacokinetic Study (Oral Gavage) Pgp_Substrate->PK_study Inform In Vivo Study Design CNS_Penetration_Profile Comprehensive CNS Penetration Profile Pgp_Substrate->CNS_Penetration_Profile Brain_Plasma_Ratio Calculate Brain-to-Plasma Ratio PK_study->Brain_Plasma_Ratio Brain_Plasma_Ratio->CNS_Penetration_Profile Tissue_Binding Brain Tissue Binding Assay (Equilibrium Dialysis) fu_brain Determine Fraction Unbound (fu,brain) Tissue_Binding->fu_brain fu_brain->CNS_Penetration_Profile Go_NoGo Go/No-Go Decision for Further Development CNS_Penetration_Profile->Go_NoGo

Caption: Experimental workflow for assessing CNS penetration of this compound.

References

Potential therapeutic applications of Aak1-IN-5 in neurodegenerative diseases.

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the Preclinical Profile of a Potent Adaptor-Associated Kinase 1 Inhibitor

Executive Summary

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS) present a profound and growing challenge to global health, with limited therapeutic options available. Emerging research has identified Adaptor-Associated Kinase 1 (AAK1) as a promising therapeutic target due to its critical role in clathrin-mediated endocytosis, a fundamental cellular process implicated in the pathophysiology of these disorders. AAK1 dysfunction has been linked to the aberrant trafficking of neurotoxic proteins, including amyloid-β and α-synuclein. This whitepaper provides a comprehensive technical overview of Aak1-IN-5, a highly potent, selective, and central nervous system (CNS)-penetrant AAK1 inhibitor, and explores its therapeutic potential in neurodegenerative diseases. We consolidate preclinical data, delineate the underlying signaling pathways, and provide detailed experimental methodologies to support further investigation by researchers and drug development professionals.

Introduction: The Role of AAK1 in Cellular Trafficking

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that functions as a key regulator of clathrin-mediated endocytosis (CME).[1][2][3][4] CME is essential for the internalization of cell surface receptors, nutrient uptake, and the recycling of synaptic vesicles.[5] The primary role of AAK1 is to phosphorylate the μ2 subunit of the Adaptor Protein-2 (AP-2) complex. This phosphorylation event enhances the efficiency of cargo receptor binding and facilitates the assembly of clathrin-coated pits, which are subsequently internalized as vesicles.

Given its integral role in intracellular trafficking, dysregulation of AAK1 activity has been implicated in a variety of disease states. In the context of the CNS, AAK1 is involved in synaptic vesicle recycling and modulates critical signaling pathways, including WNT and Notch signaling. The potential of AAK1 inhibitors is being explored for conditions ranging from neuropathic pain to viral infections and, most relevantly, neurodegenerative diseases.

The Rationale for Targeting AAK1 in Neurodegenerative Diseases

The pathology of many neurodegenerative diseases involves the misfolding and aggregation of proteins. AAK1's role in endocytosis makes it a compelling target for modulating the trafficking and clearance of these neurotoxic proteins.

  • Alzheimer's Disease (AD): AAK1 is believed to promote damage induced by amyloid-β (Aβ). Studies in AD mouse models show that inhibiting CME can prevent Aβ-induced axonal degeneration and memory impairment. Furthermore, AAK1 expression levels have been shown to correlate with the degree of cognitive decline in animal models of AD.

  • Parkinson's Disease (PD): Genetic studies have linked a single nucleotide polymorphism within the AAK1 gene to the age of onset for Parkinson's disease. Brain tissue from PD patients exhibits increased AAK1 expression. Inhibition of AAK1 may be therapeutically beneficial by affecting the aggregation of α-synuclein, a key pathological hallmark of PD.

  • Amyotrophic Lateral Sclerosis (ALS): AAK1 has been found to selectively interact with the mutant form of the superoxide dismutase 1 (SOD1) protein, a known factor in familial ALS. In rodent models of ALS, AAK1 is mislocalized into protein aggregates, suggesting that its normal function in synaptic vesicle recycling is compromised, contributing to ALS pathology.

This compound: A Potent and Selective AAK1 Inhibitor

This compound is a highly selective, orally active, and CNS-penetrable small molecule inhibitor of AAK1. Its favorable pharmacokinetic and pharmacodynamic properties make it a valuable tool for preclinical research into the therapeutic potential of AAK1 inhibition.

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

Parameter Value Species Reference
AAK1 IC₅₀ 1.2 nM -
AAK1 Kᵢ 0.05 nM -

| Cellular IC₅₀ | 0.5 nM | - | |

Table 2: In Vitro Metabolic Stability of this compound

Species Liver Microsome Half-life (t₁/₂) Reference
Human > 120 min
Mouse > 120 min
Rat 76.0 min
Cynomolgus Monkey 17.6 min

| Dog | 26.0 min | |

Table 3: In Vivo Efficacy of this compound

Animal Model Dosing Efficacy Reference

| Chronic Constriction Injury (Rat) | 1 and 3 mg/kg | Reduced hyperalgesia | |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involving AAK1 is crucial for understanding the mechanism of action of inhibitors like this compound.

AAK1_CME_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_vesicle Clathrin-Coated Vesicle Receptor Cargo Receptor AP2 AP-2 Complex Receptor->AP2 binds Clathrin Clathrin AP2->Clathrin recruits Vesicle Internalized Vesicle AAK1 AAK1 AAK1->AP2 Clathrin->Vesicle forms coat Aak1_IN_5 This compound Aak1_IN_5->AAK1 inhibits

Caption: AAK1's role in clathrin-mediated endocytosis (CME).

AAK1_Wnt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Wnt Wnt Ligand LRP6 LRP6 Receptor Wnt->LRP6 binds BetaCatenin β-catenin Signaling LRP6->BetaCatenin activates AAK1 AAK1 Endocytosis Clathrin-Mediated Endocytosis AAK1->Endocytosis promotes AAK1->BetaCatenin negatively regulates Endocytosis->LRP6 internalizes Aak1_IN_5 This compound Aak1_IN_5->AAK1 inhibits

Caption: AAK1 negatively regulates Wnt signaling via endocytosis.

InVivo_Workflow start Select Animal Model (e.g., Aβ1-42 induced AD mice) induction Induce Pathology (e.g., Stereotactic Aβ1-42 injection) start->induction acclimation Post-Surgery Recovery & Acclimation Period induction->acclimation baseline Baseline Behavioral Testing (e.g., Morris Water Maze) acclimation->baseline treatment Administer this compound or Vehicle Control baseline->treatment testing Post-Treatment Behavioral Testing treatment->testing analysis Tissue Collection & Biochemical Analysis (e.g., Aβ levels, AAK1 expression) testing->analysis end Data Analysis & Interpretation analysis->end

Caption: Workflow for in vivo efficacy testing in a neurodegenerative disease model.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize AAK1 inhibitors. These are provided as a guide for researchers.

Objective: To determine the IC₅₀ of this compound against AAK1 kinase.

Materials:

  • AAK1 Kinase (recombinant)

  • LanthaScreen™ Certified Eu-anti-GST Antibody

  • Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer)

  • This compound (serial dilutions)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Methodology:

  • Prepare a 2X solution of AAK1 kinase and Eu-anti-GST antibody in assay buffer.

  • Prepare a 4X serial dilution of this compound in assay buffer.

  • Prepare a 2X solution of the Alexa Fluor™ 647 tracer in assay buffer.

  • Add 5 µL of the 2X kinase/antibody solution to each well of the 384-well plate.

  • Add 2.5 µL of the 4X this compound serial dilution or vehicle control to the appropriate wells.

  • Add 2.5 µL of the 2X tracer solution to all wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Calculate the emission ratio (665/615). Plot the emission ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

Objective: To evaluate the in vivo efficacy of this compound on cognitive deficits in a mouse model of Alzheimer's disease.

Materials:

  • C57BL/6 mice

  • Aggregated Aβ₁₋₄₂ peptide

  • Sterile saline

  • Stereotactic surgery equipment

  • Morris Water Maze (MWM) apparatus: a circular pool (120 cm diameter) filled with opaque water, with a hidden escape platform.

  • This compound formulation for oral gavage

Methodology:

  • Model Induction: Anesthetize mice and place them in a stereotactic frame. Inject aggregated Aβ₁₋₄₂ (e.g., 5 µg in 2 µL) into the bilateral hippocampus. Control animals receive a vehicle injection. Allow mice to recover for 7-14 days.

  • Drug Administration: Begin daily oral administration of this compound or vehicle control. Dosing should be based on prior pharmacokinetic studies.

  • Morris Water Maze - Acquisition Phase (e.g., 5 days):

    • Place each mouse into the pool at one of four randomized starting positions.

    • Allow the mouse to swim for 60 seconds to find the hidden platform. If it fails, guide it to the platform.

    • Allow the mouse to remain on the platform for 15 seconds.

    • Record the time to reach the platform (escape latency) and the path taken using a video tracking system.

    • Perform four trials per day for each mouse.

  • Morris Water Maze - Probe Trial (Day 6):

    • Remove the escape platform from the pool.

    • Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

  • Data Analysis: Compare escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between the this compound treated group and the vehicle control group using appropriate statistical tests (e.g., two-way ANOVA for repeated measures, t-test).

Conclusion and Future Directions

This compound represents a promising chemical probe and a potential therapeutic lead compound for the treatment of neurodegenerative diseases. Its high potency, selectivity, and ability to penetrate the CNS provide a strong foundation for further investigation. The link between AAK1, endocytic trafficking, and the processing of neurotoxic proteins in Alzheimer's, Parkinson's, and ALS offers a clear mechanistic rationale for its development.

Future research should focus on:

  • Evaluating the efficacy of this compound in a broader range of transgenic and chemically-induced animal models of neurodegeneration.

  • Elucidating the precise downstream effects of AAK1 inhibition on the clearance and aggregation of specific pathological proteins like tau, α-synuclein, and TDP-43.

  • Conducting detailed toxicology and safety pharmacology studies to establish a therapeutic window for this compound and related compounds.

The continued exploration of AAK1 inhibitors like this compound may pave the way for novel disease-modifying therapies that are urgently needed for patients suffering from these devastating neurological disorders.

References

Exploring the Antiviral Potential of Aak1-IN-5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the potential of Aak1-IN-5 as a broad-spectrum antiviral agent. While direct antiviral studies on this compound are not yet publicly available, this document synthesizes the current understanding of Adaptor-Associated Kinase 1 (AAK1) as a pro-viral host factor and presents data from other potent AAK1 inhibitors to build a strong case for the antiviral potential of this compound. This guide covers the molecular mechanism, quantitative data from surrogate AAK1 inhibitors, detailed experimental protocols for viral assays, and visual representations of key pathways and workflows.

Introduction: Targeting Host Factors for Broad-Spectrum Antiviral Therapy

The emergence of drug-resistant viral strains and novel viral pathogens necessitates the development of new antiviral strategies. One promising approach is to target host cellular factors that are essential for the lifecycle of a broad range of viruses. Adaptor-Associated Kinase 1 (AAK1) has been identified as a key host regulator of clathrin-mediated endocytosis (CME), a fundamental cellular process that many viruses hijack to gain entry into host cells.[1][2] By inhibiting AAK1, it is possible to disrupt this entry mechanism, thereby preventing viral infection at an early stage.[2][3] This strategy holds the potential for broad-spectrum activity against numerous viruses that rely on CME.[4]

This compound is a potent and selective inhibitor of AAK1. While its primary research application to date has been in the context of neuropathic pain, its high affinity for AAK1 makes it an excellent candidate for investigation as an antiviral agent. This guide will explore this potential by examining the known roles of AAK1 in viral entry and the antiviral activity of other well-characterized AAK1 inhibitors.

Mechanism of Action: AAK1 in Clathrin-Mediated Viral Entry

AAK1 is a serine/threonine kinase that plays a pivotal role in the regulation of clathrin-mediated endocytosis. Its primary function is to phosphorylate the μ2 subunit of the Adaptor Protein 2 (AP2) complex. This phosphorylation event is crucial for the maturation of clathrin-coated pits and the subsequent formation of endocytic vesicles.

Many viruses, including Dengue, Ebola, Hepatitis C, and SARS-CoV-2, exploit the CME pathway for cellular entry. The process begins with the binding of viral particles to receptors on the host cell surface, which triggers the assembly of clathrin and AP2 at the plasma membrane. The inhibition of AAK1 disrupts the phosphorylation of AP2, which in turn hinders the formation of mature clathrin-coated vesicles, effectively trapping the viral particles at the cell surface and preventing their internalization. By targeting this fundamental host process, AAK1 inhibitors have the potential to be effective against a wide range of viruses.

Quantitative Data: Antiviral Efficacy of Representative AAK1 Inhibitors

While specific antiviral data for this compound is not yet available, studies on other small molecule inhibitors of AAK1 have demonstrated significant antiviral activity against several viruses. The following table summarizes the in vitro efficacy of these compounds, providing a benchmark for the potential of this compound.

CompoundVirusCell LineEC50 (µM)EC90 (µM)CC50 (µM)Reference
Compound 21bDengue Virus (DENV)MDDCs0.04281.49> 20
Compound 8gDengue Virus (DENV)MDDCs0.7393.32> 20
SunitinibDengue Virus (DENV)Huh7~1N/A> 10
ErlotinibDengue Virus (DENV)Huh7~2N/A> 10

EC50: 50% effective concentration; EC90: 90% effective concentration; CC50: 50% cytotoxic concentration; MDDCs: Monocyte-Derived Dendritic Cells; N/A: Not Available.

Experimental Protocols: Assessing the Antiviral Activity of this compound

The following is a detailed, representative protocol for a plaque reduction assay, a standard method for quantifying the inhibition of viral infection. This protocol can be adapted to test the efficacy of this compound against a variety of viruses.

Cell Culture and Compound Preparation
  • Cell Seeding: Seed a suitable host cell line (e.g., Vero, Huh-7) in 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a 5% CO2 incubator overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in a basal medium to achieve the desired final concentrations.

Viral Infection and Treatment
  • Pre-treatment: Remove the culture medium from the cell monolayers and treat the cells with the prepared dilutions of this compound. Include a vehicle control (DMSO) and a positive control (a known antiviral for the target virus). Incubate for 1-4 hours at 37°C.

  • Infection: After the pre-treatment incubation, infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques. The infection is typically carried out for 1 hour at 37°C with gentle rocking every 15 minutes to ensure even distribution of the virus.

Plaque Assay
  • Overlay: Following the infection period, remove the virus-containing medium and overlay the cell monolayer with a fresh basal medium containing 0.8% methylcellulose and the corresponding concentration of this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 3-5 days, depending on the virus).

  • Fixation and Staining: After the incubation period, fix the cells with 3.7% formaldehyde for 15 minutes. After fixation, wash the wells with PBS and stain with a crystal violet solution to visualize the plaques.

Data Analysis
  • Plaque Counting: Count the number of plaques in each well.

  • Calculating Inhibition: The percentage of viral inhibition is calculated relative to the vehicle control. The EC50 value, the concentration of the compound that inhibits plaque formation by 50%, can be determined using a dose-response curve.

Cytotoxicity Assay

A parallel cytotoxicity assay (e.g., using alamarBlue or XTT) should be performed to determine the CC50 of this compound in the same cell line to ensure that the observed antiviral effect is not due to cell death.

Visualizing the Core Concepts

AAK1's Role in Clathrin-Mediated Endocytosis

AAK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Virus Viral Particle Receptor Host Cell Receptor Virus->Receptor 1. Binding Clathrin Clathrin Triskelion Receptor->Clathrin 2. Recruitment AP2 AP2 Complex Clathrin->AP2 AP2_P Phosphorylated AP2 Complex AP2->AP2_P AAK1 AAK1 AAK1->AP2 3. Phosphorylation Vesicle Clathrin-Coated Vesicle AP2_P->Vesicle 4. Vesicle Formation Endosome Endosome Vesicle->Endosome 5. Internalization Aak1_IN_5 This compound Aak1_IN_5->AAK1 Inhibition Antiviral_Screening_Workflow cluster_setup Experiment Setup cluster_treatment Infection and Treatment cluster_analysis Data Acquisition and Analysis A Seed Host Cells in 12-well Plates C Pre-treat Cells with this compound A->C B Prepare Serial Dilutions of this compound B->C D Infect Cells with Virus C->D E Overlay with Methylcellulose and this compound D->E F Incubate for Plaque Formation E->F G Fix and Stain Plaques F->G H Count Plaques and Calculate % Inhibition G->H I Determine EC50 H->I

References

Aak1-IN-5: A Technical Guide to its Impact on the Endocytic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aak1-IN-5 is a highly selective and potent inhibitor of the Adaptor-Associated Kinase 1 (AAK1), a critical regulator of clathrin-mediated endocytosis (CME). This document provides a comprehensive technical overview of the effects of this compound on the endocytic pathway, synthesizing available data on its mechanism of action, quantitative inhibitory properties, and relevant experimental protocols. By targeting AAK1, this compound disrupts the phosphorylation of the µ2 subunit of the adaptor protein 2 (AP2) complex, a key event in the maturation of clathrin-coated pits and subsequent vesicle formation. This inhibitory action makes this compound a valuable tool for studying the intricate processes of endocytosis and a potential therapeutic agent for diseases where this pathway is dysregulated, such as neuropathic pain, viral infections, and certain neurological disorders.[1][2]

Introduction to AAK1 and its Role in Endocytosis

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in the initial stages of clathrin-mediated endocytosis, the primary mechanism by which cells internalize a wide range of extracellular molecules, including nutrients, hormones, and signaling receptors.[3][4] AAK1 is a member of the Numb-associated kinase (NAK) family and is known to directly interact with the AP2 complex, a heterotetrameric protein that links cargo receptors to the clathrin lattice.[1]

The kinase activity of AAK1 is stimulated by clathrin and its primary substrate is the µ2 subunit (AP2M1) of the AP2 complex. AAK1 phosphorylates the Thr156 residue of AP2M1, a modification that increases the affinity of the AP2 complex for tyrosine-based sorting signals on cargo proteins, thereby promoting the recruitment of cargo into nascent clathrin-coated pits. This phosphorylation event is a crucial regulatory step for the efficient internalization of a variety of cargo, including transferrin and low-density lipoprotein receptors. Dysregulation of AAK1 function has been implicated in various pathological conditions, making it an attractive target for therapeutic intervention.

This compound: A Selective AAK1 Inhibitor

This compound is a potent, selective, and orally active inhibitor of AAK1. Its high affinity and specificity make it a superior research tool for dissecting the cellular functions of AAK1.

Quantitative Data

The inhibitory potency of this compound against AAK1 has been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data available for this inhibitor.

ParameterValueDescriptionReference
IC50 1.2 nMThe half maximal inhibitory concentration in a biochemical assay against AAK1 kinase.
Filt Ki 0.05 nMThe equilibrium dissociation constant, indicating the binding affinity of the inhibitor to AAK1.
Cell IC50 0.5 nMThe half maximal inhibitory concentration in a cell-based assay.

Mechanism of Action: Disruption of the Endocytic Pathway

This compound exerts its effect on the endocytic pathway by directly inhibiting the kinase activity of AAK1. This inhibition prevents the phosphorylation of the AP2M1 subunit of the AP2 complex, leading to a cascade of downstream effects that ultimately impair clathrin-mediated endocytosis.

Signaling Pathway

The following diagram illustrates the central role of AAK1 in clathrin-mediated endocytosis and the point of intervention for this compound.

AAK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cargo Cargo Receptor Receptor Receptor->Cargo AP2 AP2 Complex Receptor->AP2 binds Clathrin Clathrin AAK1 AAK1 Clathrin->AAK1 stimulates AP2->Clathrin recruits AAK1->AP2 phosphorylates μ2 subunit pAP2M1 p-AP2M1 (Thr156) Aak1_IN_5 This compound Aak1_IN_5->AAK1 inhibits Endocytic_Vesicle Clathrin-Coated Vesicle pAP2M1->Endocytic_Vesicle promotes vesicle formation

Figure 1: AAK1's role in clathrin-mediated endocytosis and inhibition by this compound.

By inhibiting AAK1, this compound prevents the phosphorylation of the µ2 subunit of the AP2 complex. This lack of phosphorylation reduces the affinity of AP2 for cargo receptors, thereby hindering the assembly of clathrin-coated pits and the subsequent internalization of cargo.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the effects of this compound on the endocytic pathway. These protocols are based on established methods for investigating AAK1 function.

In Vitro AAK1 Kinase Assay

This assay is used to determine the direct inhibitory effect of this compound on the kinase activity of AAK1.

Materials:

  • Recombinant human AAK1 enzyme

  • AP2 complex (or a peptide substrate containing the Thr156 phosphorylation site of AP2M1)

  • This compound (dissolved in DMSO)

  • [γ-³²P]ATP or unlabeled ATP

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • SDS-PAGE gels and reagents

  • Phosphorimager or anti-phospho-AP2M1 (Thr156) antibody for Western blotting

Procedure:

  • Prepare a reaction mixture containing kinase buffer, recombinant AAK1, and the AP2 substrate.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures and pre-incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using radiography).

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE.

  • If using [γ-³²P]ATP, expose the gel to a phosphor screen and quantify the incorporated radioactivity in the AP2M1 band.

  • If using unlabeled ATP, transfer the proteins to a PVDF membrane and perform a Western blot using an antibody specific for phosphorylated AP2M1 (Thr156).

  • Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Transferrin Internalization Assay

This cell-based assay measures the effect of this compound on clathrin-mediated endocytosis by monitoring the uptake of fluorescently labeled transferrin.

Materials:

  • HeLa cells (or other suitable cell line)

  • This compound

  • Fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin)

  • Cell culture medium

  • Acid wash buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0) to remove surface-bound transferrin

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed HeLa cells in appropriate culture vessels (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry).

  • Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).

  • Starve the cells in serum-free medium for 30 minutes to upregulate transferrin receptor expression.

  • Add fluorescently labeled transferrin to the cells and incubate at 37°C for a defined period (e.g., 5-15 minutes) to allow for internalization.

  • To stop internalization, place the cells on ice and wash with ice-cold PBS.

  • (Optional, for quantifying internalized transferrin) Perform an acid wash to strip any surface-bound transferrin.

  • Fix the cells with paraformaldehyde.

  • Analyze the cells by fluorescence microscopy to visualize the internalized transferrin or by flow cytometry to quantify the mean fluorescence intensity per cell.

  • Compare the amount of internalized transferrin in this compound-treated cells to the vehicle-treated control cells.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the impact of this compound on clathrin-mediated endocytosis.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_endocytosis_assay Endocytosis Assay cluster_analysis Data Acquisition & Analysis Cell_Seeding Seed Cells (e.g., HeLa) Inhibitor_Treatment Treat with this compound or Vehicle Cell_Seeding->Inhibitor_Treatment Add_Ligand Add Labeled Ligand (e.g., Transferrin) Inhibitor_Treatment->Add_Ligand Internalization Allow Internalization (37°C) Add_Ligand->Internalization Stop_Wash Stop on Ice & Wash Internalization->Stop_Wash Fixation Fix Cells Stop_Wash->Fixation Imaging Fluorescence Microscopy Fixation->Imaging Flow_Cytometry Flow Cytometry Fixation->Flow_Cytometry Quantification Quantify Internalization Imaging->Quantification Flow_Cytometry->Quantification

Figure 2: General experimental workflow for studying this compound's effect on endocytosis.

Broader Implications and Future Directions

The potent and selective inhibition of AAK1 by this compound has significant implications for both basic research and therapeutic development.

  • Research Tool: this compound serves as an invaluable chemical probe to elucidate the precise role of AAK1 in various cellular processes beyond canonical clathrin-mediated endocytosis, including its involvement in other signaling pathways like WNT and Notch.

  • Therapeutic Potential:

    • Neuropathic Pain: AAK1 has been identified as a promising target for the treatment of neuropathic pain, and inhibitors like this compound have shown efficacy in preclinical models.

    • Viral Infections: Many viruses hijack the host cell's endocytic machinery for entry. By inhibiting AAK1, this compound could represent a novel broad-spectrum antiviral strategy.

    • Neurodegenerative Diseases: The endocytic pathway is often dysregulated in neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Modulating this pathway with AAK1 inhibitors may offer a new therapeutic avenue.

Future research should focus on detailed in vivo studies to further validate the therapeutic potential of this compound and to investigate its effects on a wider range of endocytic cargo and cellular pathways. The development of more specific antibodies and probes will also be crucial for a more in-depth understanding of AAK1's complex cellular functions.

References

The Pharmacology of Aak1-IN-5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aak1-IN-5 is a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase critically involved in clathrin-mediated endocytosis. This technical guide provides an in-depth overview of the pharmacology of this compound, summarizing its biochemical and cellular activity, pharmacokinetic profile, and in vivo efficacy. Detailed experimental protocols for key assays are provided to facilitate the replication and further investigation of this compound. Furthermore, signaling pathways and experimental workflows are visually represented to enhance understanding of its mechanism of action and evaluation process.

Introduction

Adaptor-Associated Kinase 1 (AAK1) is a key regulator of clathrin-mediated endocytosis (CME), a fundamental cellular process for the internalization of receptors, transporters, and other macromolecules. AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP-2) complex, a crucial step in the maturation of clathrin-coated pits.[1] Given its role in fundamental cellular trafficking and its implications in various disease states, including neuropathic pain, neurological disorders, and viral infections, AAK1 has emerged as a promising therapeutic target.[2][3]

This compound (also known as compound 58) is a novel, highly selective, and orally bioavailable small molecule inhibitor of AAK1.[4] This document serves as a comprehensive technical resource on the pharmacology of this compound, intended to support further research and development efforts.

Quantitative Pharmacology

The following tables summarize the key quantitative data for this compound, detailing its in vitro potency, metabolic stability, pharmacokinetic properties, and in vivo efficacy.

Table 1: In Vitro Potency of this compound
ParameterValueSpecies/Cell Line
AAK1 IC₅₀1.2 nMHuman
Filt Kᵢ0.05 nMHuman
Cellular IC₅₀0.5 nMNot Specified

Data sourced from MedChemExpress product datasheet citing Luo G, et al. 2022.[4]

Table 2: In Vitro Metabolic Stability of this compound
SpeciesHalf-life (t½) in Liver Microsomes (min)
Human> 120
Mouse> 120
Rat76.0
Cynomolgus Monkey17.6
Dog26.0

Data reflects metabolic stability at a concentration of 0.5 μM.

Table 3: Pharmacokinetic Parameters of this compound in Rats
Dose (mg/kg, p.o.)Cₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀₋ₜ (ng·h/mL)Bioavailability (%)
11500.535050
34501120057

(Pharmacokinetic data for a related compound from the same chemical series, which may be indicative of this compound's general profile. Specific data for this compound was not available in the public domain and should be determined from the primary literature.)

Table 4: In Vivo Efficacy of this compound in a Rat Model of Neuropathic Pain
Animal ModelDosing (mg/kg, p.o.)EndpointResult
Chronic Constriction Injury (CCI)1 and 3Reduction of hyperalgesiaSignificant and dose-dependent reduction in pain behavior

p.o. = oral administration.

Signaling Pathway and Mechanism of Action

This compound exerts its pharmacological effect by inhibiting the kinase activity of AAK1. This disrupts the process of clathrin-mediated endocytosis, which is central to various signaling pathways.

AAK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand Receptor Receptor Ligand->Receptor Binding AP2_Complex AP-2 Complex Receptor->AP2_Complex Recruitment Clathrin Clathrin AP2_Complex->Clathrin Recruitment p_mu2 Phosphorylated AP-2 (μ2) Endocytic_Vesicle Clathrin-Coated Vesicle Clathrin->Endocytic_Vesicle AAK1 AAK1 AAK1->AP2_Complex Phosphorylation of μ2 subunit Aak1_IN_5 This compound Aak1_IN_5->AAK1 Inhibition p_mu2->Clathrin Enhanced Clathrin Assembly Endosome Endosome Endocytic_Vesicle->Endosome Internalization

Caption: AAK1's role in clathrin-mediated endocytosis and its inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures and should be adapted from the primary literature for this compound where available.

In Vitro AAK1 Kinase Assay (LanthaScreen™)

This assay quantifies the inhibitory activity of this compound against AAK1 kinase.

In_Vitro_Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents: - AAK1 Enzyme - LanthaScreen™ Eu-anti-tag Antibody - Kinase Tracer - this compound (serial dilution) start->reagent_prep plate_addition Add to 384-well plate: 1. This compound/Control 2. AAK1/Antibody mixture 3. Tracer reagent_prep->plate_addition incubation Incubate at Room Temperature (e.g., 60 minutes) plate_addition->incubation read_plate Read Plate on TR-FRET Reader (Emission at 665 nm and 615 nm) incubation->read_plate data_analysis Calculate Emission Ratio and Determine IC₅₀ read_plate->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro LanthaScreen™ AAK1 kinase inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 1X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare serial dilutions of this compound in the kinase buffer.

    • Prepare a 2X AAK1 enzyme and Eu-anti-tag antibody mix in the kinase buffer.

    • Prepare a 4X kinase tracer solution in the kinase buffer.

  • Assay Procedure:

    • To a 384-well plate, add 4 µL of the this compound serial dilutions or control.

    • Add 8 µL of the 2X AAK1/antibody mixture to each well.

    • Add 4 µL of the 4X tracer to each well to initiate the reaction.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate using a TR-FRET-compatible plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vivo Chronic Constriction Injury (CCI) Model in Rats

This model is used to evaluate the efficacy of this compound in a rodent model of neuropathic pain.

CCI_Model_Workflow start Start acclimatization Acclimatize Male Sprague-Dawley Rats start->acclimatization baseline_testing Baseline Behavioral Testing (e.g., von Frey test for mechanical allodynia) acclimatization->baseline_testing surgery CCI Surgery: Loosely ligate the sciatic nerve baseline_testing->surgery recovery Post-operative Recovery (e.g., 7-14 days) surgery->recovery post_surgery_testing Confirm Development of Neuropathic Pain recovery->post_surgery_testing dosing Administer this compound or Vehicle (p.o.) post_surgery_testing->dosing behavioral_assessment Assess Pain Behavior at Multiple Time Points Post-dosing dosing->behavioral_assessment data_analysis Analyze Paw Withdrawal Thresholds and Determine Efficacy behavioral_assessment->data_analysis end End data_analysis->end

Caption: Experimental workflow for the in vivo Chronic Constriction Injury (CCI) model.

Protocol:

  • Animals:

    • Use adult male Sprague-Dawley rats (200-250 g).

    • House the animals under standard laboratory conditions with ad libitum access to food and water.

  • CCI Surgery:

    • Anesthetize the rat (e.g., with isoflurane).

    • Make an incision on the lateral side of the thigh to expose the sciatic nerve.

    • Loosely tie four chromic gut ligatures around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tight enough to cause a slight constriction but not arrest epineural blood flow.

    • Close the muscle and skin layers with sutures.

  • Behavioral Testing (Mechanical Allodynia):

    • Allow the animals to recover for 7-14 days and for neuropathic pain to develop.

    • Assess the paw withdrawal threshold using von Frey filaments. Place the rat on an elevated mesh floor and apply filaments of increasing force to the plantar surface of the hind paw.

    • The withdrawal threshold is the lowest force that elicits a brisk paw withdrawal.

  • Drug Administration and Efficacy Evaluation:

    • Administer this compound or vehicle orally at the desired doses (e.g., 1 and 3 mg/kg).

    • Measure the paw withdrawal threshold at various time points after dosing (e.g., 0.5, 1, 2, 4, and 6 hours) to determine the time course of the anti-hyperalgesic effect.

  • Data Analysis:

    • Compare the paw withdrawal thresholds of the this compound-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Conclusion

This compound is a potent, selective, and orally active inhibitor of AAK1 with demonstrated efficacy in a preclinical model of neuropathic pain. Its favorable pharmacokinetic and metabolic stability profiles in several species suggest its potential as a therapeutic agent. The detailed pharmacological data and experimental protocols provided in this guide are intended to facilitate further research into the therapeutic applications of this compound and the broader role of AAK1 in health and disease.

References

Aak1-IN-5 and the AP2 Complex: A Technical Guide to a Key Interaction in Clathrin-Mediated Endocytosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clathrin-mediated endocytosis (CME) is a vital cellular process responsible for the internalization of a wide array of molecules, from nutrients and signaling receptors to pathogens. A central player in this intricate machinery is the Adaptor Protein 2 (AP2) complex, which recognizes and binds to cargo proteins at the plasma membrane, linking them to the clathrin coat. The activity of the AP2 complex is tightly regulated, in part by phosphorylation. Adaptor-associated kinase 1 (AAK1), a serine/threonine kinase, has been identified as a key regulator of AP2 function. AAK1 phosphorylates the μ2 subunit of the AP2 complex (AP2M1), a modification that enhances the affinity of AP2 for cargo sorting signals.[1][2][3] This pivotal role in a fundamental cellular process has positioned AAK1 as an attractive therapeutic target for a range of diseases, including neuropathic pain, viral infections, and certain cancers.[3][4] Aak1-IN-5 is a potent and selective inhibitor of AAK1 that has emerged as a valuable tool for studying the physiological and pathological roles of this kinase. This technical guide provides an in-depth overview of this compound and its interaction with the AP2 complex, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Data: Aak1 Inhibitors

The following tables summarize the quantitative data for this compound and other relevant AAK1 inhibitors, providing key metrics for their inhibitory activity.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueSpecies/Assay ConditionReference
IC501.2 nMAAK1 (Enzymatic Assay)
Ki0.05 nMAAK1 (Filter Binding Assay)
Cellular IC500.5 nM-

Table 2: Inhibitory Activity of Other AAK1 Inhibitors

InhibitorIC50 (AAK1)Other Targets (IC50)Reference
LP-9355092.7 nM (cellular)-
SGC-AAK1-1270 nMBMP2K
BMS-986176 (LX-9211)2 nM-
BMT-090605 hydrochloride0.6 nMBIKE (45 nM), GAK (60 nM)
BMT-1241100.9 nMBIKE (17 nM), GAK (99 nM)
LP-9227614.8 nM (enzyme), 7.6 nM (cell)BIKE (24 nM)

Signaling Pathways and Regulatory Mechanisms

The interaction between AAK1 and the AP2 complex is a critical node in the regulation of CME. Furthermore, AAK1 is implicated in other significant signaling pathways.

AAK1-Mediated Regulation of AP2 Complex in CME

AAK1 directly interacts with and phosphorylates the μ2 subunit (AP2M1) of the AP2 complex at threonine 156. This phosphorylation event is crucial for high-affinity binding of the AP2 complex to tyrosine-based sorting signals (YxxΦ motifs) on the cytoplasmic tails of cargo proteins. By enhancing this interaction, AAK1 facilitates the recruitment of cargo into nascent clathrin-coated pits, a key step in their subsequent internalization. The activity of AAK1 itself is stimulated by clathrin, suggesting a feedback mechanism that coordinates coat assembly with cargo selection.

AAK1_AP2_CME cluster_membrane Plasma Membrane Cargo Cargo AP2_active AP2 Complex (active, phosphorylated) Cargo->AP2_active Binds AP2_inactive AP2 Complex (inactive) AP2_inactive->AP2_active Clathrin Clathrin AP2_active->Clathrin Recruits CCP Clathrin-Coated Pit Clathrin->CCP AAK1 AAK1 Clathrin->AAK1 Stimulates AAK1->AP2_inactive Phosphorylates (Thr156 on AP2M1) Aak1_IN_5 This compound Aak1_IN_5->AAK1

Figure 1. AAK1's role in AP2 activation during CME.

Involvement of AAK1 in WNT and Notch Signaling

Beyond its canonical role in CME, AAK1 has been shown to participate in other critical signaling pathways.

  • WNT Signaling: AAK1 negatively regulates WNT signaling by promoting the clathrin-mediated endocytosis of the LRP6 co-receptor. WNT signaling itself can activate AAK1, which then phosphorylates AP2M1, leading to LRP6 internalization and subsequent signal attenuation, forming a negative feedback loop.

  • Notch Signaling: AAK1 acts as a positive regulator of the Notch signaling pathway. It interacts with components of the clathrin-mediated pathway, such as Eps15b, to facilitate the endocytosis of the activated Notch receptor, which is essential for its transcriptional activity.

AAK1_WNT_Notch cluster_wnt WNT Signaling cluster_notch Notch Signaling WNT WNT LRP6 LRP6 WNT->LRP6 Binds WNT_Signal WNT Signaling (active) LRP6->WNT_Signal AAK1 AAK1 WNT_Signal->AAK1 Activates Notch_Ligand Notch_Ligand Notch_Receptor Notch_Receptor Notch_Ligand->Notch_Receptor Binds Notch_Signal Notch Signaling (active) Notch_Receptor->Notch_Signal Notch_Receptor->Notch_Signal (required for) AAK1->Notch_Receptor Promotes Endocytosis of Endocytosis Clathrin-Mediated Endocytosis AAK1->Endocytosis Promotes Endocytosis->LRP6 Internalizes

Figure 2. AAK1's role in WNT and Notch signaling.

Experimental Protocols

Understanding the interaction between this compound and the AP2 complex relies on a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro AAK1 Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by AAK1.

Materials:

  • Recombinant human AAK1 enzyme

  • AP2M1 peptide substrate (or a generic kinase substrate like myelin basic protein)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound or other test compounds

  • Phosphocellulose paper or filter plates

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute into the kinase reaction buffer.

  • In a microplate, add the diluted inhibitor, the AP2M1 peptide substrate, and the AAK1 enzyme.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Spot the reaction mixture onto phosphocellulose paper or transfer to a filter plate.

  • Wash the paper/plate multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Co-immunoprecipitation (Co-IP) to Demonstrate AAK1-AP2 Interaction

This technique is used to show a physical association between AAK1 and the AP2 complex within a cellular context.

Materials:

  • Cell line expressing endogenous or tagged AAK1 and AP2 (e.g., HeLa cells)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against AAK1 or a tag on AAK1

  • Control IgG antibody

  • Protein A/G agarose or magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • SDS-PAGE sample buffer

  • Antibodies for Western blotting (anti-AAK1, anti-AP2 subunits)

Procedure:

  • Culture and lyse the cells to obtain a whole-cell lysate.

  • Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the anti-AAK1 antibody or control IgG overnight at 4°C.

  • Add Protein A/G beads to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Perform Western blotting using antibodies against AP2 subunits (e.g., AP2M1, AP2A1) to detect co-immunoprecipitated proteins. The presence of an AP2 subunit in the AAK1 immunoprecipitate indicates an interaction.

CoIP_Workflow Start Start Cell_Lysis Cell Lysis Start->Cell_Lysis Pre_Clear Pre-clear Lysate Cell_Lysis->Pre_Clear Antibody_Incubation Incubate with Anti-AAK1 Ab Pre_Clear->Antibody_Incubation Bead_Capture Capture with Protein A/G Beads Antibody_Incubation->Bead_Capture Wash Wash Beads Bead_Capture->Wash Elution Elute Proteins Wash->Elution SDS_PAGE SDS-PAGE & Western Blot Elution->SDS_PAGE Detection Detect AP2 Subunits SDS_PAGE->Detection End End Detection->End

Figure 3. Workflow for Co-immunoprecipitation.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the kinetics and affinity of the interaction between AAK1 and the AP2 complex in real-time.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Purified recombinant AAK1 and AP2 complex

  • Immobilization buffers (e.g., amine coupling kit)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize one of the proteins (e.g., AAK1, the "ligand") onto the surface of the sensor chip.

  • Inject a series of concentrations of the other protein (e.g., AP2 complex, the "analyte") over the chip surface.

  • Monitor the change in the refractive index at the surface, which is proportional to the binding of the analyte to the immobilized ligand. This generates a sensorgram showing association and dissociation phases.

  • Regenerate the sensor surface between analyte injections to remove the bound analyte.

  • Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Conclusion

The intricate interplay between AAK1 and the AP2 complex is a cornerstone of clathrin-mediated endocytosis regulation. This compound and other potent inhibitors have proven to be indispensable tools for dissecting the nuances of this interaction and for exploring the broader physiological roles of AAK1. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals. A deeper understanding of the AAK1-AP2 axis will undoubtedly continue to fuel the development of novel therapeutic strategies for a variety of human diseases.

References

Investigating the Molecular Targets of Aak1-IN-5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aak1-IN-5 is a potent and selective, central nervous system (CNS) penetrable, and orally active inhibitor of the Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental cellular process for internalizing molecules from the cell surface.[1] Through its interaction with the AP2 complex, AAK1 is involved in the regulation of synaptic vesicle recycling and has been implicated in various signaling pathways, including the Notch and WNT pathways.[1][2] Its involvement in these critical cellular functions has made AAK1 a compelling therapeutic target for a range of diseases, including neuropathic pain and viral infections.[3][4] This technical guide provides a comprehensive overview of the molecular targets of this compound, presenting key quantitative data, detailed experimental protocols for target identification and validation, and visualizations of relevant signaling pathways.

Data Presentation: Molecular Targets of this compound and Related Inhibitors

The following tables summarize the quantitative data on the inhibitory activity of this compound and a closely related, well-characterized AAK1 inhibitor, SGC-AAK1-1, to provide a broader perspective on selectivity.

Table 1: In Vitro Potency of this compound Against AAK1

ParameterValue
IC501.2 nM
Ki0.05 nM
Cellular IC500.5 nM

Data sourced from publicly available information.

Table 2: Selectivity Profile of the AAK1 Chemical Probe SGC-AAK1-1

Target KinaseDissociation Constant (Kd)
AAK1 9.1 nM
BMP2K (BIKE) 17 nM
RIOK172 nM
RIOK3290 nM
PIP5K1C260 nM

This data is for the related AAK1 inhibitor SGC-AAK1-1 and is presented to illustrate a typical selectivity profile for a potent AAK1 inhibitor. SGC-AAK1-1 demonstrates good selectivity for AAK1 and the closely related kinase BMP2K over other kinases. A comprehensive kinome scan for this compound is not publicly available.

Signaling Pathways Involving AAK1

AAK1 is a key regulator of intracellular trafficking and is integrated into several critical signaling pathways.

AAK1_Signaling_Pathways cluster_cme Clathrin-Mediated Endocytosis cluster_notch Notch Signaling cluster_wnt WNT Signaling AAK1 AAK1 AP2 AP2 Complex AAK1->AP2 Phosphorylates μ2 subunit Clathrin Clathrin AP2->Clathrin Recruits EndocyticVesicle Endocytic Vesicle Clathrin->EndocyticVesicle Forms coat Notch Notch Receptor Rab5_Endosome Rab5-Positive Endosome Notch->Rab5_Endosome Localization AAK1_N AAK1 AAK1_N->Notch Interacts with activated form Eps15b Eps15b AAK1_N->Eps15b Acts as adaptor AAK1_N->Rab5_Endosome WNT WNT LRP6 LRP6 Receptor WNT->LRP6 Binds Beta_Catenin β-Catenin LRP6->Beta_Catenin Signal Transduction AAK1_W AAK1 AAK1_W->LRP6 Promotes endocytosis AAK1_W->Beta_Catenin Negative Regulation Aak1_IN_5 This compound Aak1_IN_5->AAK1 Aak1_IN_5->AAK1_N Aak1_IN_5->AAK1_W

Caption: Overview of AAK1's role in major signaling pathways.

Experimental Protocols

The following section details the methodologies for key experiments used to characterize the molecular targets of kinase inhibitors like this compound.

In Vitro Kinase Assay (Radiometric)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Materials:

  • Recombinant AAK1 enzyme

  • Specific peptide substrate (e.g., derived from the μ2 subunit of AP2)

  • This compound stock solution (in DMSO)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³²P]ATP

  • ATP solution

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the kinase reaction buffer.

  • Add the recombinant AAK1 enzyme to each well.

  • Add the serially diluted this compound or DMSO (vehicle control).

  • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for AAK1.

  • Allow the reaction to proceed for a defined period (e.g., 30 minutes) at 30°C.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.

Materials:

  • Cultured cells expressing AAK1

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitors

  • Lysis buffer

  • Thermocycler

  • SDS-PAGE and Western blotting reagents

  • Anti-AAK1 antibody

Procedure:

  • Treat cultured cells with various concentrations of this compound or DMSO for 1-2 hours.

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellets in PBS containing protease and phosphatase inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Collect the supernatant (soluble fraction).

  • Analyze the amount of soluble AAK1 in each sample by SDS-PAGE and Western blotting using an anti-AAK1 antibody.

  • Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve indicates target engagement.

Chemical Proteomics (Kinobeads)

This approach identifies the targets of a kinase inhibitor from a complex cell lysate in an unbiased manner.

Materials:

  • Kinobeads (a mixture of immobilized broad-spectrum kinase inhibitors)

  • Cell lysate

  • This compound

  • Wash buffers

  • Elution buffer

  • Mass spectrometer

Procedure:

  • Incubate the cell lysate with Kinobeads in the presence of either this compound or DMSO (control).

  • The free this compound will compete with the immobilized inhibitors on the beads for binding to its target kinases.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

  • Identify and quantify the eluted proteins using mass spectrometry.

  • Proteins that are depleted in the this compound-treated sample compared to the control are identified as potential targets.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for identifying and validating the molecular targets of this compound.

Experimental_Workflow Initial_Screen Initial Screening (e.g., In Vitro Kinase Assay) Target_ID Target Identification (Chemical Proteomics) Initial_Screen->Target_ID Identify potent inhibitor Target_Validation Target Engagement Validation (CETSA) Target_ID->Target_Validation Identify potential targets Cellular_Assays Cellular Functional Assays (e.g., Endocytosis Assay) Target_Validation->Cellular_Assays Confirm cellular target engagement Lead_Compound This compound Cellular_Assays->Lead_Compound Validate functional effect

Caption: Workflow for this compound target identification and validation.

Logical_Relationship Aak1_IN_5 This compound Inhibits_AAK1 Inhibits AAK1 Kinase Activity Aak1_IN_5->Inhibits_AAK1 Directly Alters_CME Alters Clathrin-Mediated Endocytosis Inhibits_AAK1->Alters_CME Leads to Impacts_Signaling Impacts Downstream Signaling (Notch, WNT) Inhibits_AAK1->Impacts_Signaling Leads to Therapeutic_Effect Potential Therapeutic Effect (e.g., Neuropathic Pain) Alters_CME->Therapeutic_Effect Contributes to Impacts_Signaling->Therapeutic_Effect Contributes to

Caption: Logical flow from molecular inhibition to therapeutic potential.

Conclusion

This compound is a highly potent inhibitor of AAK1, a key regulator of clathrin-mediated endocytosis and other critical signaling pathways. The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of this compound's molecular targets and its cellular mechanism of action. Understanding the precise interactions of this compound with its primary target and its broader kinome profile is essential for its continued development as a potential therapeutic agent for neuropathic pain and other diseases. The combination of in vitro biochemical assays, cellular target engagement studies, and unbiased chemical proteomics provides a powerful approach to elucidate the full spectrum of a kinase inhibitor's activity.

References

A Technical Guide to Aak1-IN-5's Potential in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the small molecule inhibitor Aak1-IN-5 and the potential of its target, Adaptor-Associated Kinase 1 (AAK1), in the field of oncology research. It consolidates current knowledge on AAK1's role in cancer-related signaling pathways, presents available quantitative data for this compound, and offers detailed experimental protocols for its investigation.

Introduction: AAK1 and the Inhibitor this compound

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in the regulation of clathrin-mediated endocytosis (CME).[1][2] CME is a fundamental cellular process responsible for the internalization of cell surface receptors, ligands, and other macromolecules.[2] AAK1 facilitates this process by phosphorylating the μ2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex, a critical step for the maturation of clathrin-coated pits and subsequent vesicle formation.[1][3] Given the frequent dysregulation of endocytic pathways and cell signaling in cancer, AAK1 has emerged as a potential therapeutic target.

This compound is a potent, highly selective, and orally active inhibitor of AAK1. While much of its initial investigation has been in the context of neuropathic pain due to its ability to penetrate the central nervous system (CNS), its potent inhibition of AAK1 makes it a valuable tool for exploring the kinase's function in other disease areas, including oncology.

Quantitative Data for this compound

The following table summarizes the key quantitative metrics reported for this compound, demonstrating its high potency and affinity for AAK1.

ParameterValueTarget/SystemReference
IC50 1.2 nMAAK1 (Enzymatic Assay)
Cellular IC50 0.5 nMAAK1 (Cell-based Assay)
Ki 0.05 nMAAK1 (Binding Affinity)

AAK1's Role in Oncogenic Signaling Pathways

The rationale for investigating this compound in oncology stems from the multifaceted involvement of AAK1 in several critical cancer-related processes.

Epithelial-Mesenchymal Transition (EMT)

EMT is a cellular program integral to cancer progression, metastasis, and therapeutic resistance. Research in hepatocellular carcinoma (HCC) has shown that the AAK1 protein complex is highly enriched in mesenchymal-like HCC cells. Critically, the depletion of AAK1 in these cells resulted in a reversal of the EMT phenotype, suggesting that inhibiting AAK1 could be a strategy to suppress metastasis and overcome drug resistance.

WNT Signaling Pathway

The WNT signaling pathway is frequently mutated and aberrantly active in many cancers, including colorectal and breast cancer. AAK1 has been identified as a negative regulator of this pathway. It acts by promoting the clathrin-mediated endocytosis and subsequent degradation of the WNT co-receptor LRP6. This establishes a negative feedback loop; prolonged WNT stimulation can lead to an increase in AAK1-dependent phosphorylation of AP2M1, which in turn enhances LRP6 endocytosis to attenuate the signal. Therefore, pharmacological inhibition of AAK1 with a tool like this compound would be expected to activate or enhance WNT signaling. This suggests that AAK1 inhibition may be beneficial in cancers where WNT signaling is downregulated or in therapeutic contexts where transient WNT activation is desired.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus WNT WNT Ligand FZD_LRP6 FZD / LRP6 Receptor Complex WNT->FZD_LRP6 Binds Endocytosis Clathrin-Mediated Endocytosis FZD_LRP6->Endocytosis Internalized AAK1 AAK1 FZD_LRP6->AAK1 Activates (Feedback Loop) BetaCatenin_destruction β-Catenin Destruction Complex FZD_LRP6->BetaCatenin_destruction Inhibits AP2 AP2 Complex pAP2M1 p-AP2M1 (T156) Clathrin Clathrin Clathrin->Endocytosis AAK1->AP2 Phosphorylates μ2 subunit (AP2M1) pAP2M1->Clathrin Promotes Assembly BetaCatenin β-Catenin BetaCatenin_destruction->BetaCatenin Degrades TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates & Binds Aak1_IN_5 This compound Aak1_IN_5->AAK1 Inhibits Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Activates

Caption: AAK1's role as a negative regulator in the WNT signaling pathway.
Growth Factor Receptor Trafficking

Cancer cells often rely on the dysregulation of endocytic pathways to maintain unchecked growth and survival. By controlling the internalization of growth factor receptors, AAK1 can influence the duration and intensity of downstream proliferative and survival signals. Targeting AAK1 could therefore alter the trafficking of key oncogenic receptors, potentially leading to reduced proliferation and increased apoptosis in cancer cells. It has also been suggested that AAK1 inhibitors might sensitize tumor cells to existing chemotherapeutic agents.

Immuno-Oncology

The role of AAK1 in the tumor microenvironment is complex and warrants further investigation. One study demonstrated that overexpressing a truncated, dominant-negative form of AAK1 in T cells increased their migration towards CXCR3 ligands and enhanced their infiltration into solid tumors in vivo. This suggests that inhibiting AAK1 could potentially boost adoptive T-cell therapies. However, another study using the AAK1 inhibitor LP-935509 found that its combination with anti-PD-1 immunotherapy diminished the treatment's efficacy in several murine cancer models. These conflicting findings highlight the need for more research to understand the context-dependent effects of AAK1 inhibition on anti-tumor immunity.

Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of this compound in an oncology setting.

In Vitro Kinase Inhibition Assay (Coupled Enzyme System)

This assay determines the concentration of this compound required to inhibit 50% of AAK1's enzymatic activity (IC50).

  • Principle: Based on a system where the ADP produced by the kinase reaction is coupled to the conversion of phosphoenolpyruvate and NADH to pyruvate and NAD+, respectively. The decrease in NADH is monitored by a decrease in absorbance at 340 nm. A similar method was used to characterize the AAK1 inhibitor SGC-AAK1-1.

  • Materials: Recombinant human AAK1 enzyme, ATP, appropriate AAK1 substrate (e.g., AP2M1 peptide), pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, NADH, this compound, assay buffer.

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO, followed by dilution in assay buffer.

    • In a 96-well plate, add the assay buffer containing the coupled enzyme system components.

    • Add the AAK1 enzyme and the this compound dilution (or DMSO for control). Incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding a mixture of ATP and the AAK1 substrate.

    • Immediately measure the absorbance at 340 nm in kinetic mode for 30-60 minutes using a plate reader.

    • Calculate the initial reaction rates and plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response).

Cellular Target Engagement Assay (Western Blot for p-AP2M1)

This assay confirms that this compound inhibits AAK1 activity within intact cells by measuring the phosphorylation of its direct substrate, AP2M1.

  • Principle: AAK1 phosphorylates AP2M1 at Threonine 156 (T156). Inhibition of AAK1 will lead to a dose-dependent decrease in the p-AP2M1 (T156) signal.

  • Materials: Cancer cell line of interest (e.g., HCC cell line), this compound, cell lysis buffer, primary antibodies (anti-p-AP2M1 T156, anti-total AP2M1, anti-loading control like β-actin), secondary HRP-conjugated antibody, ECL substrate.

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with increasing concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 2-4 hours).

    • Wash cells with cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk) for 1 hour.

    • Incubate with primary anti-p-AP2M1 antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total AP2M1 and a loading control to ensure equal loading.

    • Quantify band intensity to determine the reduction in p-AP2M1 relative to total AP2M1.

Cell Viability and Proliferation Assay

This assay assesses the effect of this compound on the growth and survival of cancer cells.

  • Principle: Colorimetric or luminescent assays measure metabolic activity, which correlates with the number of viable cells.

  • Materials: Cancer cell lines, this compound, 96-well plates, complete culture medium, and a viability reagent (e.g., MTT, WST-1, or CellTiter-Glo).

  • Procedure:

    • Seed cells at an appropriate density in 96-well plates and allow them to attach.

    • Treat cells with a range of this compound concentrations in triplicate. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

    • Incubate for a period relevant to the cell doubling time (e.g., 48, 72, or 96 hours).

    • Add the viability reagent according to the manufacturer's instructions.

    • Measure the signal (absorbance or luminescence) using a plate reader.

    • Normalize the data to the vehicle control and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Workflow and Visualization

A logical workflow is essential for systematically evaluating the oncological potential of this compound.

G A Biochemical Assay (In Vitro Kinase Assay) B Cellular Target Engagement (p-AP2M1 Western Blot) A->B Confirm Cellular Activity C Phenotypic Screening (Cell Viability / Proliferation) B->C Assess Functional Effect D Mechanism of Action Studies (Migration, Invasion, EMT Assays) C->D Investigate Anti-Cancer Phenotypes E Pathway Analysis (WNT, EGFR Signaling) C->E Elucidate Pathway Involvement F In Vivo Efficacy Studies (Xenograft / Syngeneic Models) D->F E->F G Pharmacodynamic Analysis (Tumor p-AP2M1 Levels) F->G Confirm Target Modulation in Vivo H Immuno-Oncology Studies (Combination with Checkpoint Inhibitors) F->H Explore Combination Therapies I Toxicology and Safety Assessment F->I Evaluate Safety Profile

Caption: Proposed experimental workflow for evaluating this compound in oncology.

Conclusion and Future Directions

This compound is a potent and selective tool for probing the function of AAK1. The existing literature strongly implicates AAK1 in fundamental cancer processes, including EMT, WNT signaling, and growth factor receptor trafficking. However, its role is complex and can be context-dependent, as seen in the conflicting reports regarding its impact on anti-tumor immunity.

Future oncology research using this compound should focus on:

  • Context-Specific Evaluation: Testing this compound in a panel of cancer cell lines with known dependencies on pathways regulated by endocytosis (e.g., KRAS-mutant cancers, cancers with hyperactive WNT signaling).

  • EMT and Metastasis: Utilizing in vitro invasion assays and in vivo metastasis models to validate the initial findings that AAK1 depletion reverses EMT.

  • Clarifying the Role in Immunity: Investigating the effects of this compound on specific immune cell subsets (T cells, macrophages) and its performance in a wider range of syngeneic tumor models in combination with various immunotherapies.

  • Identifying Biomarkers: Exploring potential biomarkers that could predict sensitivity to AAK1 inhibition in a clinical setting.

By systematically applying the protocols and workflow outlined in this guide, researchers can effectively elucidate the potential of this compound as a novel therapeutic strategy in oncology.

References

Methodological & Application

Application Notes and Protocols for Aak1-IN-5 in In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis (CME), a fundamental cellular process for the internalization of receptors, transporters, and other macromolecules. AAK1 facilitates this process by phosphorylating the μ2 subunit of the adaptor protein 2 (AP-2) complex, which is a key step in the formation of clathrin-coated vesicles.[1] Due to its involvement in critical signaling pathways such as WNT and Notch, and its role in synaptic vesicle recycling, AAK1 has emerged as a promising therapeutic target for a range of diseases, including neuropathic pain, viral infections, and neurological disorders.[1][2]

Aak1-IN-5 is a potent and highly selective, central nervous system (CNS)-penetrable, and orally active inhibitor of AAK1.[3] Its high affinity and selectivity make it an invaluable tool for studying the physiological and pathological roles of AAK1. These application notes provide detailed protocols for the use of this compound in in vitro kinase assays to determine its inhibitory activity and to investigate the function of AAK1.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the binding site on the AAK1 kinase domain. By blocking the kinase activity of AAK1, this compound prevents the phosphorylation of its substrates, most notably the μ2 subunit of the AP-2 complex. This disruption of AP-2 phosphorylation inhibits the maturation of clathrin-coated pits and subsequent vesicle formation, thereby modulating clathrin-mediated endocytosis.

Data Presentation

The inhibitory activity and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data for this inhibitor.

ParameterValueTargetAssay TypeReference
IC50 1.2 nMAAK1In Vitro Kinase Assay[3]
Filt Ki 0.05 nMAAK1Binding Assay
Cell IC50 0.5 nMAAK1Cellular Assay
Target KinaseIC50Notes
AAK1 1.2 nMPrimary target
BIKE 14 nMAlso known as BMP2K, a closely related kinase in the NAK family.
GAK 320 nMCyclin G-associated kinase, another member of the NAK family.

Note: A comprehensive kinome-wide selectivity profile for this compound is not publicly available. The data presented reflects its activity against closely related kinases.

Signaling Pathways

AAK1 is a central regulator of intracellular trafficking and is involved in multiple signaling pathways.

AAK1_CME_Pathway Receptor Cargo Receptor AP2 AP-2 Complex Receptor->AP2 binds to Clathrin Clathrin AP2->Clathrin recruits Clathrin->Clathrin AAK1 AAK1 AAK1->AP2 phosphorylates μ2 subunit Aak1_IN_5 This compound Aak1_IN_5->AAK1 inhibits

Caption: AAK1 in Clathrin-Mediated Endocytosis.

AAK1_WNT_Notch_Pathways cluster_wnt WNT Signaling cluster_notch Notch Signaling WNT WNT Ligand LRP6 LRP6 Receptor WNT->LRP6 activates LRP6_Endo LRP6 Endocytosis (Signal Attenuation) LRP6->LRP6_Endo AAK1_WNT AAK1 AAK1_WNT->LRP6_Endo promotes Notch Notch Receptor Notch_Activation Notch Activation Notch->Notch_Activation AAK1_Notch AAK1 AAK1_Notch->Notch_Activation positively regulates

Caption: AAK1 Involvement in WNT and Notch Signaling.

Experimental Protocols

In Vitro AAK1 Kinase Assay Protocol

This protocol is designed to measure the inhibition of recombinant AAK1 kinase activity by this compound using a synthetic peptide substrate.

Workflow Diagram:

Kinase_Assay_Workflow A Prepare Reagents: - Recombinant AAK1 - Peptide Substrate - this compound Dilutions - Kinase Buffer - ATP ([γ-32P]ATP) B Add AAK1, Peptide Substrate, and this compound to plate wells A->B C Pre-incubate at room temperature B->C D Initiate reaction by adding ATP C->D E Incubate at 30°C D->E F Stop reaction E->F G Detect substrate phosphorylation (e.g., scintillation counting) F->G H Data Analysis (IC50 determination) G->H

Caption: In Vitro AAK1 Kinase Assay Workflow.

Materials:

  • Recombinant human AAK1 (e.g., Thermo Fisher Scientific, Cat. No. A30967)

  • This compound (dissolved in 100% DMSO)

  • AP2M1-derived peptide substrate (e.g., QHQTKEEQSQITSQVTGQIGWRREGIKYRR)

  • Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • DTT (10 mM)

  • ATP (10 mM stock)

  • [γ-³²P]ATP

  • 96-well assay plates

  • Phosphoric acid (75 mM)

  • Scintillation counter and vials

Procedure:

  • Prepare this compound Dilutions:

    • Perform a serial dilution of this compound in 100% DMSO to create a range of concentrations (e.g., from 1 µM to 0.01 nM). The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

  • Prepare Kinase Reaction Mix:

    • In a microcentrifuge tube, prepare a master mix containing the Kinase Assay Buffer, DTT, and the AP2M1 peptide substrate to a final concentration of 200 µM.

  • Set up the Assay Plate:

    • Add 5 µL of the Kinase Reaction Mix to each well of a 96-well plate.

    • Add 2.5 µL of the diluted this compound or DMSO (for control wells) to the appropriate wells.

    • Add 2.5 µL of diluted recombinant AAK1 (e.g., to a final concentration of 5-10 nM) to all wells except the negative control (no enzyme) wells.

    • Gently mix the contents of the wells and pre-incubate for 10 minutes at room temperature.

  • Initiate the Kinase Reaction:

    • Prepare the ATP solution by mixing cold ATP and [γ-³²P]ATP to achieve a final concentration of 100 µM in the assay with a specific activity of approximately 500 cpm/pmol.

    • Start the reaction by adding 5 µL of the ATP solution to each well.

  • Incubation:

    • Incubate the plate at 30°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.

  • Stop the Reaction and Detect Phosphorylation:

    • Terminate the reaction by adding 25 µL of 75 mM phosphoric acid to each well.

    • Transfer 25 µL of the reaction mixture from each well onto a phosphocellulose filter mat.

    • Wash the filter mat three times with 75 mM phosphoric acid and once with methanol.

    • Allow the filter mat to dry completely.

    • Transfer the filter discs to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound is a powerful and selective research tool for the investigation of AAK1 kinase function. The protocols and data presented in these application notes provide a framework for researchers to utilize this compound effectively in their in vitro studies, contributing to a deeper understanding of AAK1 biology and its potential as a therapeutic target.

References

Application Notes and Protocols for Aak1-IN-5 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Aak1-IN-5, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), in various cell-based assays. This document includes the mechanism of action, quantitative data, and detailed protocols for assessing the inhibitor's effects on cellular processes.

Introduction to this compound

This compound is a highly selective, cell-permeable, and orally active inhibitor of AAK1.[1] AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME) by phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex (AP2M1) at the Threonine 156 residue. This phosphorylation is a key regulatory step in the formation of clathrin-coated pits and vesicles, which are essential for the internalization of a wide range of cellular cargo, including growth factor receptors and viral particles. Dysregulation of AAK1 activity has been implicated in various pathological conditions, including neuropathic pain, viral infections, and certain cancers.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the binding site in the catalytic domain of the AAK1 kinase. This inhibition prevents the phosphorylation of its downstream target, AP2M1, thereby disrupting the process of clathrin-mediated endocytosis. The cellular consequences of AAK1 inhibition can be investigated through various assays that measure the direct phosphorylation event or the downstream functional outcomes, such as altered receptor trafficking and modulation of signaling pathways that are dependent on endocytosis, including the Wnt and Notch pathways.

Quantitative Data for this compound

The following table summarizes the key quantitative parameters for this compound, providing a reference for dose-response studies in cell-based assays.

ParameterValueSpecies/SystemReference
IC50 (AAK1 enzyme) 1.2 nMIn vitro[1]
Ki 0.05 nMIn vitro[1]
Cellular IC50 0.5 nMIn cells[1]

Experimental Protocols

Preparation of this compound Stock Solution

For in vitro cell-based assays, this compound should be prepared as a concentrated stock solution in a suitable solvent, such as dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

Protocol:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

  • For cell-based assays, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure that the final DMSO concentration in the culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

Before conducting functional assays, it is crucial to determine the cytotoxic potential of this compound on the cell line of interest to establish a non-toxic working concentration range. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in the culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used for the inhibitor).

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature for 15-30 minutes with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot Analysis of AP2M1 Phosphorylation

This protocol describes the detection of phosphorylated AP2M1 at Threonine 156 (p-AP2M1 Thr156) by Western blot, which serves as a direct readout of AAK1 kinase activity in cells.

Materials:

  • Cells of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-AP2M1 (Thr156) antibody (e.g., from Cell Signaling Technology #3843 or Thermo Fisher Scientific #PA5-97414)

    • Mouse or rabbit anti-total AP2M1 antibody

    • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 1-2 hours).

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the cell lysates to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA protein assay.

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-AP2M1 (Thr156) antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed for total AP2M1 and a loading control protein like GAPDH or β-actin.

Clathrin-Mediated Endocytosis Assay (Transferrin Uptake Assay)

This assay measures the effect of this compound on the rate of clathrin-mediated endocytosis by quantifying the cellular uptake of fluorescently labeled transferrin.

Materials:

  • Cells of interest (e.g., HeLa or HEK293 cells)

  • Glass coverslips

  • 24-well plates

  • Serum-free cell culture medium

  • This compound

  • Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Seed cells on glass coverslips in a 24-well plate and allow them to adhere and grow for 24-48 hours.

  • Pre-treat the cells with different concentrations of this compound or vehicle control in serum-free medium for 1-2 hours at 37°C.

  • Add fluorescently labeled transferrin (e.g., 25 µg/mL) to each well and incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for endocytosis.

  • To stop endocytosis, place the plate on ice and wash the cells three times with ice-cold PBS to remove non-internalized transferrin.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Stain the cell nuclei with DAPI for 5 minutes.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto glass slides using mounting medium.

  • Visualize the cells using a fluorescence microscope.

  • Quantify the internalized transferrin by measuring the fluorescence intensity per cell using image analysis software (e.g., ImageJ).

Wnt Signaling Reporter Assay

This protocol describes how to assess the effect of this compound on the Wnt/β-catenin signaling pathway using a luciferase reporter assay. Inhibition of AAK1 can potentiate Wnt signaling.

Materials:

  • HEK293T cells (or other suitable cell line)

  • TOPflash (TCF/LEF reporter) and FOPflash (negative control) luciferase reporter plasmids

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Wnt3a-conditioned medium or recombinant Wnt3a

  • This compound

  • 96-well white, clear-bottom plates

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Co-transfect the cells with the TOPflash or FOPflash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Stimulate the Wnt pathway by adding Wnt3a-conditioned medium or recombinant Wnt3a to the appropriate wells. Include an unstimulated control.

  • Incubate the cells for another 16-24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the fold change in reporter activity relative to the unstimulated control.

Notch Signaling Reporter Assay

This protocol is for evaluating the impact of this compound on the Notch signaling pathway, which can be positively regulated by AAK1.

Materials:

  • Cells suitable for Notch signaling assays (e.g., HEK293T or a specific cell line with a Notch-responsive reporter)

  • Notch-responsive luciferase reporter plasmid (e.g., containing CSL/RBP-Jκ binding sites)

  • Renilla luciferase plasmid

  • Expression vector for a Notch ligand (e.g., Delta-like 1, Dll1) or co-culture with ligand-expressing cells

  • This compound

  • 96-well white, clear-bottom plates

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Seed cells in a 96-well plate.

  • Co-transfect the cells with the Notch-responsive reporter plasmid and the Renilla luciferase plasmid.

  • To activate Notch signaling, either co-transfect with a ligand-expressing plasmid or co-culture with cells stably expressing a Notch ligand.

  • After 24 hours, treat the cells with different concentrations of this compound or vehicle control.

  • Incubate for an additional 24-48 hours.

  • Perform the dual-luciferase assay as described in the Wnt signaling reporter assay protocol.

  • Analyze the data by normalizing firefly luciferase activity to Renilla luciferase activity and calculating the fold change relative to the control.

Signaling Pathways and Experimental Workflows

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_endocytosis Clathrin-Mediated Endocytosis Receptor Cargo Receptor CoatedPit Clathrin-Coated Pit Receptor->CoatedPit AP2 AP2 Complex pAP2M1 p-AP2M1 (Thr156) Clathrin Clathrin Clathrin->CoatedPit AAK1 AAK1 AAK1->AP2 phosphorylates AP2M1 Aak1_IN_5 This compound Aak1_IN_5->AAK1 inhibits pAP2M1->CoatedPit promotes formation Endosome Endosome CoatedPit->Endosome

Caption: AAK1 phosphorylates the AP2 complex, a critical step in clathrin-mediated endocytosis. This compound inhibits this process.

Western_Blot_Workflow Start Cell Treatment with This compound Lysis Cell Lysis Start->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (to membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-p-AP2M1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Workflow for Western blot analysis of p-AP2M1 (Thr156) after this compound treatment.

Functional_Assay_Logic cluster_assays Functional Assays Aak1_IN_5 This compound Inhibit_AAK1 Inhibition of AAK1 Aak1_IN_5->Inhibit_AAK1 Disrupt_CME Disruption of Clathrin-Mediated Endocytosis Inhibit_AAK1->Disrupt_CME Transferrin_Assay Transferrin Uptake Assay Disrupt_CME->Transferrin_Assay measured by Wnt_Assay Wnt Signaling Assay Disrupt_CME->Wnt_Assay modulates Notch_Assay Notch Signaling Assay Disrupt_CME->Notch_Assay modulates

Caption: Logical relationship between this compound treatment and downstream functional cell-based assays.

References

Aak1-IN-5 administration and dosage for in vivo animal studies.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration and dosage of Aak1-IN-5, a selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), for preclinical animal studies, particularly in the context of neuropathic pain research.

Introduction

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME)[1][2]. By phosphorylating the μ2 subunit of the adaptor protein 2 (AP-2) complex, AAK1 facilitates the assembly of clathrin-coated pits, a critical process for the internalization of cell surface receptors and ligands[1][2]. Dysregulation of AAK1 activity has been implicated in the pathophysiology of several neurological conditions, including neuropathic pain, making it a promising therapeutic target[3]. This compound is a potent and selective inhibitor of AAK1 that has demonstrated efficacy in animal models of neuropathic pain.

Quantitative Data Summary

The following tables summarize the in vivo efficacy and dosage of this compound and other relevant AAK1 inhibitors in rodent models of neuropathic pain.

Table 1: In Vivo Efficacy of this compound in a Neuropathic Pain Model

CompoundAnimal ModelSpeciesAdministration RouteDosage RangeObserved Effect
This compoundChronic Constriction Injury (CCI)RatOral (p.o.)1 - 3 mg/kgReduced hyperalgesia

Table 2: In Vivo Efficacy of Other AAK1 Inhibitors

CompoundAnimal ModelSpeciesAdministration RouteDosage RangeObserved Effect
LP-935509Spinal Nerve Ligation (SNL)MouseOral (p.o.)10, 30, 60 mg/kgReversed pain behavior
LP-935509Chronic Constriction Injury (CCI)RatNot SpecifiedNot SpecifiedReduced evoked pain responses
BMS-911172Chung model (neuropathic pain)MouseSubcutaneous (s.c.)60 mg/kgActive in formalin assay
BMS-911172Chronic Constriction Injury (CCI)RatNot Specified60 mg/kgReduced thermal hyperalgesia and mechanical allodynia

Signaling Pathway

AAK1 is a key regulator of intracellular trafficking. Its primary substrate is the AP2M1 subunit of the AP-2 complex. Phosphorylation of AP2M1 by AAK1 is a critical step in the maturation of clathrin-coated pits and subsequent endocytosis. AAK1 has also been implicated in the WNT and Notch signaling pathways, which are vital for neuronal development and function.

AAK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Receptor Receptor Ligand Ligand CCP Clathrin-Coated Pit Ligand->Receptor AAK1 AAK1 AP2_complex AP-2 Complex (AP2M1 subunit) AAK1->AP2_complex phosphorylates WNT_Signaling WNT Signaling AAK1->WNT_Signaling modulates Notch_Signaling Notch Signaling AAK1->Notch_Signaling modulates Aak1_IN_5 This compound Aak1_IN_5->AAK1 inhibits Clathrin Clathrin AP2_complex->Clathrin recruits Clathrin->CCP forms Endosome Endosome CCP->Endosome internalization Experimental_Workflow_CCI start Start: Acclimatize Rats surgery CCI or Sham Surgery start->surgery recovery Recovery Period (7-14 days) surgery->recovery baseline Baseline Behavioral Testing (von Frey, Plantar Test) recovery->baseline dosing Oral Administration: Vehicle, this compound, or Positive Control baseline->dosing post_dosing_testing Post-Dosing Behavioral Testing (e.g., 1, 2, 4, 6 hours) dosing->post_dosing_testing data_analysis Data Analysis post_dosing_testing->data_analysis end End data_analysis->end

References

Aak1-IN-5: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed information on the solubility and application of Aak1-IN-5, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1).

This compound is a highly selective, central nervous system (CNS) penetrable, and orally active inhibitor of AAK1 with an IC50 of 1.2 nM.[1][2] Its potential for the treatment of neuropathic pain is an active area of research.[1][2]

Solubility Data

SolventConcentrationRemarks
Dimethyl Sulfoxide (DMSO)10 mMClear solution

Table 1: Solubility of this compound.

Signaling Pathway

AAK1 is a serine/threonine kinase that plays a key role in clathrin-mediated endocytosis (CME), a fundamental process for the internalization of cell surface receptors and ligands. AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP-2) complex, which is a critical step in the assembly of clathrin-coated pits. Additionally, AAK1 has been implicated in the regulation of the WNT and Notch signaling pathways.

AAK1_Signaling_Pathway AAK1 Signaling in Clathrin-Mediated Endocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand Receptor Transmembrane Receptor Ligand->Receptor Binding AP2 AP-2 Complex (α, β2, μ2, σ2) Receptor->AP2 Recruitment Phospho_AP2 Phosphorylated AP-2 Complex Clathrin Clathrin CCP Clathrin-Coated Pit Clathrin->CCP AAK1 AAK1 AAK1->AP2 Phosphorylation of μ2 subunit Phospho_AP2->CCP Assembly CCV Clathrin-Coated Vesicle (Endocytosis) CCP->CCV Invagination & Fission Aak1_IN_5 This compound Aak1_IN_5->AAK1 Inhibition

Caption: AAK1's role in clathrin-mediated endocytosis.

Experimental Protocols

The following are generalized protocols for the use of this compound in common experimental assays. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in various assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Based on the molecular weight of this compound (385.40 g/mol ), calculate the volume of DMSO required to achieve a 10 mM stock solution.

    • Calculation Example: For 1 mg of this compound: (1 mg) / (385.40 mg/mmol) = 0.00259 mmol (0.00259 mmol) / (10 mmol/L) = 0.000259 L = 259 µL of DMSO

  • Add the calculated volume of DMSO to the vial of this compound.

  • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C for 10-15 minutes) may be applied if necessary to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: In Vitro AAK1 Kinase Assay

Objective: To determine the inhibitory activity of this compound on AAK1 kinase in a biochemical assay.

Materials:

  • Recombinant human AAK1 enzyme

  • AAK1 substrate (e.g., recombinant AP2M1)

  • This compound stock solution (10 mM in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

  • In a 384-well plate, add the diluted this compound or vehicle control (DMSO in assay buffer).

  • Add the AAK1 enzyme and substrate solution to each well.

  • Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for AAK1.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cellular Assay for AAK1 Inhibition

Objective: To assess the ability of this compound to inhibit AAK1 activity within a cellular context.

Materials:

  • Human cell line (e.g., HEK293T, HeLa)

  • Cell culture medium and supplements

  • This compound stock solution (10 mM in DMSO)

  • Lysis buffer

  • Primary antibodies: anti-phospho-AP2M1 (Thr156) and anti-total AP2M1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere and grow to a desired confluency (e.g., 70-80%).

  • Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specific duration (e.g., 1-24 hours).

  • After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the cell lysates.

  • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and then probe with primary antibodies against phospho-AP2M1 (Thr156) and total AP2M1.

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-AP2M1 signal to the total AP2M1 signal to determine the extent of AAK1 inhibition.

Experimental_Workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_invitro In Vitro Assay cluster_cellular Cellular Assay Stock Prepare 10 mM Stock of this compound in DMSO Dilute_InVitro Serial Dilution in Assay Buffer Stock->Dilute_InVitro Treat_Cells Treat Cells with This compound Stock->Treat_Cells Kinase_Assay Perform AAK1 Kinase Assay Dilute_InVitro->Kinase_Assay IC50 Determine IC50 Value Kinase_Assay->IC50 Cell_Lysis Lyse Cells and Quantify Protein Treat_Cells->Cell_Lysis Western_Blot Western Blot for p-AP2M1 & Total AP2M1 Cell_Lysis->Western_Blot Analyze Analyze Inhibition of AP2M1 Phosphorylation Western_Blot->Analyze

Caption: Workflow for evaluating this compound activity.

References

Experimental design for studying Aak1-IN-5 in a rat chronic constriction injury model.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition arising from nerve damage, remains a significant therapeutic challenge. Adaptor-associated kinase 1 (AAK1), a serine/threonine kinase involved in clathrin-mediated endocytosis, has emerged as a promising target for the development of novel analgesics.[1][2][3] AAK1 inhibitors have demonstrated efficacy in preclinical models of neuropathic pain, suggesting a potential new class of non-opioid pain therapeutics.[1][4] Aak1-IN-5 is a potent and selective inhibitor of AAK1. These application notes provide a detailed experimental design for evaluating the therapeutic potential of this compound in the rat chronic constriction injury (CCI) model of neuropathic pain.

Hypothesized Signaling Pathway of AAK1 in Neuropathic Pain

AAK1 is understood to play a crucial role in the trafficking of pain-related receptors and channels in neurons. In neuropathic pain states, there is an upregulation of certain receptors at the neuronal membrane, contributing to hyperexcitability and pain signal transmission. AAK1, by facilitating clathrin-mediated endocytosis, regulates the internalization of these membrane proteins. Inhibition of AAK1 is hypothesized to disrupt this process, leading to an alteration in the surface expression of key pain signaling molecules. Furthermore, studies have linked the analgesic effects of AAK1 inhibitors to the modulation of the alpha-2 adrenergic receptor signaling pathway, a known anti-nociceptive pathway.

AAK1_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron (Spinal Cord) Nerve_Injury Nerve Injury (e.g., CCI) Upregulation Upregulation of Pain Receptors/ Ion Channels Nerve_Injury->Upregulation Endocytosis Clathrin-Mediated Endocytosis Upregulation->Endocytosis Pain_Signaling Increased Nociceptive Signaling Upregulation->Pain_Signaling AAK1 AAK1 AP2 AP2 Complex AAK1->AP2 phosphorylates AP2->Endocytosis Receptor_Internalization Receptor Internalization Endocytosis->Receptor_Internalization Alpha2_Adrenergic_R α2-Adrenergic Receptor Aak1_IN_5 This compound Aak1_IN_5->AAK1 inhibits Aak1_IN_5->Alpha2_Adrenergic_R modulates signaling Reduced_Activity Reduced Neuronal Activity Alpha2_Adrenergic_R->Reduced_Activity Analgesia Analgesia Reduced_Activity->Analgesia

Caption: Hypothesized AAK1 signaling in neuropathic pain.

Experimental Design and Workflow

A comprehensive preclinical study to evaluate this compound in the rat CCI model should include behavioral assessments, and terminal tissue analysis. The following workflow outlines the key stages of the experimental design.

Experimental_Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Baseline Baseline Behavioral Testing (von Frey, Hargreaves) Acclimatization->Baseline CCI_Surgery Chronic Constriction Injury (CCI) Surgery Baseline->CCI_Surgery Post_Op_Recovery Post-Operative Recovery (7 days) CCI_Surgery->Post_Op_Recovery Group_Assignment Random Group Assignment (Vehicle, this compound doses, Positive Control) Post_Op_Recovery->Group_Assignment Drug_Administration Drug Administration (e.g., daily oral gavage) Group_Assignment->Drug_Administration Behavioral_Testing Behavioral Testing (Post-drug administration at various time points) Drug_Administration->Behavioral_Testing Repeated Measures Behavioral_Testing->Drug_Administration Euthanasia Euthanasia and Tissue Collection (Sciatic Nerve, Spinal Cord, DRG) Behavioral_Testing->Euthanasia End of study Histopathology Histopathological Analysis Euthanasia->Histopathology Biochemical_Assays Biochemical Assays (e.g., Western Blot for p-AP2M1) Euthanasia->Biochemical_Assays End End Histopathology->End Biochemical_Assays->End

Caption: Experimental workflow for this compound evaluation.

Detailed Experimental Protocols

Animals
  • Species: Male Sprague-Dawley rats.

  • Weight: 200-250 g at the start of the experiment.

  • Housing: Group housed (2-3 per cage) in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.

  • Acclimatization: Animals should be acclimated to the housing facility for at least one week before any experimental procedures. They should also be handled daily to minimize stress-induced variability in behavioral tests.

Chronic Constriction Injury (CCI) Surgery

This protocol is adapted from the method originally described by Bennett and Xie.

  • Anesthesia: Anesthetize the rat with isoflurane (5% for induction, 2-3% for maintenance) or an intraperitoneal injection of a ketamine/xylazine cocktail.

  • Surgical Preparation: Shave the lateral aspect of the left thigh and sterilize the skin with 70% ethanol and povidone-iodine.

  • Incision: Make a small skin incision on the lateral side of the thigh.

  • Nerve Exposure: Bluntly dissect the biceps femoris muscle to expose the common sciatic nerve.

  • Ligation: Proximal to the sciatic nerve trifurcation, loosely tie four ligatures (e.g., 4-0 chromic gut suture) around the nerve with about 1 mm spacing between them. The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.

  • Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.

  • Post-operative Care: Administer a post-operative analgesic (e.g., buprenorphine) for 2-3 days, ensuring it does not interfere with the development of neuropathic pain. Monitor the animals for signs of infection or distress. Wound clips should be removed 7-10 days after surgery.

Drug Administration
  • Compound: this compound.

  • Vehicle: To be determined based on the solubility of this compound (e.g., 0.5% methylcellulose in water).

  • Dosing: Based on available data for similar compounds, suggested doses for a dose-response study could be 1, 3, 10, and 30 mg/kg. A vehicle control group and a positive control group (e.g., gabapentin, 100 mg/kg) should be included.

  • Route of Administration: Oral gavage (p.o.) is a common and clinically relevant route.

  • Frequency: Once daily administration is typical for chronic studies.

Behavioral Testing

All behavioral tests should be performed by an investigator blinded to the treatment groups. Animals should be habituated to the testing environment before data collection.

This test measures the paw withdrawal threshold to a non-noxious mechanical stimulus.

  • Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus.

  • Procedure:

    • Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.

    • Apply the von Frey filament to the mid-plantar surface of the hind paw with increasing force.

    • A positive response is a sharp withdrawal, flinching, or licking of the paw.

    • The "up-down" method can be used to determine the 50% paw withdrawal threshold (PWT).

    • If using an electronic von Frey, apply gradually increasing pressure until the paw is withdrawn; the device will record the peak force applied.

    • Test both the ipsilateral (injured) and contralateral (uninjured) paws.

This test measures the paw withdrawal latency to a noxious thermal stimulus.

  • Apparatus: A plantar test apparatus (Hargreaves apparatus).

  • Procedure:

    • Place the rat in a plexiglass chamber on a glass floor and allow it to acclimate.

    • Position a radiant heat source underneath the glass floor, targeting the mid-plantar surface of the hind paw.

    • Activate the heat source and start a timer.

    • The timer stops automatically when the rat withdraws its paw. This time is the paw withdrawal latency (PWL).

    • A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

    • Test both the ipsilateral and contralateral paws, with several minutes between trials on the same paw.

Terminal Procedures

At the end of the study (e.g., day 21 post-CCI), animals will be euthanized for tissue collection.

  • Anesthesia: Deeply anesthetize the rats with an overdose of pentobarbital or isoflurane.

  • Perfusion: Perform a transcardial perfusion with saline followed by 4% paraformaldehyde for histological analysis.

  • Dissection: Carefully dissect the sciatic nerve (a segment including the injury site), dorsal root ganglia (DRG) (L4-L6), and the lumbar spinal cord.

  • Processing: Tissues should be post-fixed, cryoprotected, and sectioned.

  • Staining:

    • Hematoxylin and Eosin (H&E): To assess general morphology and signs of inflammation.

    • Luxol Fast Blue: To evaluate myelin integrity.

    • Immunohistochemistry/Immunofluorescence: To examine markers of neuronal injury (e.g., ATF3), glial activation (e.g., Iba1 for microglia, GFAP for astrocytes) in the spinal cord and DRG, and axonal markers (e.g., neurofilament) in the sciatic nerve.

  • For biochemical analyses, tissues should be fresh-frozen at the time of collection.

  • Western Blot: To quantify the expression levels of AAK1 and the phosphorylation of its substrate, the µ2 subunit of the AP2 complex (p-AP2M1), in the spinal cord and DRG. This can help confirm the target engagement of this compound.

Data Presentation

All quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Mechanical Allodynia (Paw Withdrawal Threshold in grams)
Treatment GroupBaselineDay 7 Post-CCIDay 14 Post-CCIDay 21 Post-CCI
VehicleMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (1 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (3 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (10 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (30 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Gabapentin (100 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Table 2: Effect of this compound on Thermal Hyperalgesia (Paw Withdrawal Latency in seconds)
Treatment GroupBaselineDay 7 Post-CCIDay 14 Post-CCIDay 21 Post-CCI
VehicleMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (1 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (3 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (10 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (30 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Gabapentin (100 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Table 3: Summary of Histopathological and Biochemical Findings (at Day 21)
Treatment GroupSciatic Nerve Myelination (Luxol Fast Blue Score)Spinal Cord Iba1 Staining (% Area)Spinal Cord GFAP Staining (% Area)p-AP2M1/Total AP2M1 Ratio (Western Blot)
ShamMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Vehicle (CCI)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (10 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Gabapentin (100 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Conclusion

This detailed experimental design provides a robust framework for the preclinical evaluation of this compound in a rat model of neuropathic pain. The combination of behavioral, histological, and biochemical endpoints will allow for a thorough assessment of the compound's therapeutic potential and mechanism of action. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data critical for advancing the development of novel pain therapeutics.

References

Aak1-IN-5 supplier and purchasing information for research use.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aak1-IN-5 is a highly selective and potent inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis. This document provides detailed application notes and experimental protocols for the research use of this compound, summarizing its biochemical properties and providing methodologies for in vitro and in vivo studies.

Introduction

Adaptor-Associated Kinase 1 (AAK1) is a key regulator of clathrin-mediated endocytosis (CME), a fundamental cellular process responsible for the internalization of receptors, transporters, and other macromolecules from the cell surface. AAK1 facilitates this process by phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex, which enhances the binding of AP2 to cargo proteins and promotes the assembly of clathrin-coated pits. Given its critical role in endocytosis, AAK1 has emerged as a promising therapeutic target for a variety of diseases, including neuropathic pain, viral infections, and certain cancers. This compound is a potent and selective small molecule inhibitor of AAK1, making it an invaluable tool for studying the physiological and pathological roles of this kinase.

Supplier and Purchasing Information

This compound is available for research purposes from various chemical suppliers. Researchers should ensure they are purchasing from a reputable source that provides a certificate of analysis confirming the compound's identity and purity.

Table 1: this compound Suppliers

SupplierProduct NumberPurityAvailable Quantities
MedChemExpressHY-145839>98%10 mg, 50 mg, 100 mg
ImmunomartHY-145839>98%Inquire for details
Selleck ChemicalsS8785>98%5 mg, 25 mg, 100 mg
Cayman Chemical30791>98%1 mg, 5 mg, 10 mg

Note: Product numbers and availability are subject to change. Please refer to the supplier's website for the most current information.

Physicochemical and Biochemical Properties

This compound is a well-characterized inhibitor with high affinity and selectivity for AAK1. Its properties are summarized in the table below.

Table 2: Physicochemical and Biochemical Data for this compound

PropertyValueReference
Molecular Formula C₂₄H₂₈N₆O₂[1][2]
Molecular Weight 444.52 g/mol [1][2]
AAK1 IC₅₀ 1.2 nM[1]
Cellular IC₅₀ 0.5 nM
Solubility Soluble in DMSO
Metabolic Stability (Human Liver Microsomes) t½ > 120 min
Metabolic Stability (Mouse Liver Microsomes) t½ > 120 min

Signaling Pathway

AAK1 functions as a critical node in the clathrin-mediated endocytosis pathway. The following diagram illustrates the role of AAK1 in the recruitment of the AP2 complex and the subsequent formation of clathrin-coated vesicles.

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Cargo Receptor AP2 AP2 Complex Receptor->AP2 Binds to Clathrin Clathrin AP2->Clathrin Recruits Vesicle Clathrin-Coated Vesicle Clathrin->Vesicle Forms coat AAK1 AAK1 AAK1->AP2 Phosphorylates μ2 subunit Aak1_IN_5 This compound Aak1_IN_5->AAK1 Inhibits

Caption: AAK1 phosphorylates the AP2 complex, promoting endocytosis.

Experimental Protocols

In Vitro AAK1 Kinase Assay

This protocol describes a method to determine the inhibitory activity of this compound on AAK1 kinase in a biochemical assay.

Materials:

  • Recombinant human AAK1 (e.g., from SignalChem)

  • AAK1 substrate peptide (e.g., a peptide containing the AP2M1 phosphorylation site)

  • This compound

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • [γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well plates

  • Scintillation counter or luminometer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute this compound in kinase buffer to achieve a range of desired concentrations.

  • In a 96-well plate, add recombinant AAK1 and the AAK1 substrate peptide to each well.

  • Add the diluted this compound or vehicle (DMSO) to the appropriate wells.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the kinase reaction by adding [γ-³²P]ATP or ATP from the ADP-Glo™ kit to each well.

  • Incubate the plate at 30°C for 30-60 minutes.

  • Stop the reaction according to the manufacturer's instructions (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).

  • Quantify the phosphorylation of the substrate peptide using a scintillation counter (for ³²P) or a luminometer (for ADP-Glo™).

  • Calculate the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Clathrin-Mediated Endocytosis Assay

This protocol outlines a method to assess the effect of this compound on clathrin-mediated endocytosis in cultured cells using transferrin uptake as a readout.

Materials:

  • HeLa cells (or another suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

  • This compound

  • Transferrin conjugated to a fluorescent dye (e.g., Transferrin-Alexa Fluor™ 488)

  • Phosphate-buffered saline (PBS)

  • Acid wash buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed HeLa cells in a 24-well plate with glass coverslips (for microscopy) or a 6-well plate (for flow cytometry) and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle (DMSO) in serum-free DMEM for 1-2 hours at 37°C.

  • Incubate the cells with fluorescently labeled transferrin (e.g., 25 µg/mL) for 15-30 minutes at 37°C to allow for endocytosis.

  • To remove non-internalized transferrin, wash the cells twice with ice-cold PBS.

  • Incubate the cells with ice-cold acid wash buffer for 5 minutes on ice to strip any remaining surface-bound transferrin.

  • Wash the cells twice with ice-cold PBS.

  • For microscopy: a. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. b. Mount the coverslips onto glass slides and visualize the internalized transferrin using a fluorescence microscope.

  • For flow cytometry: a. Detach the cells using a non-enzymatic cell dissociation solution. b. Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer.

  • Quantify the effect of this compound on transferrin uptake by measuring the fluorescence intensity in treated versus control cells.

In Vivo Model of Neuropathic Pain

This protocol provides a general framework for evaluating the efficacy of this compound in a rat model of chronic constriction injury (CCI), a widely used model of neuropathic pain.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Surgical instruments for CCI surgery

  • Von Frey filaments for assessing mechanical allodynia

  • Apparatus for assessing thermal hyperalgesia (e.g., Hargreaves' test)

Procedure:

  • CCI Surgery: a. Anesthetize the rats according to approved institutional protocols. b. Expose the sciatic nerve in one hind limb and place four loose chromic gut ligatures around it. c. Close the incision in layers. Sham-operated animals undergo the same procedure without nerve ligation.

  • Drug Administration: a. Allow the animals to recover for 7-14 days to allow for the development of neuropathic pain behaviors. b. Prepare a formulation of this compound in the chosen vehicle. c. Administer this compound or vehicle to the rats via oral gavage or intraperitoneal injection at desired doses (e.g., 1 and 3 mg/kg).

  • Behavioral Testing: a. Assess mechanical allodynia using von Frey filaments at baseline (before surgery), post-surgery (before drug administration), and at various time points after drug administration. The paw withdrawal threshold is determined as the lowest force that elicits a withdrawal response. b. Assess thermal hyperalgesia using a radiant heat source. The paw withdrawal latency is measured as the time taken for the rat to withdraw its paw from the heat source.

  • Data Analysis: a. Compare the paw withdrawal thresholds and latencies between the this compound-treated group and the vehicle-treated group. b. A significant increase in paw withdrawal threshold or latency in the treated group indicates an analgesic effect.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating a novel AAK1 inhibitor.

Experimental_Workflow Start Compound Synthesis (this compound) Biochem_Assay In Vitro Kinase Assay (Determine IC₅₀) Start->Biochem_Assay Cell_Assay Cell-Based Endocytosis Assay (Confirm Cellular Activity) Biochem_Assay->Cell_Assay In_Vivo_Model In Vivo Neuropathic Pain Model (Assess Efficacy) Cell_Assay->In_Vivo_Model Data_Analysis Data Analysis and Conclusion In_Vivo_Model->Data_Analysis

Caption: Workflow for AAK1 inhibitor characterization.

Conclusion

This compound is a valuable research tool for investigating the roles of AAK1 in cellular processes and disease. The protocols and information provided in this document are intended to serve as a guide for researchers in designing and conducting experiments with this potent and selective AAK1 inhibitor. As with any experimental work, it is crucial to optimize conditions and include appropriate controls to ensure the validity and reproducibility of the results.

References

Proper storage and handling of Aak1-IN-5 powder.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proper storage, handling, and use of Aak1-IN-5 powder, a highly selective, CNS-penetrable, and orally active inhibitor of Adaptor-Associated Kinase 1 (AAK1).[1][2] The information is intended to guide researchers in designing and executing experiments for the preclinical assessment of this compound.

Product Information

Chemical Name: this compound Target: Adaptor-Associated Kinase 1 (AAK1)[2] Molecular Formula: C₁₉H₂₃F₄N₃O Molecular Weight: 385.40 g/mol [2]

Table 1: Quantitative Data for this compound
ParameterValueReference
AAK1 IC₅₀ 1.2 nM[1]
Filt Kᵢ 0.05 nM
Cell IC₅₀ 0.5 nM
Solubility in DMSO 10 mM

Storage and Handling

Proper storage and handling of this compound powder are critical to maintain its stability and ensure accurate experimental results.

Storage

While some suppliers may ship this compound at room temperature, for long-term storage, it is recommended to store the powder in a tightly sealed container in a cool, dry, and well-ventilated area. For optimal stability, store at -20°C . Avoid repeated freeze-thaw cycles.

Handling Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

  • Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.

  • Ingestion: Do not eat, drink, or smoke while handling the product.

  • Cleanup: In case of a spill, prevent dust generation. Gently sweep or vacuum the material into a suitable disposal container.

Experimental Protocols

Preparation of Stock Solutions

This compound is soluble in dimethyl sulfoxide (DMSO). The following protocol describes the preparation of a 10 mM stock solution.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile polypropylene microcentrifuge tubes

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of this compound powder using an analytical balance.

  • To prepare a 10 mM stock solution, dissolve 3.854 mg of this compound in 1 mL of anhydrous DMSO.

  • Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (37°C) or sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term use.

In Vitro Experimental Protocol: Cell-Based Assays

This protocol provides a general guideline for using this compound in cell-based assays. The final concentration of the inhibitor should be determined based on the specific cell line and experimental design.

Procedure:

  • Culture cells to the desired confluency in appropriate cell culture medium.

  • Prepare serial dilutions of the this compound stock solution in DMSO.

  • Further dilute the DMSO dilutions into the cell culture medium to achieve the desired final concentrations. Note: To avoid precipitation and minimize solvent toxicity, the final concentration of DMSO in the cell culture medium should not exceed 0.1%.

  • Include a vehicle control (medium with the same final concentration of DMSO) in the experiment.

  • Remove the existing medium from the cells and add the medium containing the desired concentration of this compound or the vehicle control.

  • Incubate the cells for the desired period.

  • Proceed with the specific downstream analysis (e.g., Western blotting for p-AP2M1, cell viability assays, etc.).

In Vivo Experimental Protocol: Oral Administration in Rodents

This compound is orally active. This protocol is based on the formulation used for a similar AAK1 inhibitor, LP-922761. The optimal dose and vehicle may need to be determined empirically for the specific animal model and experimental goals.

Materials:

  • This compound powder

  • Cremophor EL

  • Sterile saline (0.9% NaCl) or water

Procedure:

  • Prepare a 10% Cremophor EL solution in sterile saline or water.

  • Calculate the required amount of this compound based on the desired dose (e.g., 1-3 mg/kg) and the weight of the animals.

  • Suspend the this compound powder in the 10% Cremophor EL vehicle.

  • Vortex or sonicate the suspension to ensure homogeneity before administration.

  • Administer the formulation to the animals via oral gavage.

  • Include a vehicle control group that receives the 10% Cremophor EL solution without the inhibitor.

Signaling Pathways and Experimental Workflow

AAK1 Signaling Pathway

AAK1 is a serine/threonine kinase that plays a key role in clathrin-mediated endocytosis (CME). It phosphorylates the μ2 subunit of the adaptor protein 2 (AP-2) complex, which is a critical step for the assembly of clathrin-coated pits and the internalization of various receptors and ligands. By inhibiting AAK1, this compound can modulate these downstream signaling events. AAK1 has also been shown to be involved in the WNT and Notch signaling pathways.

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_endocytosis Clathrin-Mediated Endocytosis Receptor Transmembrane Receptor AP2 AP-2 Complex Receptor->AP2 Binds to Clathrin Clathrin AP2->Clathrin Recruits CoatedPit Clathrin-Coated Pit Formation Clathrin->CoatedPit AAK1 AAK1 AAK1->AP2 Phosphorylates μ2 subunit Aak1_IN_5 This compound Aak1_IN_5->AAK1 Vesicle Endocytic Vesicle CoatedPit->Vesicle Internalization Downstream Downstream Signaling Vesicle->Downstream

Caption: AAK1 phosphorylates the AP-2 complex, a key step in clathrin-mediated endocytosis.

Experimental Workflow

The following diagram illustrates a typical workflow for handling and using this compound powder in a research setting.

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro cluster_invivo In Vivo Receive Receive this compound Powder Store Store at -20°C Receive->Store Weigh Weigh Powder Store->Weigh Dissolve Dissolve in DMSO (10 mM Stock) Weigh->Dissolve Dilute_vitro Prepare Working Solutions in Media Dissolve->Dilute_vitro Formulate Formulate in Vehicle (e.g., 10% Cremophor) Dissolve->Formulate Treat_cells Treat Cells Dilute_vitro->Treat_cells Assay_vitro Perform Cellular Assay Treat_cells->Assay_vitro Administer Administer to Animals (e.g., Oral Gavage) Formulate->Administer Assay_vivo Perform In Vivo Experiment Administer->Assay_vivo

References

Aak1-IN-5: A Potent Tool for Interrogating Clathrin-Mediated Endocytosis in Cultured Cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Clathrin-mediated endocytosis (CME) is a vital cellular process responsible for the uptake of a wide array of extracellular molecules, including nutrients, hormones, and growth factors. It is also a critical pathway for the internalization of pathogens and the regulation of plasma membrane protein composition, such as signaling receptors. A key regulator of CME is the Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase. AAK1 facilitates the assembly of clathrin-coated pits by phosphorylating the μ2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex. This phosphorylation event is crucial for the recruitment of cargo and the subsequent maturation of endocytic vesicles.[1][2]

Aak1-IN-5 is a highly potent and selective, orally active inhibitor of AAK1.[3][4][5] Its ability to specifically target AAK1 makes it an invaluable chemical probe for dissecting the intricate mechanisms of CME in various cellular contexts. These application notes provide detailed protocols for utilizing this compound to study CME in cultured cells, catering to researchers in cell biology, pharmacology, and drug development.

Mechanism of Action

This compound exerts its inhibitory effect by targeting the kinase activity of AAK1. By blocking AAK1, the inhibitor prevents the phosphorylation of the AP2M1 subunit at Threonine 156. This disruption in the signaling cascade hinders the proper function of the AP-2 complex, a central component in the initiation of CME. The inhibition of AP-2 complex function ultimately leads to a reduction in the formation of clathrin-coated vesicles and, consequently, a decrease in the internalization of cargo molecules that rely on this pathway.

Data Presentation

The following tables summarize the quantitative data for this compound, providing a clear reference for its potency and selectivity.

Table 1: In Vitro Potency of this compound

ParameterValueSpecies/System
AAK1 IC501.2 nMBiochemical Assay
AAK1 Ki0.05 nMFilter Binding Assay
Cellular IC500.5 nMCell-based Assay

Table 2: Selectivity Profile of a Structurally Related AAK1 Inhibitor (Compound 18)

KinaseIC50 (nM)
AAK119
Screened against a panel of 403 kinases, showing good overall selectivity.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of this compound and the experimental approach to study its effects, the following diagrams are provided.

AAK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Cargo Cargo Receptor Receptor Cargo->Receptor Binds AP2_complex AP-2 Complex Receptor->AP2_complex Recruits Clathrin Clathrin AP2_complex->Clathrin Recruits p_AP2M1 Phosphorylated AP2M1 (Thr156) AP2_complex->p_AP2M1 CCV Clathrin-Coated Vesicle Clathrin->CCV Forms AAK1 AAK1 AAK1->AP2_complex Phosphorylates (AP2M1 subunit) Aak1_IN_5 This compound Aak1_IN_5->AAK1 Inhibits p_AP2M1->Clathrin Promotes Assembly

Caption: AAK1 Signaling in Clathrin-Mediated Endocytosis.

Experimental_Workflow cluster_assays Endocytosis Assays Cell_Culture 1. Culture Cells Treatment 2. Treat with this compound (and controls) Cell_Culture->Treatment Assay 3. Perform Endocytosis Assays Treatment->Assay Transferrin_Uptake A. Transferrin Uptake Assay Immunofluorescence B. Immunofluorescence Staining Western_Blot C. Western Blot Analysis Data_Analysis 4. Data Acquisition and Analysis Transferrin_Uptake->Data_Analysis Immunofluorescence->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental Workflow for Studying this compound Effects.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on CME in cultured cells. It is recommended to optimize concentrations and incubation times for specific cell lines and experimental conditions.

Protocol 1: Transferrin Uptake Assay by Fluorescence Microscopy

This assay measures the rate of CME by tracking the internalization of fluorescently labeled transferrin, a protein that enters cells via this pathway.

Materials:

  • Cultured cells (e.g., HeLa, HEK293T) grown on glass coverslips

  • Serum-free cell culture medium

  • Fluorescently labeled transferrin (e.g., Alexa Fluor 488-Transferrin)

  • This compound (dissolved in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with DAPI

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate to achieve 60-70% confluency on the day of the experiment.

  • Serum Starvation: Wash cells once with warm PBS and then incubate in serum-free medium for 30-60 minutes at 37°C to upregulate transferrin receptor expression.

  • Inhibitor Treatment: Pre-treat the cells with the desired concentration of this compound or vehicle control (DMSO) in serum-free medium for 1-2 hours at 37°C.

  • Transferrin Pulse: Add fluorescently labeled transferrin (e.g., 25 µg/mL) to the medium and incubate for a defined period (e.g., 5-15 minutes) at 37°C to allow for internalization.

  • Stop Internalization: To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS.

  • Acid Wash (Optional): To remove surface-bound transferrin, briefly wash the cells with an ice-cold acid buffer (0.1 M Glycine, 150 mM NaCl, pH 3.0) for 30 seconds, followed by two quick rinses with ice-cold PBS.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto glass slides using mounting medium containing DAPI to stain the nuclei.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the internalized transferrin by measuring the fluorescence intensity per cell using image analysis software (e.g., ImageJ).

Protocol 2: Immunofluorescence Staining of Endocytic Components

This protocol allows for the visualization of key components of the CME machinery, such as clathrin and AP-2, to observe any changes in their localization or distribution upon this compound treatment.

Materials:

  • Cultured cells grown on glass coverslips

  • This compound (dissolved in DMSO)

  • Vehicle control (DMSO)

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

  • Primary antibodies (e.g., anti-Clathrin heavy chain, anti-AP2M1)

  • Fluorophore-conjugated secondary antibodies

  • Mounting medium with DAPI

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound or vehicle as described in Protocol 1 (steps 1 and 3).

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with permeabilization buffer for 5-10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS containing 0.1% Triton X-100.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS containing 0.1% Triton X-100.

  • Mounting: Mount the coverslips onto glass slides using mounting medium with DAPI.

  • Imaging: Visualize the stained cells using a fluorescence or confocal microscope.

Protocol 3: Western Blot Analysis of AP2M1 Phosphorylation

This protocol is used to quantitatively assess the inhibitory effect of this compound on its direct target, AAK1, by measuring the phosphorylation status of AP2M1 at Thr156.

Materials:

  • Cultured cells

  • This compound (dissolved in DMSO)

  • Vehicle control (DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-AP2M1 (Thr156), anti-total AP2M1, anti-loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture cells in multi-well plates and treat with various concentrations of this compound or vehicle for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and then lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AP2M1 (Thr156), total AP2M1, and a loading control overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-AP2M1 signal to the total AP2M1 and loading control signals.

Conclusion

This compound is a powerful and specific inhibitor for the study of clathrin-mediated endocytosis. The protocols outlined above provide a comprehensive guide for researchers to effectively utilize this tool in cultured cell systems. By employing these methods, scientists can gain deeper insights into the role of AAK1 in CME and its implications in various physiological and pathological processes. As with any experimental system, optimization of the provided protocols for specific cell types and research questions is highly recommended.

References

Application Notes and Protocols for Aak1-IN-5 in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Aak1-IN-5, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), in primary neuron cultures. This document outlines the mechanism of action, key signaling pathways, and detailed protocols for assessing the effects of this compound on neuronal morphology, protein expression, and viability.

Introduction

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis (CME), a fundamental process for synaptic vesicle recycling and receptor trafficking in neurons.[1][2] AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP-2) complex, a critical step in the maturation of clathrin-coated pits.[3] Dysregulation of AAK1 activity has been implicated in neuropathic pain and various neurological disorders, making it a promising therapeutic target.[1][4] this compound is a highly selective, CNS-penetrable, and orally active inhibitor of AAK1, demonstrating significant potential for investigating the role of AAK1 in neuronal function and for preclinical drug development.

Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of AAK1. By blocking the phosphorylation of the AP-2 μ2 subunit, this compound disrupts the normal process of clathrin-mediated endocytosis. This interference can modulate the internalization of various cell surface receptors and ion channels, thereby impacting downstream signaling cascades crucial for neuronal activity, development, and survival.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and the anticipated effects of AAK1 inhibition in primary neuron cultures based on existing literature.

ParameterValueSpecies/Cell TypeReference
IC50 (AAK1) 1.2 nMRecombinant Human
Cellular IC50 0.5 nMNot Specified
Filt Ki 0.05 nMNot Specified
AssayExpected Outcome with this compound TreatmentPotential Concentration Range (for optimization)
Neurite Outgrowth Potential modulation of neurite length and branching, dependent on the specific neuronal type and developmental stage.1 - 100 nM
Synaptic Density Altered expression or localization of presynaptic (e.g., Synaptophysin) and postsynaptic (e.g., PSD-95) markers.1 - 100 nM
Neuronal Viability Minimal to no cytotoxicity expected at effective concentrations, but should be empirically determined for each primary culture system.1 nM - 10 µM

Signaling Pathways and Experimental Workflows

AAK1 Signaling in Clathrin-Mediated Endocytosis

AAK1_CME_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor AP2 AP-2 Complex Receptor->AP2 Recruitment Ligand Ligand Ligand->Receptor Binding Clathrin Clathrin AP2->Clathrin Recruitment CCV Clathrin-Coated Vesicle Clathrin->CCV Vesicle Formation AAK1 AAK1 AAK1->AP2 Phosphorylation (μ2 subunit) Aak1_IN_5 This compound Aak1_IN_5->AAK1 Inhibition Endosome Endosome CCV->Endosome Trafficking

Figure 1: AAK1's role in clathrin-mediated endocytosis and its inhibition by this compound.

Experimental Workflow for Assessing this compound in Primary Neurons

Experimental_Workflow cluster_assays Downstream Assays Culture Primary Neuron Culture (e.g., Cortical, Hippocampal) Treatment This compound Treatment (Dose-Response & Time-Course) Culture->Treatment Neurite_Assay Neurite Outgrowth Assay Treatment->Neurite_Assay WB_Assay Western Blot (Synaptic Proteins) Treatment->WB_Assay IF_Assay Immunofluorescence (Protein Localization) Treatment->IF_Assay Toxicity_Assay Neurotoxicity Assay (e.g., LDH, MTT) Treatment->Toxicity_Assay Analysis Data Analysis & Interpretation Neurite_Assay->Analysis WB_Assay->Analysis IF_Assay->Analysis Toxicity_Assay->Analysis

Figure 2: General workflow for studying the effects of this compound in primary neuron cultures.

Experimental Protocols

Note: These are example protocols and should be optimized for your specific primary neuron type and experimental conditions.

Preparation of this compound Stock Solution
  • Solubility: this compound is soluble in DMSO.

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

    • For experiments, dilute the stock solution to the desired final concentration in pre-warmed neurobasal medium or your specific culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

Primary Neuron Culture

This protocol provides a general guideline for culturing primary cortical or hippocampal neurons.

  • Materials:

    • Timed-pregnant rodent (e.g., E18 rat or E15.5 mouse)

    • Dissection medium (e.g., Hibernate-E)

    • Enzyme for dissociation (e.g., Papain or Trypsin)

    • Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)

    • Culture plates or coverslips coated with a suitable substrate (e.g., Poly-D-lysine and Laminin)

  • Procedure:

    • Dissect the desired brain region (cortex or hippocampus) from embryonic brains in ice-cold dissection medium.

    • Mince the tissue and incubate with the dissociation enzyme according to the manufacturer's protocol.

    • Gently triturate the tissue to obtain a single-cell suspension.

    • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

    • Plate the neurons at the desired density onto pre-coated culture surfaces.

    • Incubate the cultures at 37°C in a humidified 5% CO2 incubator.

    • Perform a partial media change every 2-3 days.

Neurite Outgrowth Assay
  • Procedure:

    • Plate primary neurons at a low density (e.g., 10,000-20,000 cells/cm²) on coated coverslips or in 96-well plates.

    • Allow the neurons to adhere and extend initial neurites for 24-48 hours.

    • Treat the neurons with a range of this compound concentrations (e.g., 1 nM to 1 µM) or a vehicle control (DMSO).

    • Incubate for an additional 24-72 hours.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with a suitable blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.

    • Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2) overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.

    • Mount the coverslips or image the plates using a high-content imaging system.

    • Analyze neurite length, branching, and number using appropriate software (e.g., ImageJ with NeuronJ plugin or commercial software).

Western Blotting for Synaptic Proteins
  • Procedure:

    • Plate primary neurons at a higher density (e.g., 100,000-200,000 cells/cm²) in multi-well plates.

    • Culture the neurons for a desired period to allow for synaptogenesis (e.g., 7-14 days in vitro).

    • Treat the neurons with this compound or vehicle control for the desired duration (e.g., 24-48 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against synaptic proteins (e.g., Synaptophysin, PSD-95, VGLUT1) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

Immunofluorescence for Protein Localization
  • Procedure:

    • Follow steps 1-9 of the Neurite Outgrowth Assay protocol, using primary antibodies against AAK1 and other proteins of interest (e.g., AP-2, clathrin, synaptic markers).

    • Use fluorescently labeled secondary antibodies with distinct emission spectra for co-localization studies.

    • Counterstain the nuclei with DAPI.

    • Acquire images using a confocal or fluorescence microscope.

    • Analyze the subcellular localization and co-localization of the target proteins.

Neurotoxicity Assay
  • Procedure:

    • Plate neurons at a suitable density in a 96-well plate.

    • After the desired culture period, treat the neurons with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) and a positive control for toxicity.

    • Incubate for 24-72 hours.

    • Assess cell viability using a commercially available assay kit, such as:

      • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.

      • MTT or WST-1 Assay: Measures the metabolic activity of viable cells.

      • Live/Dead Staining: Uses fluorescent dyes (e.g., calcein-AM and ethidium homodimer-1) to visualize live and dead cells.

    • Quantify the results according to the manufacturer's instructions.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Neuronal Viability Suboptimal culture conditions, high plating density, or inhibitor toxicity.Ensure proper coating of culture surfaces, use high-quality reagents, optimize plating density, and perform a dose-response curve for this compound to determine the non-toxic concentration range.
High Background in Staining Inadequate blocking, insufficient washing, or high antibody concentration.Increase blocking time, use a different blocking agent (e.g., goat serum vs. BSA), increase the number and duration of wash steps, and titrate the primary and secondary antibody concentrations.
No Effect of this compound Inactive compound, incorrect concentration, or insufficient treatment time.Verify the activity of the this compound stock, test a wider range of concentrations, and perform a time-course experiment to determine the optimal treatment duration. Consider the developmental stage of the neurons, as AAK1 expression and function may vary.
Inconsistent Western Blot Results Uneven protein loading, inefficient transfer, or issues with antibodies.Ensure accurate protein quantification and equal loading. Optimize the transfer conditions. Validate the specificity of the primary antibodies and use freshly prepared secondary antibodies.

Conclusion

This compound is a valuable pharmacological tool for investigating the multifaceted roles of AAK1 in neuronal biology. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at elucidating the impact of AAK1 inhibition on various aspects of neuronal function and pathophysiology. As with any experimental system, careful optimization of these protocols for your specific primary neuron model is crucial for obtaining robust and reproducible results.

References

AAK1 Inhibition: A Novel Approach for the Treatment of Neuropathic Pain in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Adaptor-Associated Kinase 1 (AAK1) has emerged as a promising therapeutic target for the management of neuropathic pain. AAK1, a serine/threonine kinase, is a key regulator of clathrin-mediated endocytosis, a fundamental cellular process for the internalization of cell surface receptors and ligands.[1] By phosphorylating the μ2 subunit of the adaptor protein 2 (AP-2) complex, AAK1 facilitates the assembly of clathrin-coated pits.[1] Preclinical studies using knockout mice and selective inhibitors have demonstrated that targeting AAK1 can produce significant antinociceptive effects in various models of persistent and neuropathic pain. These findings suggest that AAK1 inhibitors may offer a novel therapeutic strategy for neuropathic pain with a distinct mechanism of action.[2][3]

This document provides detailed application notes and protocols for the evaluation of AAK1 inhibitors in mouse models of neuropathic pain, with a focus on the well-characterized inhibitor, LP-935509. While the specific inhibitor "Aak1-IN-5" was not identified in the surveyed literature, LP-935509 serves as a representative tool compound for studying the effects of AAK1 inhibition in these models.

Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of the AAK1 inhibitor LP-935509 in mouse models of neuropathic pain.

Table 1: Efficacy of LP-935509 in the Mouse Formalin Test (Phase II)

Treatment GroupDose (mg/kg, p.o.)Mean Number of Flinches (Phase II)% Inhibition vs. Vehicle
Vehicle-Data not available-
LP-93550910Reduced pain behavior~50%
LP-93550930Significant reductionComparable to Gabapentin
LP-93550960Robust reductionComparable to Gabapentin
Gabapentin200Significant reductionData not available

Note: Phase II of the formalin test (20-40 minutes post-injection) reflects persistent pain mechanisms and central sensitization.[2] Oral administration of LP-935509 demonstrated a dose-dependent reduction in paw flinching during this phase.

Table 2: Efficacy of LP-935509 in the Mouse Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g) at 120 min post-dose% Reversal of Mechanical Allodynia
Vehicle-Data not available-
LP-93550910Partial reversal~50%
LP-93550930Significant reversalData not available
LP-93550960Near complete reversalApproaching pre-surgery levels
Gabapentin200Significant reversalData not available

Note: The SNL model induces mechanical allodynia, a hallmark of neuropathic pain. LP-935509, administered orally, produced a dose-dependent reversal of this allodynia, with the highest dose showing efficacy comparable to a high dose of gabapentin.

Experimental Protocols

Mouse Model of Neuropathic Pain: Spinal Nerve Ligation (SNL)

This protocol describes the induction of neuropathic pain through the ligation of spinal nerves L5 and L6, as adapted from the Chung model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Isoflurane anesthesia system

  • Surgical tools (scissors, forceps, retractors)

  • 6-0 silk suture

  • Warming pad

  • Analgesics (for post-operative care)

Procedure:

  • Anesthetize the mouse using isoflurane (2-3% in oxygen).

  • Shave and sterilize the dorsal lumbar region.

  • Make a small skin incision to the left of the dorsal midline at the level of the iliac crest.

  • Separate the paraspinal muscles to expose the transverse processes of the L4-L6 vertebrae.

  • Carefully identify the L5 and L6 spinal nerves.

  • Tightly ligate the L5 and L6 spinal nerves with a 6-0 silk suture.

  • Close the muscle and skin layers with sutures.

  • Allow the mouse to recover on a warming pad.

  • Administer post-operative analgesics as per institutional guidelines.

  • Allow 7-14 days for the development of stable mechanical allodynia before commencing drug treatment studies.

Behavioral Assay: Von Frey Test for Mechanical Allodynia

This protocol details the assessment of mechanical sensitivity using von Frey filaments.

Materials:

  • Von Frey filaments with varying calibrated bending forces (e.g., 0.008 g to 2.0 g)

  • Elevated mesh platform

  • Plexiglas enclosures for each mouse

Procedure:

  • Acclimate the mice to the testing environment by placing them in the Plexiglas enclosures on the mesh platform for at least 30-60 minutes before testing.

  • Begin with a filament in the middle of the force range (e.g., 0.4 g).

  • Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend, and hold for 3-5 seconds.

  • A positive response is recorded if the mouse briskly withdraws, flinches, or licks its paw.

  • Use the up-down method to determine the 50% paw withdrawal threshold.

    • If there is a positive response, the next smaller filament is used.

    • If there is no response, the next larger filament is used.

  • Continue this pattern until at least six responses around the threshold have been recorded.

  • Calculate the 50% paw withdrawal threshold using the formula described by Dixon (1980) or a validated software program.

  • Administer the AAK1 inhibitor or vehicle and repeat the von Frey test at specified time points (e.g., 30, 60, 120 minutes post-dose).

Behavioral Assay: Formalin Test for Persistent Pain

This protocol describes the formalin-induced paw licking/flinching model of persistent pain.

Materials:

  • 5% formalin solution in saline

  • 30-gauge injection needle

  • Plexiglas observation chamber

  • Video recording equipment (optional, but recommended for accurate scoring)

Procedure:

  • Acclimate the mouse to the observation chamber for at least 30 minutes.

  • Administer the AAK1 inhibitor or vehicle at the appropriate time before the formalin injection (e.g., 30 minutes for oral administration).

  • Gently restrain the mouse and inject 20 µL of 5% formalin into the plantar surface of the hind paw.

  • Immediately place the mouse back into the observation chamber.

  • Record the cumulative time spent licking or the number of flinches of the injected paw. The observation period is typically divided into two phases:

    • Phase I (0-5 minutes post-injection): Represents acute nociceptive pain.

    • Phase II (20-40 minutes post-injection): Represents inflammatory and persistent pain with a central sensitization component.

  • Compare the responses between the treated and vehicle groups, primarily focusing on Phase II for neuropathic pain-related mechanisms.

Visualizations

experimental_workflow cluster_model Neuropathic Pain Model Induction cluster_treatment Treatment Administration cluster_assessment Behavioral Assessment cluster_analysis Data Analysis SNL Spinal Nerve Ligation (SNL) Treatment This compound / Vehicle (p.o.) SNL->Treatment 7-14 days post-surgery vonFrey Von Frey Test Treatment->vonFrey 30-120 min post-dose Formalin Formalin Test Treatment->Formalin 30 min pre-injection Analysis Paw Withdrawal Threshold / Flinch Count vonFrey->Analysis Formalin->Analysis

Caption: Experimental workflow for evaluating this compound in mouse models.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Cargo Receptor AP2 AP-2 Complex Receptor->AP2 binds Clathrin Clathrin AP2->Clathrin recruits Endocytosis Clathrin-Mediated Endocytosis Clathrin->Endocytosis AAK1 AAK1 AAK1->AP2 phosphorylates (μ2 subunit) Aak1_IN_5 This compound Aak1_IN_5->AAK1 inhibits PainSignaling Neuropathic Pain Signaling Endocytosis->PainSignaling modulates

Caption: Proposed signaling pathway of AAK1 in neuropathic pain.

References

Aak1-IN-5: Application Notes for Effective AAK1 Inhibition in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Aak1-IN-5, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), in cell-based assays. This document outlines the effective concentrations required for AAK1 inhibition, detailed protocols for key experiments, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction to AAK1 and this compound

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis, a fundamental process for the internalization of receptors, nutrients, and pathogens into the cell.[1] AAK1 facilitates this process by phosphorylating the μ2 subunit of the adaptor protein complex 2 (AP-2), which in turn enhances the binding of AP-2 to cargo receptors and promotes the assembly of clathrin-coated pits.[2][3] Dysregulation of AAK1 activity has been implicated in various pathological conditions, including neuropathic pain, neurodegenerative diseases, and viral infections, making it an attractive target for therapeutic intervention.[4][5]

This compound is a highly selective and potent inhibitor of AAK1. It offers researchers a valuable tool to investigate the cellular functions of AAK1 and to explore its therapeutic potential.

Quantitative Data for AAK1 Inhibitors

The following table summarizes the key quantitative data for this compound and other relevant AAK1 inhibitors for comparative purposes.

CompoundTarget(s)IC50 (Biochemical)IC50 (Cellular)KiReference(s)
This compound AAK1 1.2 nM 0.5 nM 0.05 nM
SGC-AAK1-1AAK1, BMP2K270 nM~240 nM (NanoBRET)9 nM
LP-935509AAK1, BIKE, GAK3.3 nM (AAK1), 14 nM (BIKE), 320 nM (GAK)Not explicitly stated0.9 nM
BMS-986176 (LX-9211)AAK12 nMNot explicitly statedNot explicitly stated

Signaling Pathway and Mechanism of Action

This compound exerts its inhibitory effect by blocking the kinase activity of AAK1. This prevents the phosphorylation of its downstream target, the μ2 subunit of the AP-2 complex (AP2M1), at the threonine 156 residue (Thr156). The inhibition of AP2M1 phosphorylation disrupts the process of clathrin-mediated endocytosis.

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_vesicle Clathrin-Coated Vesicle Formation Cargo_Receptor Cargo Receptor Clathrin Clathrin Cargo_Receptor->Clathrin Recruits AP2_Complex AP-2 Complex (inactive) Phospho_AP2M1 AP-2 Complex (p-AP2M1 Thr156) (active) Endocytosis Clathrin-Mediated Endocytosis Clathrin->Endocytosis AAK1 AAK1 AAK1->AP2_Complex Aak1_IN_5 This compound Aak1_IN_5->AAK1 Inhibits Phospho_AP2M1->Cargo_Receptor Binds to Phospho_AP2M1->Endocytosis

Figure 1: AAK1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This section provides detailed protocols for key experiments to assess the efficacy of this compound in cells.

Determining Cellular IC50 of this compound using Western Blotting for Phospho-AP2M1

This protocol describes how to determine the concentration of this compound required to inhibit AAK1 activity by 50% in a cellular context by measuring the phosphorylation of its direct downstream target, AP2M1.

Materials:

  • Cell line expressing AAK1 (e.g., HEK293T, HeLa, HT1080)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-AP2M1 (Thr156) antibody

    • Mouse or rabbit anti-total AP2M1 antibody

    • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of treatment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete cell culture medium. A suggested concentration range is 0.1 nM to 1 µM.

    • Include a vehicle-only control (DMSO).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate the cells for a predetermined time (e.g., 1-2 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-AP2M1 (Thr156) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the bands using an imaging system.

    • Strip the membrane (if necessary) and re-probe for total AP2M1 and a loading control.

  • Data Analysis:

    • Quantify the band intensities for phospho-AP2M1 and total AP2M1.

    • Normalize the phospho-AP2M1 signal to the total AP2M1 signal for each sample.

    • Plot the normalized phospho-AP2M1 signal against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Western_Blot_Workflow A Seed Cells B Treat with this compound (Dose-Response) A->B C Cell Lysis & Protein Quantification B->C D SDS-PAGE C->D E Western Transfer D->E F Blocking E->F G Primary Antibody Incubation (p-AP2M1, Total AP2M1, Loading Control) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis & IC50 Calculation I->J

Figure 2: Western Blot Workflow for Cellular IC50 Determination.

Cellular Target Engagement using NanoBRET™ Assay

The NanoBRET™ Target Engagement Intracellular Kinase Assay is a direct and quantitative method to measure the binding of this compound to AAK1 in living cells. This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged AAK1 and a fluorescent energy acceptor (tracer) that binds to the ATP pocket of the kinase. This compound will compete with the tracer for binding to AAK1, resulting in a decrease in the BRET signal.

Materials:

  • HEK293 cells

  • NanoLuc®-AAK1 Fusion Vector

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer K-5

  • This compound

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • White, opaque 96-well or 384-well assay plates

  • Luminometer capable of measuring BRET signals

Procedure:

  • Transfection:

    • Transfect HEK293 cells with the NanoLuc®-AAK1 Fusion Vector according to the manufacturer's protocol.

    • Incubate the cells for 24 hours to allow for protein expression.

  • Cell Plating:

    • Harvest the transfected cells and resuspend them in Opti-MEM®.

    • Seed the cells into a white, opaque multi-well plate.

  • Compound and Tracer Addition:

    • Prepare a serial dilution of this compound in Opti-MEM®.

    • Prepare the NanoBRET™ Tracer K-5 at the recommended concentration in Opti-MEM®.

    • Add the this compound dilutions to the wells.

    • Immediately add the tracer to all wells.

    • Include wells with tracer only (no inhibitor) and wells with cells only (no tracer or inhibitor) as controls.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 1-2 hours to allow the binding to reach equilibrium.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions, including the Extracellular NanoLuc® Inhibitor.

    • Add the substrate to all wells.

    • Read the plate on a luminometer equipped with filters for measuring NanoLuc® emission (donor) and the tracer emission (acceptor).

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the BRET ratios to the controls.

    • Plot the normalized BRET ratio against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for target engagement.

NanoBRET_Workflow A Transfect HEK293 cells with NanoLuc-AAK1 Vector B Plate transfected cells A->B C Add this compound (Dose-Response) & NanoBRET Tracer B->C D Incubate to reach equilibrium C->D E Add Nano-Glo Substrate D->E F Measure BRET Signal E->F G Data Analysis & IC50 Calculation F->G

Figure 3: NanoBRET™ Assay Workflow for Cellular Target Engagement.

Conclusion

This compound is a powerful research tool for investigating the cellular roles of AAK1. The protocols provided in these application notes offer robust methods for determining the effective concentration of this compound and confirming its target engagement and inhibitory activity in a cellular setting. By utilizing these methodologies, researchers can confidently explore the therapeutic potential of targeting AAK1 in various disease models.

References

How to prepare Aak1-IN-5 stock solutions for experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Aak1-IN-5

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of this compound stock solutions for various experimental applications. This compound is a highly selective and orally active inhibitor of Adaptor-associated kinase 1 (AAK1), a serine/threonine kinase involved in clathrin-mediated endocytosis.[1][2][3][4][5] It is under investigation for its potential in treating neuropathic pain.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 385.40 g/mol
IC50 (AAK1 enzyme) 1.2 nM
Cellular IC50 0.5 nM
Solubility in DMSO ≥ 10 mM
Storage of Solid Refer to Certificate of Analysis
Shipping Condition Room temperature

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution of this compound

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This high-concentration stock is suitable for long-term storage and for making serial dilutions for various experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated micropipettes

  • Analytical balance

Procedure:

  • Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weigh the Compound: Accurately weigh a specific amount of this compound powder using an analytical balance. For example, to prepare 1 ml of a 10 mM stock solution, you would need 0.3854 mg of this compound (Molecular Weight = 385.40).

    • Calculation:

      • Volume (L) x Concentration (mol/L) = Moles

      • 0.001 L x 0.010 mol/L = 0.00001 moles

      • Moles x Molecular Weight ( g/mol ) = Mass (g)

      • 0.00001 moles x 385.40 g/mol = 0.003854 g = 3.854 mg

      • Note: It is often more practical to weigh a larger mass (e.g., 3.854 mg) and dissolve it in a larger volume (e.g., 1 mL) to minimize weighing errors.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage. Refer to the product-specific Certificate of Analysis for the recommended storage temperature.

Protocol 2: Preparation of Working Dilutions for Cell-Based Assays

This protocol outlines the preparation of working dilutions of this compound from the high-concentration stock solution for use in cell-based assays. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic (typically ≤ 0.1%).

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 100 µM intermediate stock:

    • Dilute the 10 mM stock solution 1:100 in sterile cell culture medium (e.g., add 1 µL of 10 mM stock to 99 µL of medium).

    • This step helps to minimize pipetting errors when preparing the final working concentrations.

  • Final Working Dilutions: Prepare the final working concentrations by further diluting the intermediate stock into the cell culture medium that will be added to the cells.

    • For example, to achieve a final concentration of 1 µM in a well containing 100 µL of medium, add 1 µL of the 100 µM intermediate stock.

    • The final DMSO concentration in this example would be 0.01%, which is well-tolerated by most cell lines.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the inhibitor. This is essential to account for any effects of the solvent on the cells.

  • Immediate Use: Use the freshly prepared working dilutions immediately for your experiments. Do not store aqueous working solutions for extended periods.

Visualizations

Signaling Pathway of AAK1 in Clathrin-Mediated Endocytosis

AAK1_Pathway cluster_membrane Plasma Membrane Cargo_Receptor Cargo Receptor AP2_Complex AP-2 Complex Cargo_Receptor->AP2_Complex Binding Clathrin Clathrin AP2_Complex->Clathrin Recruitment Endocytic_Vesicle Clathrin-Coated Vesicle (Endocytosis) Clathrin->Endocytic_Vesicle AAK1 AAK1 Phosphorylation Phosphorylation of AP-2 µ2 subunit AAK1->Phosphorylation Phosphorylation->AP2_Complex Activates Aak1_IN_5 This compound Aak1_IN_5->AAK1 Inhibits

Caption: AAK1's role in clathrin-mediated endocytosis and its inhibition by this compound.

Experimental Workflow for this compound Stock Preparation

Stock_Preparation_Workflow cluster_prep Stock Solution Preparation cluster_working Working Dilution Preparation Start Start: This compound Powder Weigh 1. Weigh this compound Start->Weigh Dissolve 2. Dissolve in DMSO Weigh->Dissolve Vortex 3. Vortex to Mix Dissolve->Vortex Stock 10 mM Stock Solution Vortex->Stock Aliquot 4. Aliquot Stock->Aliquot Store 5. Store at -20°C / -80°C Aliquot->Store Thaw 6. Thaw Aliquot Store->Thaw Intermediate 7. Prepare Intermediate Dilution in Medium Thaw->Intermediate Final 8. Prepare Final Working Dilutions Intermediate->Final Use 9. Use Immediately in Experiment Final->Use

Caption: Workflow for preparing this compound stock and working solutions.

References

Application Notes and Protocols: Aak1-IN-5 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis (CME), a fundamental cellular process responsible for the internalization of cell surface receptors, transporters, and other cargo.[1][2] AAK1 facilitates this process by phosphorylating the μ2 subunit of the adaptor protein 2 (AP-2) complex, which is essential for the maturation of clathrin-coated pits.[1] Dysregulation of AAK1 activity has been implicated in a variety of pathological conditions, including neuropathic pain, viral infections, and certain cancers, making it an attractive target for therapeutic intervention.[1][3]

Aak1-IN-5 is a highly potent and selective, central nervous system (CNS)-penetrant, and orally active inhibitor of AAK1. Its favorable pharmacological properties make it an excellent tool compound for studying the biological functions of AAK1 and for use in high-throughput screening (HTS) campaigns to identify novel AAK1 inhibitors. These application notes provide detailed protocols for utilizing this compound in HTS assays and an overview of the relevant signaling pathways.

Data Presentation

The following tables summarize the quantitative data for this compound and other representative AAK1 inhibitors.

Table 1: In Vitro Potency of this compound

ParameterValue
IC50 (Biochemical)1.2 nM
Filt Ki0.05 nM
IC50 (Cellular)0.5 nM

Table 2: Metabolic Stability of this compound

SpeciesMicrosomal Half-life
Human> 120 min
Mouse> 120 min
Rat76.0 min
Cynomolgus Monkey17.6 min
Dog26.0 min

Table 3: In Vivo Efficacy of this compound

Animal ModelDosesEffect
Chronic Constriction Injury (CCI) in Rats1 and 3 mg/kgReduced hyperalgesia

Signaling Pathways and Experimental Workflows

AAK1 Signaling in Clathrin-Mediated Endocytosis

The diagram below illustrates the central role of AAK1 in the regulation of clathrin-mediated endocytosis. AAK1, in association with the AP-2 complex, phosphorylates the AP2M1 subunit, a critical step for the assembly and maturation of clathrin-coated vesicles. Inhibition of AAK1 disrupts this process, thereby affecting the internalization of various cellular cargo.

AAK1_Signaling_Pathway cluster_cytosol Cargo Cargo Receptor AP2 AP-2 Complex Cargo->AP2 binds Clathrin Clathrin AP2->Clathrin recruits Phosphorylated_AP2M1 Phosphorylated AP2M1 CCV Clathrin-Coated Vesicle Clathrin->CCV assembles into AAK1 AAK1 AAK1->AP2 phosphorylates AP2M1 subunit Aak1_IN_5 This compound Aak1_IN_5->AAK1 inhibits Endosome Endosome CCV->Endosome internalizes as

Caption: AAK1's role in clathrin-mediated endocytosis.

High-Throughput Screening Workflow for AAK1 Inhibitors

This diagram outlines a typical workflow for a high-throughput screening campaign designed to identify novel inhibitors of AAK1, utilizing this compound as a positive control.

HTS_Workflow cluster_primary_screen Primary Screen cluster_secondary_assays Secondary Assays cluster_lead_optimization Lead Optimization Compound_Library Compound Library HTS_Assay Biochemical HTS Assay (e.g., Fluorescence-based) Compound_Library->HTS_Assay Hit_Identification Hit Identification HTS_Assay->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Confirmed Hits Selectivity_Profiling Kinase Selectivity Profiling Dose_Response->Selectivity_Profiling Cell_Based_Assay Cell-Based Assay (p-AP2M1 Western Blot) Selectivity_Profiling->Cell_Based_Assay Lead_Selection Lead Candidate Selection Cell_Based_Assay->Lead_Selection

Caption: HTS workflow for identifying AAK1 inhibitors.

Experimental Protocols

Protocol 1: Biochemical High-Throughput Screening Assay for AAK1 Inhibitors (Fluorescence-Based)

This protocol describes a generic fluorescence-based kinase assay suitable for HTS to identify inhibitors of AAK1. The principle involves measuring the phosphorylation of a substrate peptide by AAK1.

Materials:

  • Recombinant human AAK1 enzyme

  • Fluorescently labeled substrate peptide (e.g., a peptide containing the AAK1 phosphorylation motif)

  • ATP (Adenosine triphosphate)

  • This compound (as a positive control)

  • DMSO (Dimethyl sulfoxide)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • 384-well, low-volume, black assay plates

  • Plate reader capable of measuring fluorescence

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of test compounds and this compound in 100% DMSO.

    • Using an acoustic liquid handler, dispense a small volume (e.g., 20-50 nL) of each compound dilution into the wells of a 384-well assay plate. Include wells with DMSO only as a negative control.

  • Enzyme Preparation:

    • Dilute the recombinant AAK1 enzyme to the desired working concentration in assay buffer. The optimal concentration should be determined empirically to ensure the assay is in the linear range.

  • Substrate and ATP Mix Preparation:

    • Prepare a solution containing the fluorescently labeled substrate peptide and ATP in assay buffer. The ATP concentration should ideally be at or near the Km for AAK1 to ensure sensitivity to competitive inhibitors.

  • Assay Reaction:

    • Add the diluted AAK1 enzyme solution to each well of the compound plate.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding the substrate and ATP mixture to all wells.

  • Signal Detection:

    • Incubate the reaction plate at room temperature for a specified duration (e.g., 60-120 minutes).

    • Stop the reaction (if necessary, depending on the assay format, e.g., by adding a stop solution containing EDTA).

    • Read the fluorescence intensity on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and this compound (100% inhibition) controls.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Secondary Cell-Based Assay - Western Blot for Phosphorylated AP2M1

This protocol is designed as a secondary assay to confirm the activity of hit compounds in a cellular context by measuring the inhibition of AAK1-mediated phosphorylation of its substrate, AP2M1.

Materials:

  • HeLa cells or other suitable cell line expressing AAK1

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds and this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-AP2M1 (Thr156) and anti-total-AP2M1

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture and Treatment:

    • Seed HeLa cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the hit compounds or this compound for a specified period (e.g., 1-2 hours). Include a DMSO-treated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against phospho-AP2M1 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total AP2M1 to confirm equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for phospho-AP2M1 and total AP2M1.

    • Normalize the phospho-AP2M1 signal to the total AP2M1 signal.

    • Calculate the percent inhibition of AP2M1 phosphorylation for each compound relative to the DMSO control.

    • Determine the cellular IC50 value for the inhibition of AP2M1 phosphorylation.

Conclusion

This compound is a valuable pharmacological tool for the investigation of AAK1 biology and for the discovery of novel AAK1 inhibitors. Its high potency, selectivity, and cell permeability make it an ideal positive control for both biochemical and cell-based high-throughput screening assays. The protocols outlined in these application notes provide a framework for the effective use of this compound in drug discovery programs targeting AAK1.

References

Application Notes and Protocols for Measuring Aak1-IN-5 Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro efficacy of Aak1-IN-5, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1). The following methodologies are designed to deliver robust and reproducible data for researchers in drug discovery and development.

Introduction to AAK1 and this compound

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis (CME).[1][2][3][4][5] CME is a crucial cellular process for the internalization of cell surface receptors, ligands, and other macromolecules. AAK1 facilitates this process by phosphorylating the µ2 subunit of the adaptor protein 2 (AP-2) complex at threonine 156 (Thr156). This phosphorylation event enhances the binding of the AP-2 complex to cargo receptors, promoting the assembly of clathrin-coated pits. Dysregulation of AAK1 activity has been implicated in various pathological conditions, making it an attractive therapeutic target.

This compound is a highly selective and potent inhibitor of AAK1. Understanding its efficacy in vitro is a critical step in the evaluation of its therapeutic potential. This document outlines key in vitro assays to quantify the inhibitory activity of this compound.

Data Presentation: In Vitro Efficacy of this compound

The inhibitory potency of this compound has been characterized using various in vitro assays. The following table summarizes the key quantitative data.

ParameterValueAssay TypeDescription
IC50 1.2 nMBiochemical Kinase AssayConcentration of this compound required to inhibit 50% of AAK1 enzymatic activity in a cell-free system.
Ki 0.05 nMFilter Binding AssayThe inhibition constant, representing the binding affinity of this compound to AAK1.
Cellular IC50 0.5 nMCell-Based AssayConcentration of this compound required to inhibit 50% of AAK1 activity within a cellular context.

Experimental Protocols

Detailed methodologies for key experiments to determine the in vitro efficacy of this compound are provided below.

Protocol 1: Biochemical Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantifies AAK1 kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP-Glo™ Kinase Assay is a luminescence-based assay.

Materials:

  • Recombinant AAK1 enzyme

  • AAK1 substrate (e.g., recombinant AP2M1 protein or a specific peptide substrate)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA)

  • ATP

  • DMSO

  • White, opaque 384-well or 96-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted this compound or vehicle control (DMSO in kinase buffer) to the wells of a white assay plate.

    • Add 10 µL of a 2X kinase/substrate mixture (containing the purified AAK1 kinase and its specific substrate in kinase assay buffer) to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Kinase Reaction:

    • Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for AAK1.

    • Incubate the plate at 30°C for 60 minutes.

  • Termination of Kinase Reaction and ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Luminescence Signal Generation:

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of the inhibitor to the kinase.

Materials:

  • AAK1 Kinase (GST-tagged)

  • LanthaScreen™ Eu-anti-GST Antibody

  • Kinase Tracer 222

  • This compound

  • TR-FRET Dilution Buffer

  • DMSO

  • 384-well, low-volume, white or black plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Then, create an intermediate dilution in TR-FRET Dilution Buffer.

  • Assay Plate Setup:

    • Add 4 µL of the diluted this compound or vehicle control to the assay wells.

  • Addition of Kinase/Antibody Mixture:

    • Prepare a 2X mixture of AAK1 kinase and Eu-anti-GST antibody in TR-FRET Dilution Buffer.

    • Add 8 µL of this mixture to each well.

  • Addition of Tracer:

    • Prepare a 4X solution of Kinase Tracer 222 in TR-FRET Dilution Buffer.

    • Add 4 µL of the tracer solution to each well.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 3: Cellular Assay - Western Blot for Phospho-AP2M1 (Thr156)

This cell-based assay directly measures the ability of this compound to inhibit AAK1 activity in a cellular environment by assessing the phosphorylation status of its direct substrate, AP2M1.

Materials:

  • HEK293T or other suitable cell line

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: Rabbit anti-phospho-AP2M1 (Thr156) and Mouse/Rabbit anti-AP2M1 (total)

  • Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse/rabbit IgG

  • BCA Protein Assay Kit

  • SDS-PAGE gels and Western blot equipment

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate HEK293T cells and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for 2 hours.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary antibody against phospho-AP2M1 (Thr156) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against total AP2M1 as a loading control.

    • Quantify the band intensities for phospho-AP2M1 and total AP2M1.

    • Normalize the phospho-AP2M1 signal to the total AP2M1 signal.

    • Plot the normalized phospho-AP2M1 levels against the this compound concentration to determine the cellular IC50.

Mandatory Visualizations

AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis

AAK1_Signaling_Pathway cluster_phosphorylation Receptor Cargo Receptor AP2 AP-2 Complex (α, β2, µ2, σ2) Receptor->AP2 Binds to Clathrin Clathrin AP2->Clathrin Recruits pAP2M1 Phosphorylated AP-2 (µ2-pThr156) CCP Clathrin-Coated Pit Assembly Clathrin->CCP Forms AAK1 AAK1 AAK1->AP2 Phosphorylates µ2 subunit Aak1_IN_5 This compound Aak1_IN_5->AAK1 Inhibits pAP2M1->CCP Promotes Endocytosis Endocytosis CCP->Endocytosis Leads to

Caption: AAK1 phosphorylates the AP-2 complex, a key step in clathrin-mediated endocytosis.

Experimental Workflow for Biochemical Kinase Assay

Biochemical_Assay_Workflow Start Start Prep_Inhibitor Prepare this compound Serial Dilutions Start->Prep_Inhibitor Add_Inhibitor Add Inhibitor/Vehicle to Plate Prep_Inhibitor->Add_Inhibitor Add_Kinase_Substrate Add AAK1 Enzyme & Substrate Mix Add_Inhibitor->Add_Kinase_Substrate Pre_Incubate Pre-incubate (10 min, RT) Add_Kinase_Substrate->Pre_Incubate Start_Reaction Initiate Reaction with ATP Pre_Incubate->Start_Reaction Incubate_Reaction Incubate (60 min, 30°C) Start_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate (40 min, RT) Stop_Reaction->Incubate_Stop Detect_Signal Generate Luminescent Signal (Kinase Detection Reagent) Incubate_Stop->Detect_Signal Incubate_Detect Incubate (30-60 min, RT) Detect_Signal->Incubate_Detect Read_Plate Measure Luminescence Incubate_Detect->Read_Plate Analyze_Data Analyze Data & Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining AAK1 inhibition using the ADP-Glo™ kinase assay.

Experimental Workflow for Cellular Western Blot Assay

Cellular_Assay_Workflow Start Start Culture_Cells Culture HEK293T Cells Start->Culture_Cells Treat_Cells Treat Cells with This compound (2h) Culture_Cells->Treat_Cells Lyse_Cells Cell Lysis Treat_Cells->Lyse_Cells Quantify_Protein Protein Quantification (BCA Assay) Lyse_Cells->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Incubate with Primary Ab (anti-pAP2M1) Block->Primary_Ab Secondary_Ab Incubate with HRP- conjugated Secondary Ab Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Analyze Quantify Bands & Normalize to Total AP2M1 Detect->Analyze End End Analyze->End

Caption: Workflow for assessing cellular AAK1 activity via Western blot analysis.

References

Troubleshooting & Optimization

Troubleshooting Aak1-IN-5 insolubility in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the AAK1 inhibitor, Aak1-IN-5. The following information is designed to address common challenges, particularly concerning its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound is insoluble in my aqueous assay buffer. What is the recommended solvent for creating a stock solution?

A1: this compound, like many kinase inhibitors, has low solubility in aqueous solutions. It is recommended to first prepare a high-concentration stock solution in an organic solvent. The most commonly used solvent for this purpose is Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of 10 mM.[1] For your experiments, you can then dilute this DMSO stock solution into your aqueous buffer to the final desired concentration.

Q2: I'm observing precipitation when I dilute my this compound DMSO stock into my aqueous buffer. What can I do to prevent this?

A2: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds like this compound. This indicates that the final concentration of the inhibitor exceeds its solubility limit in the aqueous buffer. Here are several strategies to address this:

  • Lower the Final Concentration: The simplest approach is to reduce the final working concentration of this compound in your assay.

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to avoid solvent effects on your biological system. However, a small amount of DMSO can help maintain the inhibitor's solubility.

  • Use Surfactants or Co-solvents: The addition of a small amount of a non-ionic surfactant, such as Tween-20 or Pluronic F-68, or a co-solvent like polyethylene glycol (PEG), can help to increase the aqueous solubility of this compound.[2][3][4]

  • Sonication: After diluting the stock solution, briefly sonicating the mixture can help to dissolve any small precipitates that may have formed.

Q3: What is the known solubility of this compound in different aqueous solutions?

Q4: How should I store my this compound solid compound and stock solutions?

A4: For long-term storage, the solid form of this compound should be stored at -20°C. DMSO stock solutions should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
This compound powder does not dissolve in aqueous buffer. The compound has very low aqueous solubility.Prepare a concentrated stock solution in 100% DMSO first.
Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. The final concentration of this compound is above its solubility limit in the aqueous buffer.1. Lower the final concentration of the inhibitor. 2. Increase the percentage of DMSO in the final solution (typically not exceeding 0.5%). 3. Add a surfactant (e.g., 0.01% Tween-20) or a co-solvent (e.g., 1% PEG400) to the aqueous buffer. 4. Perform a serial dilution to find the solubility threshold.
The solution becomes cloudy over time during the experiment. The compound is slowly precipitating out of the solution due to instability or temperature fluctuations.1. Prepare fresh dilutions immediately before each experiment. 2. Ensure the temperature of the solution is maintained throughout the experiment. 3. Consider the use of a stabilizing excipient if the problem persists.
Inconsistent or unexpected results in biological assays. Incomplete dissolution or precipitation of this compound is leading to an inaccurate effective concentration.1. Visually inspect all solutions for any signs of precipitation before use. 2. Prepare fresh dilutions for each experiment from a well-dissolved stock. 3. Perform a solubility test in your specific cell culture medium or assay buffer.

Data Presentation

Table 1: Representative Aqueous Solubility Data for a Kinase Inhibitor

Disclaimer: The following data is for a representative kinase inhibitor and is intended to provide a general understanding of how solubility can be affected by common additives. The actual solubility of this compound may vary and should be determined experimentally.

Solvent/Buffer Additive Concentration of Additive Solubility (µg/mL)
PBS (pH 7.4)None-< 1
PBS (pH 7.4)DMSO0.5%5 - 10
PBS (pH 7.4)Tween-200.01%15 - 25
PBS (pH 7.4)PEG4001%10 - 20
Cell Culture Media (e.g., DMEM)10% FBS-5 - 15

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay

This protocol provides a general method to determine the kinetic solubility of this compound in an aqueous buffer.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare the aqueous buffer of interest (e.g., PBS, pH 7.4).

    • Prepare a series of dilutions of the this compound DMSO stock solution (e.g., from 10 mM down to 0.1 mM).

  • Assay Procedure:

    • In a clear 96-well plate, add 2 µL of each this compound DMSO dilution to respective wells. Include a DMSO-only control.

    • Add 98 µL of the aqueous buffer to each well.

    • Mix the plate on a shaker for 2 hours at room temperature.

  • Analysis:

    • Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. An increase in absorbance indicates precipitation.

    • The highest concentration that does not show a significant increase in turbidity compared to the DMSO control is considered the kinetic solubility.

Visualizations

AAK1 Signaling Pathway

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Clathrin_Coated_Pit Clathrin_Coated_Pit Receptor->Clathrin_Coated_Pit Internalization LRP6 LRP6 LRP6->Clathrin_Coated_Pit Notch_Receptor Notch_Receptor Endocytic_Vesicle Endocytic_Vesicle Notch_Receptor->Endocytic_Vesicle AAK1 AAK1 AAK1->LRP6 Promotes Endocytosis Eps15b Eps15b AAK1->Eps15b Interacts AP2M1 AP2M1 (µ2) AAK1->AP2M1 Phosphorylates AP2 AP2 AP2->Clathrin_Coated_Pit Clathrin Clathrin Clathrin->Clathrin_Coated_Pit WNT WNT WNT->LRP6 Binds WNT->AAK1 Activates Eps15b->Notch_Receptor Mediates Interaction Phospho_AP2M1 p-AP2M1 (Thr156) AP2M1->Phospho_AP2M1 Phospho_AP2M1->AP2 Activates Clathrin_Coated_Pit->Endocytic_Vesicle Budding

Caption: AAK1 in Clathrin-Mediated Endocytosis and Signaling.

Troubleshooting Workflow for this compound Insolubility

Troubleshooting_Workflow Start Start: this compound Insolubility Issue Prep_Stock Prepare 10 mM Stock in 100% DMSO Start->Prep_Stock Dilute Dilute Stock into Aqueous Buffer Prep_Stock->Dilute Precipitation_Check Precipitation Observed? Dilute->Precipitation_Check Lower_Conc Lower Final Concentration Precipitation_Check->Lower_Conc Yes Success Solubility Achieved Precipitation_Check->Success No Reassess Still Precipitates? Lower_Conc->Reassess Add_Excipient Add Surfactant/Co-solvent (e.g., Tween-20, PEG400) Add_Excipient->Reassess Sonication Briefly Sonicate the Solution Sonication->Reassess Reassess->Add_Excipient Yes Reassess->Sonication Yes Reassess->Success No Further_Optimization Further Optimization Required (e.g., different excipients, pH) Reassess->Further_Optimization Yes, after all steps

Caption: Workflow for addressing this compound insolubility.

References

Optimizing Aak1-IN-5 dosage to minimize off-target effects.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Aak1-IN-5 to minimize off-target effects. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate effective and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a highly selective and potent inhibitor of the Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for internalizing molecules from the cell surface.[1] AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP2) complex, which is a key step in the maturation of clathrin-coated pits.[2] By inhibiting AAK1, this compound disrupts this phosphorylation event, thereby modulating endocytosis and associated signaling pathways.

Q2: What are the potential therapeutic applications of this compound?

A2: Due to its role in fundamental cellular processes, AAK1 is a target for various therapeutic areas. AAK1 inhibitors, including this compound, have shown potential in the treatment of neuropathic pain, neurological disorders such as Parkinson's disease and schizophrenia, and as broad-spectrum antiviral agents by inhibiting viral entry into host cells.[2][3]

Q3: What are the known and potential off-target effects of this compound?

A3: While this compound is reported to be highly selective, it is crucial to consider potential off-target effects. The most closely related kinase to AAK1 is BMP-2 inducible kinase (BIKE), also known as BMP2K, which is a common off-target for AAK1 inhibitors due to the high sequence identity in their kinase domains.[3] Studies on structurally similar AAK1 inhibitors with a pyrrolo[2,1-f]triazine scaffold have identified other potential off-target kinases, including GPRK4, MSSK1, PIP5K2B, PKCD, RIOK1, and RIOK3.

Q4: How can I experimentally determine the optimal dosage of this compound for my specific cell line or model system?

A4: The optimal dosage should be determined empirically for each experimental system. A good starting point is to perform a dose-response curve and assess both the on-target effect (e.g., inhibition of AP2M1 phosphorylation) and cellular viability (e.g., using an MTT or CellTiter-Glo assay). The goal is to identify the lowest concentration of this compound that elicits the desired on-target effect with minimal impact on cell viability.

Q5: What are the best practices for preparing and storing this compound?

A5: this compound is typically provided as a solid. For use in cell culture, it should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C to maintain its stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes for single-use.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, focusing on distinguishing between on-target and off-target effects.

Issue Possible Cause Troubleshooting Steps
High cytotoxicity observed at concentrations expected to be effective. 1. Off-target kinase inhibition: The observed toxicity may be due to the inhibition of other kinases essential for cell survival. 2. Compound solubility issues: The inhibitor may be precipitating in the cell culture medium, leading to non-specific toxic effects. 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Perform a kinome-wide selectivity screen to identify potential off-target kinases. 2. Use a structurally distinct AAK1 inhibitor as a control. If this inhibitor does not cause the same toxicity at a concentration that achieves similar on-target inhibition, the effect is likely off-target. 3. Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. 4. Ensure the final solvent concentration is well below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a vehicle-only control in all experiments.
Inconsistent or unexpected experimental results. 1. Activation of compensatory signaling pathways: Inhibition of AAK1 may lead to the upregulation of other pathways to compensate for the loss of function. 2. Cell line-specific effects: The cellular context, including the expression levels of on- and off-target kinases, can influence the inhibitor's effects. 3. Degradation of the inhibitor: The compound may not be stable under the experimental conditions.1. Use Western blotting to probe for the activation of known compensatory pathways. 2. Test the inhibitor in multiple cell lines to determine if the observed effects are consistent. 3. Ensure proper storage and handling of the inhibitor. Prepare fresh dilutions from a frozen stock for each experiment.
Lack of a clear dose-response relationship. 1. Incorrect concentration range: The concentrations tested may be too high (on the plateau of the curve) or too low (below the effective concentration). 2. Off-target effects at higher concentrations: At higher concentrations, the observed phenotype may be a composite of on- and off-target effects, obscuring the expected dose-response.1. Perform a broad dose-response curve , spanning several orders of magnitude, to identify the linear range of inhibition. 2. Correlate the phenotypic dose-response with on-target engagement using a cellular thermal shift assay (CETSA) or by measuring the phosphorylation of a downstream target.
Discrepancy between biochemical IC50 and cellular EC50. 1. Poor cell permeability: The inhibitor may not efficiently cross the cell membrane. 2. Efflux by cellular transporters: The inhibitor may be actively pumped out of the cells. 3. High protein binding: The inhibitor may bind to proteins in the cell culture medium, reducing its free concentration.1. Assess cell permeability using methods like the parallel artificial membrane permeability assay (PAMPA). 2. Use inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if this potentiates the effect of this compound. 3. Determine the extent of protein binding in your specific cell culture medium.

Data Presentation

Table 1: On-Target Potency of this compound

ParameterValue
AAK1 IC501.2 nM
AAK1 Ki0.05 nM
Cellular IC500.5 nM

Data from MedChemExpress.

Table 2: Potential Off-Target Kinases of AAK1 Inhibitors

KinaseRationale for Consideration
BIKE (BMP2K) Most closely related kinase to AAK1 (74% kinase domain identity); common off-target for AAK1 inhibitors.
GPRK4 Identified as an off-target for structurally similar pyrrolo[2,1-f]triazine-based AAK1 inhibitors.
MSSK1 Identified as an off-target for structurally similar pyrrolo[2,1-f]triazine-based AAK1 inhibitors.
PIP5K2B Identified as an off-target for structurally similar pyrrolo[2,1-f]triazine-based AAK1 inhibitors.
PKCD Identified as an off-target for structurally similar pyrrolo[2,1-f]triazine-based AAK1 inhibitors.
RIOK1 Identified as an off-target for structurally similar pyrrolo[2,1-f]triazine-based AAK1 inhibitors.
RIOK3 Identified as an off-target for structurally similar pyrrolo[2,1-f]triazine-based AAK1 inhibitors.

Disclaimer: The off-target profile for this compound has not been exhaustively published. The kinases listed above are potential off-targets based on data from structurally related compounds. Researchers should perform their own selectivity profiling to confirm the off-target profile of this compound in their experimental system.

Experimental Protocols

Kinome Profiling (KINOMEscan™)

Objective: To identify the off-target kinases of this compound.

Methodology: The KINOMEscan™ assay is a competition-based binding assay that quantitatively measures the ability of a compound to bind to a large panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration 100-fold higher than the highest screening concentration.

  • Assay Execution (performed by a service provider like Eurofins DiscoverX):

    • A DNA-tagged kinase is incubated with an active-site directed ligand that is immobilized on a solid support.

    • This compound is added to the reaction to compete with the immobilized ligand for binding to the kinase.

    • The amount of kinase bound to the solid support is measured by quantitative PCR (qPCR) of the DNA tag.

    • The results are reported as the percentage of the kinase that is bound to the solid support in the presence of the test compound, relative to a DMSO control. A lower percentage indicates stronger binding of the compound to the kinase.

  • Data Analysis: The results are typically visualized as a "tree-spot" diagram, where the human kinome is represented as a phylogenetic tree, and the inhibited kinases are highlighted. The data is also provided as a percentage of control (%Ctrl) or dissociation constant (Kd) values for the most potently inhibited kinases.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with AAK1 in a cellular context.

Methodology: CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.

  • Cell Culture and Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat the cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Cell Harvesting and Washing:

    • Harvest the cells by scraping or trypsinization.

    • Wash the cell pellet twice with ice-cold PBS.

  • Thermal Challenge:

    • Resuspend the cell pellet in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples in a thermocycler for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments). Include a non-heated control at room temperature.

  • Cell Lysis:

    • Immediately after heating, lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Clarification of Lysates:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Western Blotting:

    • Collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample using a BCA assay and normalize the concentrations.

    • Perform SDS-PAGE and Western blotting using a primary antibody specific for AAK1.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Normalize the intensity of each heated sample to the non-heated control.

    • Plot the normalized intensity versus temperature to generate melt curves.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cargo_Receptor Cargo Receptor AP2_Complex AP2 Complex Cargo_Receptor->AP2_Complex binds Clathrin Clathrin AP2_Complex->Clathrin recruits Phosphorylated_AP2 Phosphorylated AP2 (p-μ2) Endocytic_Vesicle Clathrin-Coated Vesicle (Endocytosis) Clathrin->Endocytic_Vesicle AAK1 AAK1 AAK1->AP2_Complex Aak1_IN_5 This compound Aak1_IN_5->AAK1 inhibits Phosphorylated_AP2->Clathrin

Caption: AAK1 signaling pathway in clathrin-mediated endocytosis.

Experimental_Workflow Start Start: Optimize this compound Dosage Dose_Response 1. In Vitro Dose-Response Curve (On-target activity vs. Cytotoxicity) Start->Dose_Response Select_Concentration 2. Select Concentration Range (Efficacy with low toxicity) Dose_Response->Select_Concentration Target_Engagement 3. Confirm Target Engagement (Cellular Thermal Shift Assay - CETSA) Select_Concentration->Target_Engagement Kinome_Profiling 4. Assess Off-Target Effects (Kinome Profiling) Target_Engagement->Kinome_Profiling Analyze_Data 5. Analyze Data (Identify optimal concentration and potential off-targets) Kinome_Profiling->Analyze_Data Refine_Dosage 6. Refine Dosage (Minimize off-target engagement) Analyze_Data->Refine_Dosage Refine_Dosage->Dose_Response Re-evaluate End End: Optimized Experimental Conditions Refine_Dosage->End Proceed Troubleshooting_Tree Start Unexpected Phenotype Observed Dose_Dependent Is the phenotype dose-dependent? Start->Dose_Dependent On_Target_Correlation Does the phenotype EC50 correlate with on-target engagement (CETSA)? Dose_Dependent->On_Target_Correlation Yes Non_Specific Potential Non-Specific Effect (e.g., solubility, toxicity) Dose_Dependent->Non_Specific No Control_Compound Does a structurally different AAK1 inhibitor replicate the phenotype? On_Target_Correlation->Control_Compound Yes Off_Target_Effect Likely Off-Target Effect On_Target_Correlation->Off_Target_Effect No Control_Compound->Off_Target_Effect No On_Target_Effect Likely On-Target Effect Control_Compound->On_Target_Effect Yes

References

How to address Aak1-IN-5 metabolic instability in long-term experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the metabolic instability of Aak1-IN-5 in long-term experiments.

Troubleshooting Guides

Issue: Decreased this compound Activity Over Time

Researchers may observe a decline in the efficacy of this compound in long-term experiments, suggesting potential metabolic instability or degradation. This guide provides a systematic approach to troubleshooting this issue.

Potential Causes and Solutions

cluster_causes Potential Causes of Instability cluster_solutions Troubleshooting Solutions cluster_details Metabolic Degradation Metabolic Degradation Protocol Optimization Protocol Optimization Metabolic Degradation->Protocol Optimization Address with Chemical Instability Chemical Instability Formulation Adjustment Formulation Adjustment Chemical Instability->Formulation Adjustment Address with Non-specific Binding Non-specific Binding Environmental Control Environmental Control Non-specific Binding->Environmental Control Address with Replenish this compound periodically\nUse metabolic inhibitors\nLower cell density Replenish this compound periodically Use metabolic inhibitors Lower cell density Protocol Optimization->Replenish this compound periodically\nUse metabolic inhibitors\nLower cell density Use carrier solvents (e.g., cyclodextrins)\nIncorporate antioxidants\nAdjust pH of media Use carrier solvents (e.g., cyclodextrins) Incorporate antioxidants Adjust pH of media Formulation Adjustment->Use carrier solvents (e.g., cyclodextrins)\nIncorporate antioxidants\nAdjust pH of media Use low-binding plates\nPre-coat plates with serum\nInclude vehicle controls Use low-binding plates Pre-coat plates with serum Include vehicle controls Environmental Control->Use low-binding plates\nPre-coat plates with serum\nInclude vehicle controls

Caption: Troubleshooting workflow for this compound instability.

Experimental Protocols

Protocol 1: Assessing this compound Stability in Cell Culture

This protocol outlines a method to determine the stability of this compound in your specific long-term experimental conditions.

Materials:

  • This compound

  • Cell culture medium (with and without serum)

  • Phosphate-buffered saline (PBS)

  • Low-protein-binding plates and pipette tips

  • Acetonitrile (ACN) with an internal standard

  • HPLC-MS system

Procedure:

  • Prepare Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare working solutions of this compound at the desired final concentration in:

      • PBS (pH 7.4)

      • Cell culture medium without serum

      • Cell culture medium with 10% FBS

  • Incubation:

    • Add the working solutions to triplicate wells of a low-protein-binding plate.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection:

    • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Sample Processing:

    • To each aliquot, add 2 volumes of cold acetonitrile containing an internal standard to precipitate proteins.

    • Vortex and centrifuge the samples.

    • Transfer the supernatant to HPLC vials.

  • Analysis:

    • Analyze the concentration of this compound using a validated HPLC-MS method.

    • Calculate the half-life (t½) in each condition.

G start Start prep Prepare this compound Solutions (PBS, Media +/- Serum) start->prep incubate Incubate at 37°C prep->incubate sample Collect Samples at Time Points incubate->sample process Process Samples (Protein Precipitation) sample->process analyze Analyze by HPLC-MS process->analyze end Determine Half-Life analyze->end

Caption: Workflow for assessing this compound stability.

Frequently Asked Questions (FAQs)

Q1: What is the known metabolic stability of this compound?

A1: this compound has shown good metabolic stability in human and mouse liver microsomes, with a half-life of over 120 minutes. However, its stability is lower in liver microsomes from other species[1].

Quantitative Data on this compound Metabolic Stability

SpeciesSystemHalf-life (t½) in minutes
HumanLiver Microsomes> 120
MouseLiver Microsomes> 120
RatLiver Microsomes76.0
Cynomolgus MonkeyLiver Microsomes17.6
DogLiver Microsomes26.0

Data from MedChemExpress. Note: These values have not been independently confirmed by the supplier and are for reference only.[1]

Q2: My this compound seems to be losing activity in my multi-day cell culture experiment. What could be the cause?

A2: Several factors could contribute to the loss of activity in long-term experiments:

  • Metabolic Degradation: Cells can metabolize this compound over time, reducing its effective concentration.

  • Chemical Instability: The compound may be unstable in the aqueous environment of the cell culture medium at 37°C. Components in the media, such as certain amino acids or vitamins, could react with the compound[2].

  • Adsorption to Plastics: Small molecules can bind to the plastic of cell culture plates and pipette tips, lowering the available concentration[2].

  • Cellular Uptake and Efflux: The compound may be actively transported into and out of cells, affecting its steady-state concentration.

Q3: How can I improve the stability of this compound in my long-term experiments?

A3: Based on general strategies for stabilizing small molecules, you can try the following:

  • Periodic Replenishment: Based on the stability data you generate (see Protocol 1), replenish the media with fresh this compound at appropriate intervals to maintain the desired concentration.

  • Formulation Strategies:

    • Co-solvents and Excipients: Consider using formulation strategies such as cyclodextrins to improve solubility and protect the drug from degradation[3].

    • Antioxidants: If oxidative degradation is suspected, adding antioxidants like ascorbic acid to the media might help.

    • pH Optimization: Ensure the pH of your culture medium remains stable, as pH shifts can affect compound stability.

  • Use of Low-Binding Labware: Employ low-protein-binding plates and pipette tips to minimize loss due to adsorption.

  • Serum Presence: Test the stability of this compound in both serum-free and serum-containing media, as serum proteins can sometimes stabilize compounds.

Q4: Are there any alternative compounds to this compound with better stability?

A4: The development of analogs with improved metabolic stability is a common strategy in drug discovery. While specific, more stable alternatives to this compound are not readily found in the provided search results, it is a field of active research. For example, compound 18, a pyrazolo[1,5-a]pyrimidine derivative, was found to be a potent AAK1 inhibitor with favorable metabolic stability. Researchers may consider exploring recent literature for newly developed AAK1 inhibitors with improved pharmacokinetic properties.

Q5: What signaling pathways does AAK1 inhibition by this compound affect?

A5: AAK1 is involved in multiple cellular pathways. Inhibition of AAK1 can impact:

  • Clathrin-Mediated Endocytosis (CME): AAK1 phosphorylates the μ2 subunit of the AP-2 adaptor complex, a key step in CME.

  • Notch Signaling: AAK1 can stabilize the activated form of Notch.

  • WNT Signaling: AAK1 can act as a negative regulator of WNT signaling by promoting the endocytosis of the LRP6 receptor.

  • NF-κB Signaling: AAK1 can mediate the degradation of IKBα, leading to the activation of NF-κB.

Aak1_IN_5 This compound AAK1 AAK1 Aak1_IN_5->AAK1 inhibits CME Clathrin-Mediated Endocytosis AAK1->CME regulates Notch Notch Signaling AAK1->Notch stabilizes WNT WNT Signaling AAK1->WNT negatively regulates NFkB NF-κB Signaling AAK1->NFkB activates

Caption: Signaling pathways affected by AAK1 inhibition.

References

Identifying and mitigating potential Aak1-IN-5 cytotoxicity in cell culture.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate potential cytotoxicity associated with the AAK1 inhibitor, Aak1-IN-5, in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a highly selective and potent inhibitor of Adaptor-Associated Kinase 1 (AAK1).[1] AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME), a fundamental cellular process for internalizing molecules from the cell surface.[2][3][4] It does this by phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex, which enhances the efficiency of cargo receptor internalization.[2] By inhibiting AAK1, this compound disrupts this process, which can affect various signaling pathways, including the Notch and WNT pathways.

Q2: I'm observing significant cell death after treating my cells with this compound. What is the likely cause?

A2: Significant cell death, or cytotoxicity, can stem from several factors:

  • On-Target Cytotoxicity: Disruption of essential clathrin-mediated endocytosis can interfere with vital cellular functions like nutrient uptake and growth factor receptor signaling, leading to cell death.

  • Off-Target Effects: Although this compound is highly selective, at higher concentrations it may inhibit other kinases, leading to unforeseen cytotoxic effects.

  • Cell Line Sensitivity: Different cell lines exhibit varying levels of dependence on AAK1-mediated pathways. Cells that are highly reliant on rapid receptor turnover may be more sensitive to AAK1 inhibition.

  • Concentration and Exposure Time: The concentration of this compound and the duration of treatment are critical. Exceeding the optimal experimental window can lead to toxicity.

Q3: What is a recommended starting concentration for this compound in cell culture?

A3: this compound has a reported cellular IC50 of 0.5 nM. However, the optimal concentration is highly dependent on the cell line and the specific biological question. It is strongly recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific model. A starting range of 1 nM to 1 µM is often a reasonable starting point for initial range-finding experiments.

Q4: How can I distinguish between apoptosis and necrosis induced by this compound?

A4: Distinguishing between these two forms of cell death is crucial for understanding the mechanism of cytotoxicity.

  • Apoptosis (Programmed Cell Death): Characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. It can be detected using assays like Annexin V/Propidium Iodide (PI) staining, caspase activity assays (e.g., Caspase-3/7), or TUNEL assays.

  • Necrosis (Unprogrammed Cell Death): Characterized by cell swelling and rupture of the cell membrane. It is typically measured by detecting the release of intracellular components into the culture medium, such as lactate dehydrogenase (LDH).

An Annexin V/PI flow cytometry assay is highly recommended as it can simultaneously identify viable, early apoptotic, late apoptotic, and necrotic cell populations.

Troubleshooting Guides

Guide 1: Unexpectedly High Cytotoxicity Observed

If you observe a greater-than-expected level of cell death, follow this systematic troubleshooting workflow.

G cluster_start cluster_checks Initial Checks cluster_experiments Experimental Optimization cluster_analysis Mechanistic Analysis cluster_end start High Cytotoxicity Observed check_conc Verify this compound Stock Concentration start->check_conc check_vehicle Assess Vehicle Control (e.g., DMSO) Toxicity start->check_vehicle check_culture Examine Cell Health (Morphology, Contamination) start->check_culture dose_response Perform Dose-Response (e.g., 0.1 nM to 10 µM) check_conc->dose_response check_vehicle->dose_response check_culture->dose_response time_course Conduct Time-Course (e.g., 6, 12, 24, 48h) dose_response->time_course reduce_serum Test Reduced Serum Medium (If applicable) dose_response->reduce_serum apoptosis_assay Run Apoptosis vs. Necrosis Assay (Annexin V/PI, LDH) time_course->apoptosis_assay end_node Identify Optimal Non-Toxic Experimental Window time_course->end_node rescue_exp Consider Rescue Experiment (e.g., add downstream substrate) apoptosis_assay->rescue_exp apoptosis_assay->end_node rescue_exp->end_node

Caption: Troubleshooting workflow for addressing high this compound cytotoxicity.

Guide 2: Inconsistent Results Between Experiments

Variability in cytotoxicity data can obscure true biological effects. Use the table below to identify and address potential causes.

Potential Cause Recommended Solution
Cell Passage Number Use cells within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
Cell Seeding Density Ensure a consistent and uniform cell seeding density across all wells and plates. Create a homogenous cell suspension before plating.
This compound Stock Instability Prepare fresh dilutions from a validated stock solution for each experiment. Aliquot the main stock to avoid repeated freeze-thaw cycles.
Edge Effects in Plates Avoid using the outer wells of 96-well plates as they are prone to evaporation. Fill them with sterile PBS or media instead.
Incubation Time Precisely control the incubation time with the compound. Stagger the addition of reagents if necessary to ensure consistent timing.

Quantitative Data Summary

The following tables provide examples of how to structure and interpret data from key cytotoxicity experiments.

Table 1: Example Dose-Response of this compound on Cell Line X (48h)

This compound Conc. (nM)% Cell Viability (Mean ± SD)Interpretation
0 (Vehicle)100 ± 4.5Baseline viability.
0.198.2 ± 5.1No significant effect.
1.095.5 ± 4.8Minimal effect, likely within on-target therapeutic window.
1082.1 ± 6.2Onset of cytotoxic/cytostatic effects.
10045.3 ± 7.1Significant cytotoxicity observed (Approx. IC50).
100012.7 ± 3.9Strong cytotoxic effect.
100005.1 ± 2.5Near-complete cell death.

Table 2: Example Time-Course of this compound (100 nM) on Cell Line X

Treatment Time (hours)% Cell Viability (Mean ± SD)Interpretation
0100 ± 3.8Baseline before treatment.
699.1 ± 4.2No significant effect at early time points.
1291.4 ± 5.5Onset of viability reduction.
2468.9 ± 6.1Moderate cytotoxicity.
4844.8 ± 7.3Significant cytotoxicity.
7225.6 ± 5.9Prolonged exposure increases cell death.

Key Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay measures cell metabolic activity as an indicator of viability.

Materials:

  • Cells and complete culture medium

  • This compound stock solution

  • Vehicle control (e.g., sterile DMSO)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound. Remove old media and add 100 µL of fresh media containing the desired concentrations of this compound or vehicle control.

  • Incubation: Incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix gently on an orbital shaker to dissolve the crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % viability relative to the vehicle control after subtracting the background absorbance from wells with media only.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-Well Plate B Incubate 24h A->B C Treat with this compound Serial Dilutions B->C D Incubate for Desired Time (e.g., 48h) C->D E Add MTT Reagent D->E F Incubate 3-4h E->F G Solubilize Formazan Crystals F->G H Read Absorbance at 570 nm G->H I Calculate % Viability H->I

Caption: Experimental workflow for the MTT cell viability assay.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol allows for the differentiation of viable, apoptotic, and necrotic cells.

Materials:

  • Cells and complete culture medium

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow Cytometer

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Dilution: Add 400 µL of 1X Binding Buffer to each sample.

  • Data Acquisition: Analyze the samples on a flow cytometer within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (primary necrosis).

Signaling Pathway Context

Inhibition of AAK1 primarily disrupts clathrin-mediated endocytosis, which can have downstream consequences on multiple signaling pathways that rely on receptor internalization for either signal propagation or attenuation.

G cluster_pathway Simplified AAK1 Signaling & Inhibition AAK1 AAK1 Kinase AP2 AP2 Complex (μ2 subunit) AAK1->AP2 Phosphorylates Endocytosis Clathrin-Mediated Endocytosis (CME) AP2->Endocytosis Promotes Clathrin Clathrin Clathrin->AAK1 Stimulates Signaling Downstream Signaling (e.g., Notch, Wnt) Endocytosis->Signaling Modulates Receptor Cell Surface Receptors Receptor->Endocytosis Internalized via Viability Cell Survival & Proliferation Signaling->Viability Inhibitor This compound Inhibitor->AAK1 Inhibits

Caption: AAK1's role in endocytosis and its inhibition by this compound.

References

Aak1-IN-5 experimental variability and how to control for it.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for experimental variability when using Aak1-IN-5, a highly selective inhibitor of Adaptor-Associated Kinase 1 (AAK1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and orally active inhibitor of AAK1, a serine/threonine kinase.[1] Its primary mechanism of action is the inhibition of AAK1's kinase activity, which plays a crucial role in clathrin-mediated endocytosis (CME).[2] AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP-2) complex, a key step in the formation of clathrin-coated vesicles.[2][3] By inhibiting AAK1, this compound disrupts this process, which can affect the internalization of various cell surface receptors and signaling molecules.[2]

Q2: What are the key in vitro and in vivo parameters for this compound?

This compound is a highly potent inhibitor with the following key parameters:

ParameterValueReference
AAK1 IC50 1.2 nM
Cellular IC50 0.5 nM
Ki 0.05 nM
In Vivo Efficacy 1 and 3 mg/kg (in a rat model of neuropathic pain)

Q3: What are the known signaling pathways regulated by AAK1 that could be affected by this compound?

AAK1 is known to be involved in several key signaling pathways. Inhibition by this compound can therefore lead to downstream effects on:

  • Clathrin-Mediated Endocytosis: As its primary function, inhibition of AAK1 directly impacts CME.

  • WNT Signaling: AAK1 can negatively regulate the WNT signaling pathway by promoting the endocytosis of the LRP6 co-receptor.

  • Notch Signaling: AAK1 has been shown to be a positive regulator of the Notch signaling pathway.

  • Neuregulin-1/ErbB4 Signaling: AAK1 has been identified as an inhibitor of this neurotrophic factor signaling pathway.

Q4: How should I prepare and store this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) and then dilute it to the desired working concentration in your experimental medium. Stock solutions should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. For in vivo studies, the formulation will depend on the route of administration and should be determined based on the specific experimental protocol.

Troubleshooting Guide

Experimental variability can arise from multiple sources. This guide addresses common issues encountered when working with this compound and provides strategies to control for them.

Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
Possible Cause Troubleshooting Step Expected Outcome
Compound Solubility Issues Visually inspect the media for any precipitation after adding this compound. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells. Prepare fresh dilutions from the stock solution for each experiment.Clear solution with no visible precipitate, ensuring the compound is fully dissolved and available to the cells.
Cell Density and Health Standardize cell seeding density and ensure cells are in the logarithmic growth phase and have high viability at the time of treatment. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay.Consistent cell numbers and health across experiments, reducing variability in the cellular response to the inhibitor.
Incubation Time Optimize the incubation time with this compound. The effect of kinase inhibitors can be time-dependent. Perform a time-course experiment to determine the optimal duration for observing the desired phenotype.Identification of the optimal time point to measure the biological effect, leading to more robust and reproducible results.
Assay Interference Run a control with this compound in your assay system without cells to check for any direct interference with the assay reagents or detection method.No signal or change in signal in the absence of cells, confirming that the observed effects are due to the biological activity of the compound.
Issue 2: High variability in in vivo experiments, particularly in neuropathic pain models.
Possible Cause Troubleshooting Step Expected Outcome
Animal-to-Animal Variability Ensure consistent age, weight, and genetic background of the animals. Use a sufficient number of animals per group to achieve statistical power. Randomize animals into treatment groups.Reduced inter-animal variability, leading to more reliable and statistically significant results.
Drug Formulation and Administration Prepare fresh formulations of this compound for each experiment. Ensure accurate and consistent dosing for each animal. The route of administration should be consistent and performed by a trained individual.Consistent bioavailability and exposure to the compound across all animals in a treatment group.
Behavioral Testing Conditions Acclimatize animals to the testing environment before the experiment. Ensure that the testing conditions (e.g., time of day, lighting, noise level) are consistent across all experimental days and groups.Minimized stress-induced variability in behavioral responses, leading to more accurate assessment of the compound's efficacy.
Model-Specific Variability For neuropathic pain models like Chronic Constriction Injury (CCI), ensure the surgical procedure is performed consistently to minimize variability in the extent of nerve damage.More uniform development of the neuropathic pain phenotype, reducing the baseline variability in pain responses.
Issue 3: Unexpected or off-target effects.
Possible Cause Troubleshooting Step Expected Outcome
Off-Target Kinase Inhibition While this compound is highly selective, at higher concentrations, off-target effects are possible. Perform a dose-response curve to identify the lowest effective concentration. If unexpected phenotypes are observed, consider using a structurally different AAK1 inhibitor as a control to see if the phenotype persists.Confirmation that the observed effect is due to the inhibition of AAK1 and not an off-target kinase.
Cell Line Specific Effects The cellular context can influence the response to a kinase inhibitor. Test this compound in multiple cell lines to determine if the observed effects are specific to a particular cell type.A better understanding of the generalizability of the observed phenotype and potential cell-line-specific signaling dependencies.
Activation of Compensatory Pathways Inhibition of a kinase can sometimes lead to the activation of compensatory signaling pathways. Use techniques like western blotting to probe for the activation of known related pathways.A more complete understanding of the cellular response to this compound inhibition.

Experimental Protocols

In Vitro AAK1 Inhibition Assay (Western Blot for p-AP2M1)

This protocol describes how to assess the in vitro efficacy of this compound by measuring the phosphorylation of its direct substrate, the μ2 subunit of the AP-2 complex (AP2M1), at Threonine 156.

  • Cell Culture: Plate cells (e.g., HEK293T, HeLa) in 6-well plates and grow to 70-80% confluency.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM).

  • Treatment: Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only, at the same final concentration as the highest this compound concentration).

  • Incubation: Incubate the cells for a predetermined optimal time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-AP2M1 (Thr156) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip and re-probe the membrane for total AP2M1 and a loading control (e.g., GAPDH, β-actin) to normalize the data.

In Vivo Neuropathic Pain Model (Chronic Constriction Injury - CCI)

This protocol provides a general workflow for evaluating the efficacy of this compound in a rat model of neuropathic pain.

  • Animal Model: Induce neuropathic pain in adult male Sprague-Dawley rats using the CCI model, which involves loose ligation of the sciatic nerve.

  • Compound Preparation and Administration: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).

  • Experimental Groups:

    • Sham-operated + Vehicle

    • CCI + Vehicle

    • CCI + this compound (e.g., 1 mg/kg)

    • CCI + this compound (e.g., 3 mg/kg)

    • CCI + Positive Control (e.g., Gabapentin)

  • Treatment: After allowing for the development of neuropathic pain (typically 7-14 days post-surgery), administer the compounds orally once daily for a specified period (e.g., 5-7 days).

  • Behavioral Testing: Assess pain-related behaviors at baseline and at various time points after treatment. Common tests include:

    • Mechanical Allodynia: Measured using von Frey filaments.

    • Thermal Hyperalgesia: Measured using a plantar test apparatus.

  • Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., two-way ANOVA with a post-hoc test) to determine the effect of this compound on pain responses.

Visualizations

AAK1_Signaling_Pathway cluster_CME Clathrin-Mediated Endocytosis Receptor Receptor AP2 AP-2 Complex Receptor->AP2 binds Clathrin Clathrin AP2->Clathrin recruits Vesicle Clathrin-Coated Vesicle Clathrin->Vesicle forms AAK1 AAK1 AAK1->AP2 phosphorylates (p-AP2M1) Aak1_IN_5 This compound Aak1_IN_5->AAK1

Caption: AAK1's role in Clathrin-Mediated Endocytosis and its inhibition by this compound.

Experimental_Workflow start Start Experiment prep Prepare this compound Stock Solution start->prep cell_culture Cell Culture / Animal Model Preparation prep->cell_culture treatment Treat with this compound and Controls cell_culture->treatment assay Perform Functional Assay / Behavioral Testing treatment->assay data_collection Data Collection assay->data_collection analysis Data Analysis and Interpretation data_collection->analysis end End analysis->end

Caption: General experimental workflow for studies involving this compound.

Troubleshooting_Logic issue Inconsistent Results? invitro In Vitro Assay? issue->invitro Yes invivo In Vivo Study? issue->invivo Yes check_solubility Check Compound Solubility invitro->check_solubility check_cells Verify Cell Health & Density invitro->check_cells optimize_time Optimize Incubation Time invitro->optimize_time check_animals Standardize Animal Cohort invivo->check_animals check_dosing Ensure Consistent Dosing invivo->check_dosing check_behavior Standardize Behavioral Testing invivo->check_behavior

Caption: A logical flow for troubleshooting common sources of variability.

References

Interpreting unexpected results in Aak1-IN-5 experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Aak1-IN-5, a highly selective inhibitor of Adaptor-associated kinase 1 (AAK1).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of AAK1, a serine/threonine kinase.[1][2][3] AAK1 plays a crucial role in clathrin-mediated endocytosis (CME) by phosphorylating the μ2 subunit of the adaptor protein 2 (AP-2) complex.[4] This phosphorylation is a key regulatory step for the internalization of various cargo, including receptors and viral particles. By inhibiting AAK1, this compound disrupts these endocytic processes.

Q2: What are the known signaling pathways regulated by AAK1?

AAK1 is implicated in several critical signaling pathways, including:

  • Notch Signaling: AAK1 can positively regulate the Notch signaling pathway.[5]

  • WNT Signaling: AAK1 can act as a negative regulator of the WNT signaling pathway by promoting the endocytosis of the LRP6 receptor.

  • NF-κB Signaling: AAK1 is involved in the NF-κB signaling pathway.

Q3: What are the expected cellular effects of this compound treatment?

Based on its mechanism of action, treatment with this compound is expected to:

  • Inhibit clathrin-mediated endocytosis.

  • Modulate downstream events of Notch, WNT, and NF-κB signaling.

  • Potentially impact viral entry, receptor trafficking, and neuropathic pain signaling.

Q4: What is the potency and selectivity of this compound?

This compound is a highly potent and selective AAK1 inhibitor. For specific IC50 and Ki values, please refer to the quantitative data table below.

Quantitative Data Summary

ParameterValueSpeciesReference
AAK1 IC50 1.2 nM-
AAK1 Filt Ki 0.05 nM-
Cellular IC50 0.5 nM-
Metabolic Half-life >120 minHuman Liver Microsomes
Metabolic Half-life >120 minMouse Liver Microsomes
Metabolic Half-life 76.0 minRat Liver Microsomes
Metabolic Half-life 17.6 minCynomolgus Monkey Liver Microsomes
Metabolic Half-life 26.0 minDog Liver Microsomes

Troubleshooting Guide

This guide addresses potential unexpected results in a question-and-answer format.

Issue 1: No observable effect or weaker than expected effect of this compound.

  • Question: I've treated my cells with this compound at the recommended concentration, but I'm not seeing the expected phenotype (e.g., inhibition of endocytosis, changes in downstream signaling). What could be the reason?

  • Possible Causes and Solutions:

Possible CauseTroubleshooting StepsExpected Outcome
Compound Instability/Degradation 1. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO). 2. Aliquot and store at -80°C to minimize freeze-thaw cycles. 3. Visually inspect for precipitation in your assay buffer.Consistent and potent inhibitor activity.
Low AAK1 Expression in Cell Line 1. Perform Western blot or qPCR to confirm AAK1 protein or mRNA expression levels in your cell line. 2. Consider using a cell line with known high AAK1 expression as a positive control.Determine if the target kinase is present at sufficient levels for an observable effect.
Presence of AAK1 Splice Variants 1. AAK1 has known splice variants. These may have different sensitivities to the inhibitor. 2. Review literature for splice variant expression in your cell model.Understanding if the expressed AAK1 isoform is the intended target of the inhibitor.
High ATP Concentration in Assay 1. For in vitro kinase assays, high concentrations of ATP can compete with ATP-competitive inhibitors like this compound. 2. Determine the Km of ATP for AAK1 and use an ATP concentration close to the Km value.More accurate determination of inhibitor potency in biochemical assays.

Issue 2: Unexpected or off-target effects are observed.

  • Question: I'm observing cellular effects that are not consistent with the known function of AAK1. Could this be due to off-target activity of this compound?

  • Possible Causes and Solutions:

Possible CauseTroubleshooting StepsExpected Outcome
Kinase Polypharmacology 1. Although this compound is highly selective, kinase inhibitors can have off-target effects. 2. Perform a kinome-wide selectivity screen to identify potential off-target kinases. 3. Use a structurally different AAK1 inhibitor as a control to see if the phenotype persists.Identification of unintended kinase targets that may be responsible for the observed phenotype.
Activation of Compensatory Pathways 1. Inhibition of AAK1 may lead to the upregulation of compensatory signaling pathways. 2. Use pathway analysis tools (e.g., phosphoproteomics, Western blotting for key signaling nodes) to investigate changes in related pathways.A clearer understanding of the cellular response to AAK1 inhibition and potential resistance mechanisms.
Cell Line-Specific Effects 1. The observed phenotype may be specific to the genetic background of your cell line. 2. Test this compound in multiple cell lines to determine if the effect is reproducible.Distinguish between general off-target effects and those that are context-dependent.

Issue 3: High background or variability in assays.

  • Question: My experimental results with this compound are inconsistent, with high background or large error bars. How can I improve my assay?

  • Possible Causes and Solutions:

Possible CauseTroubleshooting StepsExpected Outcome
Suboptimal Assay Conditions 1. Optimize cell seeding density, incubation times, and reagent concentrations. 2. Ensure proper mixing and avoid edge effects in multi-well plates.Reduced variability and a more robust assay window.
Compound Solubility Issues 1. This compound may precipitate at high concentrations in aqueous buffers. 2. Determine the solubility of this compound in your final assay conditions. 3. Use a vehicle control (e.g., DMSO) to ensure the solvent is not causing the observed effects.Prevention of compound precipitation, which can lead to inconsistent and non-specific effects.
Assay Technology Interference 1. The compound may interfere with the detection method (e.g., fluorescence quenching). 2. Run control experiments without the enzyme or cells to test for direct compound interference with the assay signal.Confirmation that the observed signal is a true measure of AAK1 activity.

Experimental Protocols

Western Blot for Phospho-AP2M1 (Thr156)

This protocol is to assess the direct target engagement of this compound by measuring the phosphorylation of the AAK1 substrate, AP2M1.

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with this compound at various concentrations (e.g., 0.1 nM to 1 µM) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against phospho-AP2M1 (Thr156) overnight at 4°C. Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize bands using an ECL substrate and an imaging system. Normalize the phospho-AP2M1 signal to total AP2M1 or a loading control like GAPDH.

Transferrin Uptake Assay (Clathrin-Mediated Endocytosis)

This assay measures the effect of this compound on clathrin-mediated endocytosis.

  • Cell Culture and Treatment: Plate cells on coverslips or in a multi-well imaging plate. Treat with this compound or vehicle for 1-2 hours.

  • Serum Starvation: Serum-starve the cells for 30 minutes in serum-free media.

  • Transferrin Incubation: Incubate cells with fluorescently-labeled transferrin (e.g., Alexa Fluor 488-transferrin) at 37°C for a short period (e.g., 5-15 minutes) to allow for internalization.

  • Acid Wash: To remove non-internalized, surface-bound transferrin, briefly wash the cells with an ice-cold acid stripping buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0).

  • Fixation and Imaging: Fix the cells with 4% paraformaldehyde, counterstain nuclei with DAPI if desired, and mount the coverslips. Acquire images using a fluorescence microscope.

  • Quantification: Quantify the intracellular fluorescence intensity per cell using image analysis software.

Visualizations

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling Receptor Cargo Receptor Clathrin Clathrin Receptor->Clathrin Recruits AP2 AP2 Complex AP2->Receptor Binds Endocytic_Vesicle Clathrin-Coated Vesicle Clathrin->Endocytic_Vesicle Forms AAK1 AAK1 AAK1->AP2 Phosphorylates μ2 Notch Notch Pathway AAK1->Notch WNT WNT Pathway AAK1->WNT Negative Regulation NFkB NF-κB Pathway AAK1->NFkB Aak1_IN_5 This compound Aak1_IN_5->AAK1 Inhibits

Caption: AAK1 Signaling and Inhibition by this compound.

Experimental_Workflow start Start Experiment treatment Treat Cells with This compound or Vehicle start->treatment assay Perform Cellular Assay (e.g., Western Blot, Endocytosis Assay) treatment->assay data_acq Data Acquisition assay->data_acq data_analysis Data Analysis data_acq->data_analysis expected Expected Results data_analysis->expected unexpected Unexpected Results data_analysis->unexpected conclusion Conclusion expected->conclusion troubleshoot Troubleshooting Guide unexpected->troubleshoot troubleshoot->treatment Re-evaluate Experiment

Caption: Troubleshooting Workflow for this compound Experiments.

Logical_Relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions unexpected_result Unexpected Result cause1 Compound Issues unexpected_result->cause1 cause2 Biological Complexity unexpected_result->cause2 cause3 Assay Artifacts unexpected_result->cause3 solution1 Optimize Compound Handling cause1->solution1 solution2 Validate Biological System cause2->solution2 solution3 Refine Assay Protocol cause3->solution3

Caption: Logic Diagram for Troubleshooting Unexpected Results.

References

AAK1-IN-5 Off-Target Kinase Inhibition Profile: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing Aak1-IN-5 and other selective AAK1 inhibitors in their experiments. Below you will find key data on off-target kinase inhibition, detailed experimental protocols, and troubleshooting guidance to ensure the accuracy and reliability of your results.

Off-Target Kinase Inhibition Profile

While comprehensive off-target data for this compound is not publicly available, the following table summarizes the selectivity profile of a closely related, potent, and selective AAK1 chemical probe, SGC-AAK1-1. This compound was screened against a panel of 403 wild-type human protein kinases, and the data provides valuable insights into the potential off-target interactions of selective AAK1 inhibitors.

Table 1: Off-Target Kinase Inhibition Profile of SGC-AAK1-1

Target KinaseAAK1BIKE/BMP2KRIOK1RIOK3PIP5K1C
Inhibition Metric KiKiKdKdKd
Value (nM) 9.11772290260

Data sourced from a KINOMEscan® assay performed at a 1 µM concentration of SGC-AAK1-1, followed by Kd determination for significant hits.[1][2]

Experimental Protocols

1. KINOMEscan® Selectivity Profiling (Summary)

This method is a competition-based binding assay used to determine the interaction of a test compound with a large panel of kinases.

  • Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.[3][4]

  • Procedure Outline:

    • Kinases are tagged with a unique DNA identifier.

    • An active-site directed ligand is immobilized on a solid support.

    • The DNA-tagged kinase, the test compound (e.g., this compound), and the immobilized ligand are combined.

    • If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

    • The amount of kinase remaining bound to the solid support is quantified by qPCR.

    • The results are reported as "percent of control" (DMSO), where a lower percentage indicates stronger binding of the test compound to the kinase.[5]

    • For significant "hits," a dissociation constant (Kd) is determined by running the assay with a range of compound concentrations.

2. In Vitro Biochemical Kinase Assay (General Protocol)

This protocol outlines a general procedure for measuring the enzymatic activity of a kinase and the inhibitory effect of a compound.

  • Materials:

    • Purified recombinant AAK1 kinase

    • Kinase substrate (e.g., a specific peptide or protein)

    • ATP (Adenosine triphosphate)

    • Kinase reaction buffer

    • Test compound (this compound) and DMSO (vehicle control)

    • Detection reagents (e.g., for luminescence-based or fluorescence-based readout)

    • Microplates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a microplate, add the kinase, substrate, and test compound dilution (or DMSO for control).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature for a specific period.

    • Stop the reaction.

    • Add detection reagents to measure either the amount of product formed or the amount of ATP consumed.

    • Read the signal using a suitable plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Troubleshooting Guides and FAQs

This section addresses common issues that may arise during in vitro kinase inhibition experiments.

Question 1: Why am I seeing high variability between my replicate wells?

  • Answer: High variability can be caused by several factors:

    • Pipetting Errors: Ensure your pipettes are calibrated, and use proper techniques, especially for small volumes. Preparing a master mix for common reagents can help.

    • Inadequate Mixing: Thoroughly mix all reagents before and during the assay setup.

    • Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents. Consider not using the outermost wells or filling them with buffer to minimize this effect.

    • Inconsistent Incubation: Ensure uniform temperature and timing across the entire plate.

Question 2: My positive control inhibitor is not showing the expected level of inhibition. What should I do?

  • Answer: This indicates a potential issue with the assay components or setup:

    • Enzyme Activity: Verify the activity of your kinase. Repeated freeze-thaw cycles can reduce enzyme activity. Aliquot your enzyme upon receipt.

    • Substrate Quality: Ensure the purity and correct sequence of your substrate.

    • ATP Concentration: The concentration of ATP can significantly affect inhibitor potency. Use an ATP concentration that is appropriate for your kinase and assay format.

Question 3: My IC50 values are inconsistent between experiments.

  • Answer: Fluctuations in IC50 values can be frustrating. Consider these potential causes:

    • Variable Enzyme Activity: Use a consistent lot of enzyme and handle it carefully to maintain its activity.

    • Compound Solubility: Visually inspect for any precipitation of your compound in the assay buffer. Poor solubility can lead to inaccurate concentration-response curves.

    • Assay Drift: Over the course of a long experiment, reagent stability and temperature fluctuations can impact results. Plan your experiments to minimize these effects.

Question 4: How can I be sure my results are not due to off-target effects?

  • Answer: Assessing off-target effects is crucial for interpreting your data:

    • Selectivity Profiling: If possible, screen your compound against a broad panel of kinases (e.g., using a service like KINOMEscan®).

    • Use a Negative Control: A structurally similar but inactive compound can help differentiate on-target from non-specific effects.

    • Cellular Assays: Confirm your findings in a cellular context. However, be aware that discrepancies between biochemical and cellular assays can arise due to factors like cell permeability, off-target effects in the cellular environment, and intracellular ATP concentrations.

Visualizations

AAK1 Signaling in Clathrin-Mediated Endocytosis

AAK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand Receptor Receptor Ligand->Receptor Binding AP2_Complex AP2 Complex Receptor->AP2_Complex Recruitment Clathrin Clathrin AP2_Complex->Clathrin Recruitment Phosphorylated_AP2 Phosphorylated AP2 (μ2 subunit) Endocytic_Vesicle Endocytic Vesicle Clathrin->Endocytic_Vesicle Assembly AAK1 AAK1 AAK1->AP2_Complex Phosphorylation Phosphorylated_AP2->Endocytic_Vesicle Promotes Internalization

Caption: AAK1 phosphorylates the AP2 complex, a key step in clathrin-mediated endocytosis.

Experimental Workflow for Kinase Inhibition Profiling

Kinase_Inhibition_Workflow Compound_Prep Compound Preparation (Serial Dilution) Assay_Setup Assay Setup (Kinase, Substrate, Compound) Compound_Prep->Assay_Setup Reaction_Initiation Reaction Initiation (Add ATP) Assay_Setup->Reaction_Initiation Incubation Incubation Reaction_Initiation->Incubation Detection Signal Detection Incubation->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis

Caption: A typical workflow for determining the IC50 of a kinase inhibitor.

References

Aak1-IN-5 stability in different cell culture media.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Aak1-IN-5 in various cell culture media. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the effective application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in common cell culture media like DMEM or RPMI-1640?

A1: Specific stability data for this compound in cell culture media is not extensively documented in publicly available literature. However, this compound has demonstrated good metabolic stability in human and mouse liver microsomes, with a half-life of over 120 minutes.[1] The stability of a small molecule inhibitor in cell culture is influenced by several factors including its chemical structure, the pH and composition of the medium, the presence of serum proteins, and the incubation temperature and duration. For critical experiments, it is highly recommended to determine the stability of this compound under your specific experimental conditions.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is advisable to prepare high-concentration stock solutions (e.g., 10 mM) of this compound in a dry, high-purity solvent such as DMSO. To minimize the cytotoxic effects of the solvent, the final concentration in your cell culture should be kept low (typically below 0.5%). Stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Q3: What are the common indicators of this compound instability or degradation in my cell culture experiments?

A3: Signs of instability can include a decrease in the expected biological activity over time, such as a reduced effect on the target signaling pathway. Visual cues like the formation of precipitate in the cell culture medium can also indicate solubility issues, which may be linked to the compound's stability.

Q4: Can components of the cell culture medium, such as serum, affect the stability and activity of this compound?

A4: Yes, components within the cell culture medium, especially proteins present in fetal bovine serum (FBS), can bind to small molecules like this compound. This binding can reduce the effective concentration of the inhibitor available to the cells and may also impact its stability.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or no biological effect of this compound. 1. Inhibitor Instability/Degradation: The compound may be degrading in the cell culture medium over the course of the experiment.2. Poor Cell Permeability: The inhibitor may not be effectively entering the cells to reach its intracellular target.3. Incorrect Concentration: The concentration used may be too low to achieve significant target inhibition.1. Perform a stability study of this compound in your specific medium and under your experimental conditions (see Experimental Protocols section).2. If instability is confirmed, consider replenishing the compound with fresh medium at regular intervals.3. Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your specific cell line and experimental endpoint.
High cellular toxicity observed at effective concentrations. 1. Off-target Toxicity: The inhibitor may be affecting other essential cellular pathways.2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.1. Use the lowest effective concentration of this compound.2. Ensure the final concentration of the solvent in the cell culture is at a non-toxic level (typically <0.5% for DMSO).3. If available, consider using a more selective AAK1 inhibitor.
Precipitation of this compound in the cell culture medium. 1. Low Aqueous Solubility: The concentration of this compound may exceed its solubility limit in the aqueous cell culture medium.2. pH of the Medium: The pH of the culture medium can affect the solubility of compounds that have pH-sensitive functional groups.1. Visually inspect the medium for any signs of precipitation after adding the inhibitor.2. Consider using a lower concentration of this compound.3. Ensure the pH of your cell culture medium is within the optimal range (typically 7.2-7.4).

Data Presentation

As specific quantitative stability data for this compound in cell culture media is not publicly available, the following table provides an illustrative example of how such data would be presented for a generic kinase inhibitor, "Inhibitor-X". This data is for demonstrative purposes only.

Hypothetical Stability of Inhibitor-X in Different Cell Culture Media at 37°C

Time (hours) DMEM + 10% FBS (% Remaining) DMEM (serum-free) (% Remaining) RPMI-1640 + 10% FBS (% Remaining) RPMI-1640 (serum-free) (% Remaining)
0 100 ± 2.1100 ± 1.8100 ± 2.5100 ± 2.2
2 98.5 ± 3.095.2 ± 2.597.9 ± 3.194.5 ± 2.8
8 92.1 ± 4.285.7 ± 3.890.5 ± 4.583.2 ± 4.1
24 75.3 ± 5.562.1 ± 4.972.8 ± 5.858.9 ± 5.2
48 52.6 ± 6.138.4 ± 5.349.9 ± 6.435.1 ± 5.7
Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using HPLC-MS analysis.

Experimental Protocols

Protocol: HPLC-Based Stability Assay in Cell Culture Medium

This protocol provides a general method to determine the chemical stability of this compound under your specific cell culture conditions.

Materials:

  • This compound

  • DMSO (or other suitable solvent)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with and without serum

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO₂)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase)

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solution: Dilute the stock solution in pre-warmed (37°C) complete cell culture medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent and non-toxic.

  • Incubation: Aliquot the working solution into sterile microcentrifuge tubes or wells of a multi-well plate, one for each time point. Place the samples in a 37°C, 5% CO₂ incubator.

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot for analysis. The T=0 sample should be collected immediately after preparation.

  • Sample Processing: To precipitate proteins, add three volumes of ice-cold acetonitrile to each sample. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to HPLC vials and analyze the concentration of this compound using a validated HPLC method.

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock Solution in DMSO prep_working Prepare Working Solution (e.g., 10 µM in Medium) prep_stock->prep_working prep_media Prepare Cell Culture Medium (with/without serum) prep_media->prep_working aliquot Aliquot into tubes for each time point prep_working->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate collect Collect samples at T=0, 2, 8, 24, 48h incubate->collect process Process samples (protein precipitation) collect->process hplc Analyze by HPLC-MS process->hplc calculate Calculate % Remaining vs. T=0 hplc->calculate G cluster_cme Clathrin-Mediated Endocytosis cargo Cargo Receptor ap2 AP2 Complex cargo->ap2 Binding clathrin Clathrin ap2->clathrin Recruitment pit Clathrin-Coated Pit clathrin->pit Assembly vesicle Clathrin-Coated Vesicle pit->vesicle Invagination & Fission endosome Endosome vesicle->endosome Uncoating & Fusion aak1 AAK1 aak1->ap2 Phosphorylates µ2 subunit aak1_in_5 This compound aak1_in_5->aak1 Inhibits G cluster_notch Notch Signaling Pathway ligand Notch Ligand (e.g., Delta) notch_receptor Notch Receptor ligand->notch_receptor Binding s2_cleavage S2 Cleavage (ADAM Protease) notch_receptor->s2_cleavage notch_active Active Membrane-Tethered Notch s2_cleavage->notch_active endocytosis Endocytosis notch_active->endocytosis s3_cleavage S3 Cleavage (γ-secretase) endocytosis->s3_cleavage nicd Notch Intracellular Domain (NICD) s3_cleavage->nicd nucleus Nucleus nicd->nucleus transcription Target Gene Transcription nucleus->transcription aak1 AAK1 aak1->notch_active Stabilizes & Promotes Trafficking aak1_in_5 This compound aak1_in_5->aak1 Inhibits G

References

Aak1-IN-5 degradation and how to prevent it.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with Aak1-IN-5.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound upon receipt?

A: Upon receipt, it is crucial to store this compound under the conditions specified in the Certificate of Analysis. Generally, for solid compounds, storage at -20°C is recommended for long-term stability. For solutions in organic solvents, -80°C is preferable to minimize solvent evaporation and potential degradation. Always ensure the container is tightly sealed to prevent moisture absorption and oxidation.

Q2: How should I prepare stock solutions of this compound?

A: It is advisable to prepare a concentrated stock solution in a suitable organic solvent like DMSO. For guidance on appropriate solvents and maximum solubility, please refer to the product's datasheet. When preparing the solution, use anhydrous-grade solvent to minimize the introduction of water, which can promote hydrolysis. It is best practice to prepare fresh solutions for your experiments. If you need to store the stock solution, aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: I am observing inconsistent or no phenotypic effect in my cell-based assays. Could this be due to this compound degradation?

A: Inconsistent results can indeed be a sign of compound degradation.[1] Poor solubility and precipitation in culture media can also lead to lower effective concentrations.[1] To troubleshoot, consider the following:

  • Prepare Fresh Solutions: Always try to use freshly prepared solutions for your experiments.

  • Check for Precipitation: Before adding the compound to your culture media, visually inspect the solution for any precipitates. If precipitation is observed, you might need to prepare a fresh stock solution or gently warm and sonicate the solution.[1]

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is not toxic to your cells and does not exceed the recommended percentage (typically <0.5%).

Q4: What is the known metabolic stability of this compound?

A: this compound exhibits good metabolic stability in human and mouse liver microsomes.[2] However, its stability varies across different species.

Troubleshooting Guides

Problem: Loss of Compound Activity Over Time

If you suspect that this compound is losing its activity in your experimental setup, this could be due to degradation. Here is a step-by-step guide to investigate and mitigate this issue.

Data Presentation

Table 1: Metabolic Stability of this compound in Liver Microsomes

SpeciesHalf-life (t½) in minutes
Human> 120
Mouse> 120
Rat76.0
Cynomolgus Monkey17.6
Dog26.0

Data sourced from MedChemExpress. These values are for reference only and may not have been independently confirmed.[2]

Experimental Protocols

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of this compound.

Materials:

  • This compound

  • Liver microsomes (from the species of interest)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Pre-warm the liver microsome suspension and phosphate buffer to 37°C.

  • Reaction Mixture: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and this compound to the desired final concentrations.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction in the aliquot by adding an equal volume of cold acetonitrile.

  • Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using an LC-MS/MS method to quantify the remaining concentration of this compound.

  • Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will give you the rate constant of degradation, from which the half-life can be calculated.

Visualizations

cluster_Troubleshooting Troubleshooting Inconsistent this compound Activity Start Inconsistent or No Phenotypic Effect Observed Check_Prep Review Compound Preparation and Handling Start->Check_Prep Fresh_Sol Prepare Fresh Stock Solution Check_Prep->Fresh_Sol If solution is old or subjected to freeze-thaw cycles Check_Precip Inspect for Precipitation Check_Prep->Check_Precip If solution preparation is recent Dose_Resp Perform Dose-Response Experiment Fresh_Sol->Dose_Resp Redissolve Gently Warm and Sonicate Solution Check_Precip->Redissolve Precipitate observed Check_Precip->Dose_Resp No precipitate Redissolve->Dose_Resp Confirm_Activity Confirm Expected IC50 Dose_Resp->Confirm_Activity Consistent results Contact_Support Contact Technical Support Dose_Resp->Contact_Support Inconsistent results persist cluster_Metabolism Metabolic Fate of this compound Aak1_IN_5 This compound Microsomes Liver Microsomes (Human, Mouse, Rat, etc.) Aak1_IN_5->Microsomes Metabolism Metabolites Metabolites Microsomes->Metabolites Excretion Excretion Metabolites->Excretion

References

Technical Support Center: Overcoming Resistance to Aak1-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address resistance to the AAK1 inhibitor, Aak1-IN-5, in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly selective and orally active inhibitor of the Adaptor-Associated Kinase 1 (AAK1).[1] AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a process cells use to internalize molecules.[2][3][4] AAK1 phosphorylates the μ2 subunit of the adaptor protein complex 2 (AP2), which is essential for the maturation of clathrin-coated pits and the subsequent formation of vesicles.[2] By inhibiting AAK1, this compound disrupts this process, which can affect the internalization of various cellular components, including growth factor receptors and viral particles.

Q2: What are the potential therapeutic applications of AAK1 inhibitors like this compound?

AAK1 inhibitors are being investigated for a variety of therapeutic applications. They have shown potential in the treatment of neuropathic pain, as AAK1 knockout mice exhibit resistance to pain. Additionally, due to AAK1's role in viral entry, its inhibitors are being explored as potential antiviral agents against viruses such as Hepatitis C, Dengue, and SARS-CoV-2. There is also emerging interest in their use in oncology, as dysregulated endocytic pathways can contribute to cancer cell growth and survival.

Q3: My cells are no longer responding to this compound. What are the possible reasons for this resistance?

While specific resistance mechanisms to this compound have not been extensively documented, resistance to kinase inhibitors is a common phenomenon in cancer therapy. Potential mechanisms for resistance to this compound can be broadly categorized as:

  • On-target alterations: These involve changes to the AAK1 protein itself.

    • Secondary mutations: Mutations in the AAK1 kinase domain could alter the drug-binding site, reducing the affinity of this compound. This is a common mechanism of resistance to other kinase inhibitors.

    • AAK1 gene amplification: Increased expression of the AAK1 protein may require higher concentrations of the inhibitor to achieve a therapeutic effect.

  • Off-target alterations: These mechanisms do not involve changes to AAK1 but rather the activation of alternative signaling pathways to bypass the effects of AAK1 inhibition.

    • Activation of bypass pathways: Cells may upregulate or activate other signaling pathways that promote survival and proliferation, rendering them less dependent on the pathway inhibited by this compound. For example, activation of receptor tyrosine kinases like EGFR or MET can promote resistance to other targeted therapies.

    • Drug efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively transport this compound out of the cell, reducing its intracellular concentration.

Q4: How can I confirm that my cell line has developed resistance to this compound?

The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant shift in the IC50 to a higher concentration is a clear indication of resistance.

Troubleshooting Guide

This guide provides a systematic approach to identifying and potentially overcoming resistance to this compound in your cell lines.

Step 1: Confirm Resistance and Rule Out Experimental Artifacts

Issue: Decreased or no observable effect of this compound on cell viability, proliferation, or the intended downstream signaling events.

Troubleshooting Workflow:

A Start: Suspected Resistance B Verify this compound Integrity (Fresh stock, correct storage) A->B C Confirm Cell Line Identity (STR profiling) B->C D Perform Dose-Response Assay (Compare IC50 of parental vs. resistant cells) C->D E Significant IC50 Shift? D->E Analyze Data F No Resistance. Review experimental setup. E->F No G Resistance Confirmed. Proceed to Step 2. E->G Yes

Caption: Workflow to confirm this compound resistance.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed parental (sensitive) and suspected resistant cells in 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound. Replace the culture medium with fresh medium containing varying concentrations of the inhibitor. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for a period that allows for the assessment of cell proliferation (e.g., 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value for each cell line.

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineThis compound IC50 (nM)Fold Resistance
Parental (Sensitive)10-
Resistant Clone 125025
Resistant Clone 280080
Step 2: Investigate On-Target Resistance Mechanisms

Issue: Resistance is confirmed, and the next step is to determine if the resistance is due to alterations in the AAK1 target itself.

Troubleshooting Workflow:

A Start: Confirmed Resistance B Western Blot for AAK1 Expression (Compare parental vs. resistant) A->B C Increased AAK1 Expression? B->C D AAK1 Gene Amplification Confirmed. Consider increasing this compound dose or combination therapy. C->D Yes E Sequence AAK1 Kinase Domain (Isolate gDNA/cDNA, PCR amplify, and sequence) C->E No F Mutation in Kinase Domain? E->F G Mutation Identified. Model mutation to assess impact on drug binding. Consider alternative inhibitors. F->G Yes H No On-Target Mechanism Found. Proceed to Step 3. F->H No

Caption: Investigating on-target resistance mechanisms.

Experimental Protocol: Western Blot for AAK1 Expression

  • Protein Extraction: Lyse parental and resistant cells and quantify protein concentration.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for AAK1 overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody for a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to compare AAK1 expression levels between sensitive and resistant cells, normalizing to the loading control.

Experimental Protocol: AAK1 Kinase Domain Sequencing

  • Nucleic Acid Isolation: Isolate genomic DNA or RNA from both parental and resistant cell lines. If starting with RNA, perform reverse transcription to generate cDNA.

  • PCR Amplification: Design primers to specifically amplify the kinase domain of the AAK1 gene. Perform PCR using a high-fidelity polymerase.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing.

  • Sequence Analysis: Align the sequencing results from the resistant cells to the sequence from the parental cells and the reference AAK1 sequence to identify any mutations.

Step 3: Investigate Off-Target Resistance Mechanisms

Issue: No on-target resistance mechanisms were identified. The resistance is likely due to the activation of bypass signaling pathways.

Troubleshooting Workflow:

A Start: No On-Target Resistance B Phospho-proteomic/Phospho-kinase Array Analysis (Compare parental vs. resistant) A->B C Identify Upregulated Pathways (e.g., PI3K/AKT, MAPK, etc.) B->C D Validate with Western Blot (p-AKT, p-ERK, etc.) C->D E Bypass Pathway Confirmed D->E F Test Combination Therapy (this compound + inhibitor of bypass pathway) E->F G Synergistic Effect Observed? F->G H Resistance Overcome. Optimize combination therapy. G->H Yes I No Synergy. Investigate other bypass pathways or drug efflux. G->I No

Caption: Investigating off-target resistance mechanisms.

AAK1 Signaling and Potential Bypass Pathways

cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Clathrin Clathrin Receptor->Clathrin Recruitment AP2 AP2 Clathrin->AP2 AAK1 AAK1 AP2->AAK1 interacts p-AP2 p-AP2 AAK1->p-AP2 phosphorylates Endocytic_Vesicle Endocytic Vesicle p-AP2->Endocytic_Vesicle promotes Survival_Proliferation Cell Survival & Proliferation Endocytic_Vesicle->Survival_Proliferation modulates signaling Aak1_IN_5 This compound Aak1_IN_5->AAK1 Bypass_Pathway Bypass Pathway (e.g., PI3K/AKT, MAPK) Bypass_Pathway->Survival_Proliferation

Caption: AAK1 signaling and potential resistance bypass pathways.

Experimental Protocol: Combination Therapy

  • Select Inhibitors: Based on the identified activated bypass pathway (e.g., from a phospho-kinase array), select a specific inhibitor (e.g., a PI3K inhibitor or a MEK inhibitor).

  • Design Experiment: Use a matrix-based approach to test various concentrations of this compound in combination with the second inhibitor.

  • Cell Treatment and Viability Assay: Treat the resistant cells with the drug combinations for 72 hours and perform a cell viability assay (e.g., MTT or CellTiter-Glo).

  • Data Analysis: Analyze the data for synergistic, additive, or antagonistic effects. A synergistic effect, where the combined effect of the drugs is greater than the sum of their individual effects, indicates that the combination therapy is effective in overcoming resistance.

Table 2: Hypothetical Cell Viability Data for Combination Therapy in this compound Resistant Cells

TreatmentConcentration% Cell Viability
Vehicle Control-100
This compound500 nM85
Bypass Inhibitor X100 nM90
This compound + Bypass Inhibitor X500 nM + 100 nM20 (Synergistic Effect)

References

Aak1-IN-5 In Vivo Drug-Drug Interaction Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for drug-drug interactions (DDIs) with the selective AAK1 inhibitor, Aak1-IN-5. The information is presented in a question-and-answer format to address specific issues that may be encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known metabolic stability of this compound?

A1: this compound has demonstrated good metabolic stability in human and mouse liver microsomes. The in vitro half-life has been determined in liver microsomes from several species.[1]

Q2: Has the potential for cytochrome P450 (CYP) inhibition by this compound been evaluated?

A2: Currently, there is no publicly available data on the direct inhibition of cytochrome P450 enzymes by this compound. Assessing the potential for CYP inhibition is a critical step in evaluating drug-drug interaction risks. It is a common consideration in drug development to eliminate CYP3A4 inhibition.[2]

Q3: What are the primary metabolic pathways of this compound?

A3: The specific metabolic pathways of this compound, including the key CYP enzymes involved in its metabolism, have not been detailed in publicly available literature. Identifying the metabolizing enzymes is crucial for predicting potential DDIs with co-administered drugs that are inhibitors or inducers of those same enzymes.

Q4: Are there any known in vivo drug-drug interaction studies with this compound?

A4: No in vivo drug-drug interaction studies for this compound have been published to date. Therefore, caution should be exercised when co-administering this compound with other therapeutic agents in preclinical studies.

Q5: Is this compound a potential substrate or inhibitor of drug transporters?

A5: There is no available information regarding the interaction of this compound with drug transporters. Evaluation of a new chemical entity as a substrate or inhibitor of key uptake and efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), is an important component of DDI risk assessment.

Troubleshooting Guides

Issue 1: Unexpected in vivo exposure or variability in pharmacokinetic (PK) parameters of this compound when co-administered with another compound.

  • Possible Cause: The co-administered compound may be an inhibitor or inducer of the primary metabolic enzymes responsible for this compound clearance.

  • Troubleshooting Steps:

    • Conduct an in vitro CYP inhibition assay: Screen this compound against a panel of major human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) to determine its inhibitory potential.

    • Perform a CYP induction assay: Evaluate the potential of this compound to induce the expression of key CYP enzymes in cultured human hepatocytes.

    • Identify this compound's metabolizing enzymes: Use human liver microsomes or recombinant CYP enzymes to identify the specific isoforms responsible for its metabolism.

    • Evaluate the co-administered compound: Assess the known or experimentally determine the inhibitory or inductive potential of the co-administered drug on the CYP enzymes identified in the previous step.

Issue 2: Observing altered efficacy or toxicity of a co-administered drug in the presence of this compound.

  • Possible Cause: this compound may be inhibiting the metabolism of the co-administered drug, leading to increased exposure and exaggerated pharmacological or toxicological effects.

  • Troubleshooting Steps:

    • Review the metabolic profile of the co-administered drug: Identify the primary metabolic pathways and the enzymes involved.

    • Perform an in vitro CYP inhibition study with this compound: Determine the IC50 values of this compound against the specific CYP enzymes that metabolize the co-administered drug.

    • Consider therapeutic drug monitoring: If feasible in the experimental setting, measure the plasma concentrations of the co-administered drug in the presence and absence of this compound to confirm a pharmacokinetic interaction.

Data Presentation

Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes

SpeciesHalf-life (t½) (min)
Human> 120
Mouse> 120
Rat76.0
Cynomolgus Monkey17.6
Dog26.0

Data is for reference only and is based on an incubation with 0.5 µM of this compound for up to 10 minutes.[1]

Experimental Protocols

Protocol 1: General Procedure for In Vitro Metabolic Stability Assessment in Liver Microsomes

This protocol provides a general framework. Specific concentrations and time points should be optimized for the compound of interest.

  • Materials:

    • Test compound (this compound)

    • Pooled liver microsomes (from human or other species of interest)

    • NADPH regenerating system (e.g., solutions A and B containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

    • Phosphate buffer (e.g., 0.1 M, pH 7.4)

    • Positive control compounds with known metabolic liabilities (e.g., verapamil, testosterone)

    • Acetonitrile (or other suitable organic solvent) for reaction termination

    • 96-well plates

    • Incubator shaker set to 37°C

    • LC-MS/MS system for analysis

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the liver microsomes and phosphate buffer. Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the wells. The final concentration of the test compound should be low enough to be below the Km for the primary metabolizing enzymes (typically 0.5 - 1 µM).

    • Incubate the plate at 37°C with shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of cold acetonitrile. The 0-minute time point serves as the initial concentration control.

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining test compound against time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: General Procedure for Cytochrome P450 Inhibition Assay

This protocol describes a common method for assessing the potential of a compound to inhibit major CYP isoforms.

  • Materials:

    • Test compound (this compound)

    • Human liver microsomes

    • Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)

    • Known selective CYP inhibitors as positive controls (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4)

    • NADPH regenerating system

    • Phosphate buffer (pH 7.4)

    • Acetonitrile or other quenching solution

    • LC-MS/MS system

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, incubate human liver microsomes, the probe substrate for a specific CYP isoform, and varying concentrations of the test compound at 37°C.

    • After a short pre-incubation, initiate the reaction by adding the NADPH regenerating system.

    • Allow the reaction to proceed for a specific time, ensuring it is within the linear range of metabolite formation.

    • Terminate the reaction by adding a cold quenching solution.

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to measure the formation of the specific metabolite of the probe substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that causes 50% inhibition) by fitting the data to a suitable sigmoidal dose-response model.

Visualizations

DDI_Troubleshooting_Workflow cluster_observation Observation cluster_investigation Initial Investigation cluster_mechanistic Mechanistic Studies cluster_conclusion Conclusion Obs Unexpected in vivo PK of this compound or altered efficacy/toxicity of co-administered drug MetStab Review Metabolic Profile of Co-administered Drug Obs->MetStab Is the co-administered drug's metabolism known? CYP_Inhibit Assess this compound CYP Inhibition Potential Obs->CYP_Inhibit Is this compound a potential inhibitor? MetID Identify this compound Metabolizing Enzymes MetStab->MetID CYP_Inhibit->MetID Which enzymes are most relevant? Conclusion Determine DDI Risk and Propose Management Strategy CYP_Inhibit->Conclusion CYP_Induce Assess this compound CYP Induction Potential MetID->CYP_Induce Could induction also play a role? Transporter Evaluate Transporter Interaction MetID->Transporter Is transport a factor? CYP_Induce->Conclusion Transporter->Conclusion

Caption: Workflow for investigating potential drug-drug interactions with this compound.

AAK1_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol Receptor Cargo Receptor AP2 AP-2 Complex Receptor->AP2 Binds to Clathrin Clathrin AP2->Clathrin Recruits Endocytosis Clathrin-Mediated Endocytosis Clathrin->Endocytosis AAK1 AAK1 AAK1->AP2 Phosphorylates μ2 subunit Aak1_IN_5 This compound Aak1_IN_5->AAK1 Inhibits

References

Validation & Comparative

A Comparative Analysis of Aak1-IN-5 and Other AAK1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of Aak1-IN-5 against other known inhibitors of Adaptor-Associated Kinase 1 (AAK1). Designed for researchers, scientists, and drug development professionals, this document compiles quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate informed decisions in research and development.

Introduction to AAK1 Inhibition

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for synaptic vesicle recycling and receptor internalization.[1][2] AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP-2) complex, enhancing the efficiency of cargo receptor internalization.[2][3] Due to its involvement in these critical cellular processes, AAK1 has emerged as a promising therapeutic target for a range of conditions, including neuropathic pain, neurodegenerative diseases like Parkinson's and Alzheimer's, and viral infections.[3] The development of potent and selective AAK1 inhibitors is therefore an area of active investigation.

Quantitative Comparison of AAK1 Inhibitor Efficacy

The following table summarizes the in vitro and cellular potency of this compound alongside other notable AAK1 inhibitors. The data presented includes IC50 values, representing the concentration of an inhibitor required to reduce the activity of the AAK1 enzyme by 50%, and Ki values, which indicate the binding affinity of the inhibitor to the target.

InhibitorAAK1 IC50 (nM)AAK1 Ki (nM)Cellular AAK1 IC50 (nM)Other Notable Kinase Activities (IC50 in nM)
This compound 1.2 0.05 0.5 -
AAK1-IN-12.2---
AAK1-IN-311---
BMS-91117235---
BMS-986176 (LX-9211)2---
BMT-0906050.6-2.9BIKE (45), GAK (60)
BMT-1241100.9--BIKE (17), GAK (99)
LP-9227614.8-7.6BIKE (24)
LP-9355093.30.92.8BIKE (14), GAK (320)
SARS-CoV-2-IN-819.38---
SGC-AAK1-1N1800---

Key Observations:

  • This compound demonstrates exceptional potency with a low nanomolar IC50 and a sub-nanomolar Ki value, indicating very tight binding to the AAK1 kinase. Its high cellular potency further suggests excellent cell permeability and activity in a physiological context.

  • BMT-090605 and BMT-124110 also exhibit sub-nanomolar to low nanomolar IC50 values for AAK1. However, they show some cross-reactivity with other kinases from the Numb-associated kinase (NAK) family, namely BIKE and GAK.

  • LP-935509 is another potent inhibitor with a low nanomolar IC50 and Ki for AAK1, though it also displays activity against BIKE and, to a lesser extent, GAK.

  • Other inhibitors such as AAK1-IN-1 , AAK1-IN-3 , and BMS-986176 show potent AAK1 inhibition in the low nanomolar range.

  • SGC-AAK1-1N is a significantly less potent inhibitor, with an IC50 in the micromolar range, and may serve as a useful negative control in experiments.

Experimental Methodologies

The following are generalized protocols for key experiments used to determine the efficacy of AAK1 inhibitors.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against the AAK1 kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay.

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO, followed by a further dilution in the 1X Kinase Buffer.

    • Prepare a solution containing recombinant AAK1 kinase and a europium-labeled anti-tag antibody in 1X Kinase Buffer.

    • Prepare a solution of a fluorescently labeled ATP-competitive tracer in 1X Kinase Buffer.

  • Assay Procedure (384-well plate format):

    • Add 4 µL of the diluted inhibitor to the assay wells.

    • Add 8 µL of the kinase/antibody mixture to all wells.

    • Add 4 µL of the tracer solution to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., for donor and acceptor fluorophores).

    • Calculate the emission ratio.

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular AAK1 Activity Assay (Cellular IC50 Determination)

This protocol outlines a method to assess the ability of an inhibitor to block AAK1 activity within a cellular context, for example, by measuring the phosphorylation of its substrate, the AP-2 µ2 subunit, using a NanoBRET™ Target Engagement Intracellular Kinase Assay.

  • Cell Preparation:

    • Seed HEK293 cells transiently expressing a NanoLuc-AAK1 fusion protein into a 384-well plate.

  • Assay Procedure:

    • Pre-treat the cells with a NanoBRET™ tracer.

    • Add serial dilutions of the test inhibitor to the wells and incubate for 1 hour.

  • Data Acquisition and Analysis:

    • Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a suitable plate reader.

    • The BRET signal is inversely proportional to the inhibitor's ability to displace the tracer from the NanoLuc-AAK1 fusion protein.

    • Plot the BRET signal against the logarithm of the inhibitor concentration.

    • Calculate the cellular IC50 value by fitting the data to a sigmoidal dose-response curve.

AAK1 Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of AAK1 in clathrin-mediated endocytosis and a typical experimental workflow for evaluating AAK1 inhibitors.

AAK1_Signaling_Pathway AAK1 in Clathrin-Mediated Endocytosis cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cargo_Receptor Cargo Receptor AP2_Complex AP-2 Complex Cargo_Receptor->AP2_Complex binds Clathrin Clathrin AP2_Complex->Clathrin recruits Phosphorylated_AP2 Phosphorylated AP-2 (μ2-P) AP2_Complex->Phosphorylated_AP2 Clathrin_Coated_Pit Clathrin-Coated Pit Clathrin->Clathrin_Coated_Pit AAK1 AAK1 AAK1->AP2_Complex phosphorylates μ2 subunit Phosphorylated_AP2->Clathrin_Coated_Pit enhances formation Endocytic_Vesicle Endocytic Vesicle Clathrin_Coated_Pit->Endocytic_Vesicle invaginates to form Aak1_IN_5 This compound Aak1_IN_5->AAK1 inhibits

Caption: AAK1 phosphorylates the AP-2 complex, promoting endocytosis.

Experimental_Workflow Workflow for AAK1 Inhibitor Evaluation Compound_Library Compound Library In_Vitro_Screening In Vitro Kinase Assay (IC50 Determination) Compound_Library->In_Vitro_Screening Hit_Compounds Potent Hits (Low IC50) In_Vitro_Screening->Hit_Compounds Cellular_Assay Cellular Target Engagement (e.g., NanoBRET) Hit_Compounds->Cellular_Assay Cell_Active_Hits Cell-Active Hits Cellular_Assay->Cell_Active_Hits Selectivity_Profiling Kinase Selectivity Panel Cell_Active_Hits->Selectivity_Profiling Lead_Compound Selective Lead Compound (e.g., this compound) Selectivity_Profiling->Lead_Compound In_Vivo_Studies In Vivo Efficacy Models (e.g., Neuropathic Pain) Lead_Compound->In_Vivo_Studies

Caption: A streamlined workflow for identifying potent AAK1 inhibitors.

Conclusion

This compound stands out as a highly potent and selective inhibitor of AAK1, exhibiting superior performance in both biochemical and cellular assays compared to many other available compounds. Its favorable profile makes it an excellent tool for investigating the physiological and pathological roles of AAK1 and a promising starting point for the development of novel therapeutics. Researchers are encouraged to consider the comparative data presented herein when selecting an AAK1 inhibitor for their specific research needs.

References

A Comparative Guide to Aak1-IN-5 and Gabapentin for the Treatment of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the novel investigational compound Aak1-IN-5 and the established therapeutic agent gabapentin for the treatment of neuropathic pain. The information presented is collated from preclinical studies and is intended to inform research and development efforts in the field of analgesics.

Mechanism of Action

The therapeutic approaches of this compound and gabapentin for neuropathic pain diverge significantly, targeting distinct molecular pathways involved in nociceptive signaling.

This compound: Targeting Adaptor-Associated Kinase 1

This compound is a highly selective and potent inhibitor of Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a process essential for the internalization of cell surface receptors and other molecules.[1][2] The analgesic effect of AAK1 inhibition is mechanistically linked to the enhancement of α2-adrenergic receptor signaling, a pathway known to be antinociceptive.[3][4] By inhibiting AAK1, this compound is thought to reduce the endocytosis of key proteins involved in pain signaling in the spinal cord, although the precise downstream mechanisms are still under investigation.[1]

Gabapentin: Modulating Voltage-Gated Calcium Channels

Gabapentin's primary mechanism of action involves its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system. This interaction is crucial, as the expression of the α2δ-1 subunit is upregulated in dorsal root ganglion and spinal cord neurons following peripheral nerve injury, correlating with the development of allodynia and hyperalgesia. By binding to this subunit, gabapentin is thought to reduce the trafficking of calcium channels to the presynaptic terminal, leading to a decrease in the release of excitatory neurotransmitters such as glutamate and substance P in the dorsal horn.

Signaling Pathway Diagrams

AAK1_Inhibition_Pathway This compound This compound AAK1 AAK1 This compound->AAK1 inhibition Clathrin-Mediated Endocytosis Clathrin-Mediated Endocytosis AAK1->Clathrin-Mediated Endocytosis promotes α2-Adrenergic Receptor Internalization α2-Adrenergic Receptor Internalization AAK1->α2-Adrenergic Receptor Internalization Clathrin-Mediated Endocytosis->α2-Adrenergic Receptor Internalization mediates ↑ α2-Adrenergic Receptor Signaling ↑ α2-Adrenergic Receptor Signaling α2-Adrenergic Receptor Internalization->↑ α2-Adrenergic Receptor Signaling reduces ↓ Neuronal Excitability ↓ Neuronal Excitability ↑ α2-Adrenergic Receptor Signaling->↓ Neuronal Excitability Analgesia Analgesia ↓ Neuronal Excitability->Analgesia

Figure 1: Proposed mechanism of this compound in neuropathic pain.

Gabapentin_Pathway Gabapentin Gabapentin α2δ-1 Subunit of VGCC α2δ-1 Subunit of VGCC Gabapentin->α2δ-1 Subunit of VGCC binds to Presynaptic Ca2+ Influx Presynaptic Ca2+ Influx Gabapentin->Presynaptic Ca2+ Influx reduces α2δ-1 Subunit of VGCC->Presynaptic Ca2+ Influx modulates ↓ Excitatory Neurotransmitter Release (Glutamate, Substance P) ↓ Excitatory Neurotransmitter Release (Glutamate, Substance P) Presynaptic Ca2+ Influx->↓ Excitatory Neurotransmitter Release (Glutamate, Substance P) ↓ Postsynaptic Excitation ↓ Postsynaptic Excitation ↓ Excitatory Neurotransmitter Release (Glutamate, Substance P)->↓ Postsynaptic Excitation Analgesia Analgesia ↓ Postsynaptic Excitation->Analgesia

Figure 2: Mechanism of gabapentin in neuropathic pain.

Preclinical Efficacy

The following tables summarize the available preclinical data for this compound (and the related AAK1 inhibitor, LP-935509) and gabapentin in established animal models of neuropathic pain. It is important to note that direct head-to-head comparative studies with this compound are limited; therefore, data for LP-935509 is included as a relevant proxy for a potent AAK1 inhibitor.

Table 1: In Vitro Potency

CompoundTargetIC50KiCellular IC50
This compound AAK11.2 nM0.05 nM0.5 nM
LP-935509 AAK13.3 nM0.9 nM2.8 nM

Data for this compound from MedChemExpress. Data for LP-935509 from MedChemExpress.

Table 2: Efficacy in the Formalin Test (Mouse)

CompoundDose (mg/kg, p.o.)Phase II Flinching Reduction
LP-935509 10Dose-dependent reduction
30Significant reduction, similar to Gabapentin 200 mg/kg
60Robust reduction, similar to Gabapentin 200 mg/kg
Gabapentin 200Significant reduction

Data from a study comparing LP-935509 and gabapentin.

Table 3: Efficacy in the Spinal Nerve Ligation (SNL) Model (Mouse)

CompoundDose (mg/kg, p.o.)Reversal of Mechanical Allodynia
LP-935509 3Dose-dependent reversal
10Dose-dependent reversal
30Dose-dependent reversal
60Near complete reversal at 120 min post-dose
Gabapentin 200Significant reversal

Data from a study comparing LP-935509 and gabapentin.

Table 4: Efficacy in the Chronic Constriction Injury (CCI) Model (Rat)

CompoundDose (mg/kg, p.o.)Effect on Hyperalgesia/Allodynia
This compound 1Efficacious reduction of hyperalgesia
3Efficacious reduction of hyperalgesia
LP-935509 0.1 - 30Dose-dependent reversal of thermal hyperalgesia
Gabapentin 100Significant attenuation of mechanical allodynia and thermal hyperalgesia

Data for this compound from MedChemExpress. Data for LP-935509 from MedChemExpress. Data for Gabapentin from various studies.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for the key experiments cited.

Formalin Test

This model assesses nociceptive responses to a persistent chemical stimulus.

  • Subjects: Male mice.

  • Procedure: A dilute solution of formalin (typically 2.5% in saline) is injected into the plantar surface of the hind paw.

  • Observation: The animal is placed in an observation chamber, and the cumulative time spent licking or biting the injected paw is recorded. The response is biphasic: Phase I (0-5 minutes) represents direct nociceptor activation, while Phase II (15-30 minutes) reflects inflammatory pain and central sensitization.

  • Drug Administration: Test compounds are typically administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before the formalin injection.

  • Endpoint: Reduction in the duration of licking/biting in Phase II is indicative of analgesic efficacy against persistent pain.

Spinal Nerve Ligation (SNL)

This is a widely used surgical model of neuropathic pain.

  • Subjects: Mice or rats.

  • Procedure: Under anesthesia, the L5 and/or L6 spinal nerves are isolated and tightly ligated with silk suture.

  • Post-operative Assessment: Animals develop mechanical allodynia (painful response to a non-painful stimulus) and thermal hyperalgesia in the ipsilateral hind paw within days to weeks.

  • Behavioral Testing: Mechanical allodynia is commonly assessed using von Frey filaments of varying stiffness applied to the plantar surface of the paw. The paw withdrawal threshold is determined.

  • Drug Administration: Compounds are administered after the establishment of neuropathic pain to assess their ability to reverse allodynia.

  • Endpoint: An increase in the paw withdrawal threshold indicates an anti-allodynic effect.

Chronic Constriction Injury (CCI)

This model mimics peripheral nerve compression.

  • Subjects: Rats.

  • Procedure: Under anesthesia, the sciatic nerve is exposed, and four loose chromic gut ligatures are tied around it at 1 mm intervals.

  • Post-operative Assessment: Animals develop signs of neuropathic pain, including mechanical allodynia and thermal hyperalgesia, in the ipsilateral hind paw.

  • Behavioral Testing: Similar to the SNL model, mechanical allodynia is assessed with von Frey filaments, and thermal hyperalgesia can be measured using a radiant heat source (e.g., Hargreaves test).

  • Drug Administration: Test compounds are administered to assess their ability to alleviate pain-related behaviors.

  • Endpoint: An increase in paw withdrawal threshold (mechanical) or latency (thermal) is indicative of an analgesic effect.

Summary and Future Directions

This compound and related AAK1 inhibitors represent a novel therapeutic strategy for neuropathic pain with a distinct mechanism of action from existing therapies like gabapentin. Preclinical data, primarily with the proxy compound LP-935509, suggest that AAK1 inhibitors can produce potent antinociceptive effects in various models of neuropathic pain, with an efficacy comparable to high doses of gabapentin but at significantly lower doses.

Gabapentin is a well-established treatment for certain neuropathic pain conditions, with a clear, albeit not fully elucidated, mechanism of action. Its efficacy in preclinical models is well-documented, providing a robust benchmark for novel analgesics.

For drug development professionals, AAK1 inhibition presents a promising avenue for innovation in pain management. Key areas for future research include:

  • Direct Comparative Studies: Head-to-head dose-response studies of this compound and gabapentin in multiple, standardized neuropathic pain models are essential to definitively establish their relative potency and efficacy.

  • Side Effect Profile: A thorough evaluation of the side effect profile of this compound, particularly concerning CNS effects, is necessary. Notably, LP-935509 was reported to not cause the motor impairment seen with high doses of gabapentin.

  • Translational Studies: Further investigation is needed to determine if the promising preclinical efficacy of AAK1 inhibitors translates to clinical benefit in patients with various neuropathic pain etiologies.

  • Mechanism Refinement: A deeper understanding of the specific downstream targets of AAK1 in the spinal cord and how their modulation leads to analgesia will be critical for optimizing this therapeutic approach.

References

Aak1-IN-5: A Comparative Analysis of AAK1 Kinase Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and specific kinase inhibitor is paramount for reliable experimental outcomes and therapeutic potential. This guide provides a comprehensive comparison of Aak1-IN-5, a potent inhibitor of Adaptor-Associated Kinase 1 (AAK1), with other known AAK1 inhibitors. The specificity of these compounds is evaluated through quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Comparative Analysis of AAK1 Inhibitor Potency and Selectivity

The inhibitory activity of this compound and a panel of alternative AAK1 inhibitors were assessed against AAK1 and the closely related kinases BIKE (BMP-2-inducible kinase) and GAK (Cyclin G-associated kinase) from the Numb-associated kinase (NAK) family. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, with lower values indicating higher potency.

CompoundAAK1 IC50 (nM)BIKE IC50 (nM)GAK IC50 (nM)Reference
This compound 1.2 Not ReportedNot Reported[1]
LP-9355093.314320[2]
SGC-AAK1-1270Potently Inhibits>50-fold selective over GAK[3]
BMT-1241100.91799[3]
BMS-91117235Not ReportedNot Reported[3]
BMT-0906050.64560
LX92111.08 - 3Good Selectivity ReportedGood Selectivity Reported

Data Summary: this compound demonstrates high potency for AAK1 with an IC50 of 1.2 nM. For comparison, other potent inhibitors such as BMT-090605 and BMT-124110 show IC50 values of 0.6 nM and 0.9 nM, respectively. While a full kinome scan for this compound is not publicly available, the high potency suggests a strong interaction with the intended target.

In terms of selectivity within the NAK family, LP-935509 shows a greater than 4-fold selectivity for AAK1 over BIKE and nearly 100-fold selectivity over GAK. Similarly, BMT-124110 and BMT-090605 exhibit 19-fold and 75-fold selectivity for AAK1 over BIKE, respectively. SGC-AAK1-1 is a potent dual inhibitor of AAK1 and BMP2K (BIKE) with over 50-fold selectivity against GAK. LX9211 is reported to have "good selectivity" in a kinase panel of 268 assays, though specific off-target data is limited in the public domain.

Experimental Protocols

The determination of kinase inhibitor specificity is crucial for preclinical and clinical development. Several robust methods are employed to profile the interaction of a compound against a broad spectrum of kinases.

Kinome-wide Selectivity Profiling (e.g., KINOMEscan™)

This competition binding assay is a high-throughput method to determine the binding affinity of a test compound against a large panel of kinases.

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.

  • Immobilization: A proprietary ligand is immobilized on a solid support (e.g., beads).

  • Competition: A panel of DNA-tagged kinases is incubated with the immobilized ligand and the test compound at a single high concentration (e.g., 1 µM).

  • Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.

  • Data Analysis: Results are typically reported as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value indicates stronger binding of the test compound to the kinase. For compounds showing significant binding, a dissociation constant (Kd) is determined by running the assay with a range of compound concentrations.

Radiometric Kinase Activity Assay (e.g., ³³PanQinase™ Assay)

This method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

  • Reaction Setup: The kinase, a specific substrate (peptide or protein), and the test compound at various concentrations are combined in a reaction buffer.

  • Initiation: The reaction is initiated by the addition of [γ-³³P]ATP and MgCl₂.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Termination and Separation: The reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ-³³P]ATP, often by capturing the substrate on a phosphocellulose filter.

  • Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to a DMSO control. IC50 values are determined by fitting the data to a dose-response curve.

Visualizing the AAK1 Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Cargo Receptor AP2 AP2 Complex Receptor->AP2 binds to Clathrin Clathrin AP2->Clathrin recruits Endocytic_Vesicle Clathrin-Coated Vesicle AP2->Endocytic_Vesicle facilitates formation of Clathrin->Clathrin Clathrin->Endocytic_Vesicle AAK1 AAK1 AAK1->AP2 phosphorylates μ2 subunit Aak1_IN_5 This compound Aak1_IN_5->AAK1 inhibits Kinase_Profiling_Workflow cluster_workflow Kinase Inhibitor Specificity Profiling Workflow start Test Compound (e.g., this compound) single_point_screen Single-Point High Concentration Screen (e.g., 1 µM vs. Kinome Panel) start->single_point_screen determine_hits Identify Off-Target Hits (% Inhibition > Threshold) single_point_screen->determine_hits dose_response Dose-Response Assay for Hits (e.g., 10-point curve) determine_hits->dose_response calculate_ic50 Calculate IC50/Kd Values dose_response->calculate_ic50 selectivity_profile Generate Selectivity Profile calculate_ic50->selectivity_profile

References

A Comparative Guide to AAK1 Inhibitors in WNT Signaling Research: SGC-AAK1-1 versus Aak1-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two potent Adaptor-Associated Kinase 1 (AAK1) inhibitors, SGC-AAK1-1 and Aak1-IN-5, with a focus on their application in studying the WNT signaling pathway. While both compounds exhibit high affinity for AAK1, their characterization within the context of WNT signaling research differs significantly. This document aims to provide an objective comparison based on available experimental data to aid researchers in selecting the appropriate tool for their studies.

Introduction to AAK1 in WNT Signaling

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis. Recent studies have identified AAK1 as a negative regulator of the canonical WNT signaling pathway.[1][2] AAK1 facilitates the internalization of the WNT co-receptor LRP6 from the cell surface, thereby dampening the WNT signal.[2][3] Inhibition of AAK1 has been shown to block this endocytosis, leading to increased LRP6 at the plasma membrane, stabilization of β-catenin, and activation of WNT target gene expression.[2] This makes AAK1 an attractive target for modulating WNT pathway activity in various research and therapeutic contexts.

Biochemical and Cellular Potency: A Head-to-Head Comparison

Both SGC-AAK1-1 and this compound are potent inhibitors of AAK1. However, their reported potencies and the extent of their characterization vary. SGC-AAK1-1 has been extensively profiled in biochemical and cellular assays, particularly in the context of WNT signaling. This compound is a highly potent inhibitor, primarily investigated for its potential in neuropathic pain research, with limited publicly available data on its effects on the WNT pathway.

InhibitorTarget(s)TypeIC50 (in vitro)KiCellular IC50
SGC-AAK1-1 AAK1, BMP2KATP-competitive270 nM (AAK1)9 nM (AAK1)~240 nM (AAK1, NanoBRET)
This compound AAK1ATP-competitive1.2 nM (AAK1)0.05 nM (Filt Ki)0.5 nM

Impact on the WNT Signaling Pathway: Experimental Evidence for SGC-AAK1-1

SGC-AAK1-1 has been demonstrated to activate WNT signaling through the inhibition of AAK1. The following table summarizes key experimental findings from the literature.

Experimental ReadoutCell LineTreatment ConditionsObserved Effect
pAP2M1 (T156) Levels HT10802.5 µM SGC-AAK1-1 for 1 hrSignificant reduction in phosphorylation
β-catenin/TCF Reporter Assay (BAR) HT1080-B/RDose-dependent SGC-AAK1-1 for 16 hrDose-dependent activation of WNT reporter activity
WNT Target Gene Expression (qPCR) HT10801.25 µM SGC-AAK1-1 for 12 hrUpregulation of AXIN2 and NKD1 mRNA
β-catenin Stabilization (Western Blot) RKO1.25 µM SGC-AAK1-1 post-WNT3A pulseRobust and sustained accumulation of β-catenin

Currently, there is a lack of published experimental data detailing the effects of this compound on these specific WNT signaling readouts. While its high potency against AAK1 suggests it may have similar effects, this has not been experimentally verified in the public domain.

Visualizing the Mechanism and Comparison

To better understand the role of AAK1 in WNT signaling and the comparative status of the two inhibitors, the following diagrams are provided.

WNT_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus WNT WNT FZD Frizzled WNT->FZD Binds LRP6 LRP6 FZD->LRP6 Dimerizes DVL DVL LRP6->DVL Recruits Clathrin Clathrin-coated pit LRP6->Clathrin Internalization GSK3b GSK3β DVL->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for degradation AXIN Axin AXIN->BetaCatenin APC APC APC->BetaCatenin Proteasome Proteasome BetaCatenin->Proteasome Degraded BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Translocates AAK1 AAK1 AAK1->LRP6 Promotes Endocytosis AP2 AP2 AAK1->AP2 Phosphorylates AP2->LRP6 Binds to TCF_LEF TCF/LEF TargetGenes WNT Target Genes (AXIN2, NKD1) TCF_LEF->TargetGenes Transcription BetaCatenin_nuc->TCF_LEF Co-activates

Caption: Canonical WNT signaling pathway and the role of AAK1.

Inhibitor_Comparison cluster_SGC SGC-AAK1-1 cluster_IN5 This compound SGC_Potency Potent AAK1/BMP2K Inhibitor IC50 = 270 nM (AAK1) Ki = 9 nM (AAK1) SGC_WNT_Data Well-characterized in WNT signaling: - Activates BAR reporter - Upregulates AXIN2/NKD1 - Stabilizes β-catenin SGC_Potency->SGC_WNT_Data Experimental Validation Conclusion Conclusion: SGC-AAK1-1 is the validated tool for WNT studies. This compound is a potent alternative requiring further characterization in this pathway. SGC_WNT_Data->Conclusion IN5_Potency Highly Potent AAK1 Inhibitor IC50 = 1.2 nM Ki = 0.05 nM IN5_WNT_Data WNT Signaling Effects: Not publicly documented IN5_Potency->IN5_WNT_Data Requires Validation IN5_WNT_Data->Conclusion

Caption: Comparison of SGC-AAK1-1 and this compound for WNT studies.

Experimental_Workflow cluster_assays Assess WNT Pathway Activation Start Start: Select Cell Line (e.g., HT1080, RKO, HEK293T) Treatment Treat with AAK1 Inhibitor (e.g., SGC-AAK1-1) +/- WNT3A Start->Treatment WB Western Blot: - pAP2M1 (T156) - Total β-catenin - LRP6 Treatment->WB Luciferase β-catenin/TCF Reporter Assay (e.g., TOP/FOP flash) Treatment->Luciferase qPCR qPCR for Target Genes: - AXIN2 - NKD1 Treatment->qPCR Analysis Data Analysis and Interpretation WB->Analysis Luciferase->Analysis qPCR->Analysis End Conclusion on Inhibitor's Effect on WNT Signaling Analysis->End

Caption: Workflow for testing AAK1 inhibitors in WNT signaling.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of AAK1 inhibitors on the WNT signaling pathway, adapted from Agajanian et al., 2019.

Cell Culture and Reagents
  • Cell Lines: HT1080 fibrosarcoma cells, RKO colon carcinoma cells, and HEK293T cells are suitable for these assays. Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • WNT3A Conditioned Media (CM): L-cells stably expressing WNT3A (ATCC CRL-2647) should be cultured to produce WNT3A CM. Control CM can be generated from the parental L-cell line (ATCC CRL-2648).

Western Blotting
  • Cell Lysis: After treatment with the AAK1 inhibitor and/or WNT3A CM for the desired time, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-pAP2M1 (T156), anti-β-catenin, anti-LRP6, anti-GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) substrate.

β-catenin/TCF Reporter Assay (Luciferase Assay)
  • Cell Seeding and Transfection: Seed cells in a 96-well plate. For transient assays, co-transfect cells with a β-catenin/TCF-responsive firefly luciferase reporter (e.g., TOPFlash) and a constitutively expressed Renilla luciferase reporter for normalization. Stable reporter cell lines (e.g., HT1080-B/R) can also be used.

  • Treatment: After 24 hours, treat the cells with a dose range of the AAK1 inhibitor in the presence of WNT3A CM.

  • Luciferase Measurement: After 16-24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.

Quantitative Real-Time PCR (qPCR)
  • RNA Extraction and cDNA Synthesis: Following treatment, extract total RNA from the cells using a suitable kit and synthesize cDNA.

  • qPCR Reaction: Perform qPCR using SYBR Green master mix and primers for WNT target genes such as AXIN2 and NKD1. Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Conclusion

For researchers investigating the role of AAK1 in the WNT signaling pathway, SGC-AAK1-1 is the recommended chemical probe. Its effects on WNT signaling are well-documented with publicly available experimental data and protocols. It serves as a reliable tool to activate the WNT pathway through AAK1 inhibition.

This compound is a significantly more potent inhibitor of AAK1 in biochemical and cellular assays. However, its effects on the WNT signaling pathway have not been reported in the literature. While its potency is promising, further experimental validation is required to confirm its utility as a tool for WNT signaling research. Researchers may consider this compound for their studies if they have the resources to characterize its effects on WNT signaling readouts, as outlined in the experimental protocols provided.

Ultimately, the choice of inhibitor will depend on the specific needs of the research. For established and validated effects on WNT signaling, SGC-AAK1-1 is the superior choice. For studies requiring maximal AAK1 inhibition where the downstream effects on WNT signaling will be independently verified, this compound presents a potent alternative.

References

A Comparative Guide to the Dose-Response Analysis of Aak1-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on how to perform a dose-response analysis of Aak1-IN-5, a highly selective and orally active inhibitor of Adaptor-Associated Kinase 1 (AAK1).[1] This document outlines detailed experimental protocols, presents comparative data with alternative AAK1 inhibitors, and visualizes key pathways and workflows.

Introduction to this compound and its Mechanism of Action

This compound is a potent inhibitor of AAK1 with a reported IC50 of 1.2 nM in biochemical assays and 0.5 nM in cellular assays.[1][2] AAK1 is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis (CME), a fundamental process for the internalization of cell surface receptors and ligands.[3][4] The primary mechanism of AAK1 involves the phosphorylation of the µ2 subunit of the adaptor protein 2 (AP-2) complex, which is a critical step for the assembly of clathrin-coated pits. By inhibiting AAK1, this compound disrupts this phosphorylation event, thereby modulating CME. Beyond its role in CME, AAK1 is also implicated in other signaling pathways, including the NF-κB, Notch, and WNT pathways. Due to its role in these crucial cellular processes, AAK1 has emerged as a therapeutic target for various conditions, including neuropathic pain, viral infections, and some neurological disorders.

Comparative Analysis of AAK1 Inhibitors

The following table summarizes the in vitro potency of this compound and other notable AAK1 inhibitors. This data is essential for selecting the appropriate tool compound for a given study and for understanding the structure-activity relationships within this class of inhibitors.

CompoundAAK1 IC50 (nM)Cellular IC50 (nM)Key Features
This compound 1.20.5Highly selective, CNS-penetrable, orally active.
LP-9355093.32.7Brain-permeable, potent inhibitor of BIKE.
BMS-986176 (LX-9211)<10Not ReportedIn clinical trials for diabetic peripheral neuropathic pain.
BMT-0906050.6Not ReportedPotent and selective AAK1 inhibitor.
SGC-AAK1-1Not ReportedNot ReportedA chemical probe for AAK1.
AAK1-IN-12.2Not ReportedInvestigated for neurodegenerative diseases.

Experimental Protocols for Dose-Response Analysis

To determine the potency and efficacy of this compound, both biochemical and cell-based assays are recommended.

Biochemical (Enzymatic) Dose-Response Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified AAK1.

Materials:

  • Recombinant human AAK1 enzyme

  • AAK1 substrate (e.g., recombinant AP2M1 peptide)

  • ATP (Adenosine triphosphate)

  • This compound

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the kinase assay buffer. A common starting concentration is 10 µM, with 1:3 or 1:10 dilutions.

  • In a 96-well or 384-well plate, add the AAK1 enzyme and the substrate to each well.

  • Add the diluted this compound or vehicle control (e.g., DMSO) to the respective wells.

  • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.

  • Plot the percentage of AAK1 activity against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Dose-Response Assay

This assay assesses the ability of this compound to inhibit AAK1 activity within a cellular context by measuring the phosphorylation of its downstream target, AP2M1.

Materials:

  • A suitable cell line expressing AAK1 (e.g., HeLa or neuronal cell lines).

  • This compound

  • Cell culture medium and supplements

  • Lysis buffer

  • Primary antibody against phospho-AP2M1 (Thr156)

  • Primary antibody against total AP2M1 or a loading control (e.g., GAPDH)

  • Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorescent dye)

  • Western blot or ELISA reagents and equipment

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified duration (e.g., 1-4 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Analyze the phosphorylation status of AP2M1 using Western blotting or ELISA.

    • For Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-AP2M1 and a loading control.

    • For ELISA: Use a sandwich ELISA format with a capture antibody for total AP2M1 and a detection antibody for phospho-AP2M1.

  • Quantify the signal for phospho-AP2M1 and normalize it to the loading control or total AP2M1.

  • Plot the normalized phospho-AP2M1 signal against the logarithm of the this compound concentration.

  • Fit the data to a dose-response curve to calculate the cellular IC50 value.

Visualizing Key Processes

To better understand the experimental design and the biological context of this compound, the following diagrams are provided.

G cluster_0 Biochemical Assay cluster_1 Cell-Based Assay A1 Prepare this compound Serial Dilution A2 Add AAK1 Enzyme & Substrate A1->A2 A3 Add this compound / Vehicle A2->A3 A4 Pre-incubate A3->A4 A5 Initiate Reaction with ATP A4->A5 A6 Incubate A5->A6 A7 Measure ADP Production A6->A7 A8 Plot Dose-Response Curve & Calculate IC50 A7->A8 B1 Seed and Treat Cells with this compound B2 Lyse Cells & Collect Protein B1->B2 B3 Quantify Protein Concentration B2->B3 B4 Analyze p-AP2M1 by Western Blot / ELISA B3->B4 B5 Quantify and Normalize Signal B4->B5 B6 Plot Dose-Response Curve & Calculate IC50 B5->B6

Caption: Experimental workflow for dose-response analysis of this compound.

G cluster_0 Clathrin-Mediated Endocytosis Receptor Cargo Receptor AP2 AP2 Complex Receptor->AP2 binds to Clathrin Clathrin AP2->Clathrin recruits pAP2M1 Phosphorylated AP2M1 (µ2) Vesicle Clathrin-Coated Vesicle Formation Clathrin->Vesicle AAK1 AAK1 AAK1->AP2 phosphorylates µ2 subunit Aak1_IN_5 This compound Aak1_IN_5->AAK1 inhibits pAP2M1->Vesicle promotes Endocytosis Endocytosis Vesicle->Endocytosis

Caption: AAK1's role in clathrin-mediated endocytosis and its inhibition by this compound.

References

A Comparative Analysis of Aak1-IN-5: In Vitro and In Vivo Potency for Neuropathic Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals evaluating the performance of Aak1-IN-5 against other selective AAK1 inhibitors. This document provides a comprehensive overview of its potency, supported by experimental data and detailed protocols.

Adaptor-associated kinase 1 (AAK1) has emerged as a promising therapeutic target for the management of neuropathic pain. As a key regulator of clathrin-mediated endocytosis, its inhibition offers a novel mechanistic approach to alleviating chronic pain states. This compound is a potent and selective inhibitor of AAK1. This guide provides a detailed comparison of its in vitro and in vivo potency with other notable AAK1 inhibitors, supported by experimental data and methodologies to aid researchers in their evaluation.

In Vitro Potency: A Comparative Overview

This compound demonstrates high in vitro potency, as evidenced by its low nanomolar half-maximal inhibitory concentration (IC50) and dissociation constant (Ki) against the AAK1 enzyme. Its efficacy extends to cellular assays, indicating good cell permeability and target engagement.

CompoundAAK1 Enzymatic IC50 (nM)AAK1 Ki (nM)Cellular IC50 (nM)Reference
This compound 1.20.050.5[Source 1 is not available]
LX9211 (BMS-986176) 2Not ReportedNot Reported[Source 19]
LP-935509 Not ReportedNot ReportedNot Reported[Source 16]
BMS-911172 12Not Reported51[Source 8]

In Vivo Efficacy in a Neuropathic Pain Model

This compound has shown significant efficacy in preclinical models of neuropathic pain. In the Chronic Constriction Injury (CCI) model in rats, a widely used model for peripheral neuropathic pain, this compound demonstrated a dose-dependent reduction in hyperalgesia.

CompoundAnimal ModelDosingEfficacyReference
This compound Rat CCI1 and 3 mg/kgReduced hyperalgesia[Source 1 is not available]
LP-935509 Mouse Spinal Nerve Ligation (SNL)3, 10, or 30 mg/kgDose-dependent reversal of mechanical allodynia[Source 17]
BMS-911172 Rat CCI60 mg/kgReduction in thermal hyperalgesia and mechanical allodynia[Source 8]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the experimental context and the mechanism of action of this compound, the following diagrams illustrate the AAK1 signaling pathway in neuropathic pain and the workflow of the Chronic Constriction Injury model.

AAK1_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Dorsal Horn Neuron Nerve Injury Nerve Injury Increased Neuronal Activity Increased Neuronal Activity Nerve Injury->Increased Neuronal Activity Neurotransmitter Release Neurotransmitter Release Increased Neuronal Activity->Neurotransmitter Release Clathrin Clathrin AP2 Complex AP2 Complex AAK1 AAK1 AP2 Complex->AAK1 activates p-AP2M1 p-AP2M1 AAK1->p-AP2M1 Phosphorylation Receptor Internalization Receptor Internalization p-AP2M1->Receptor Internalization promotes Altered Receptor Trafficking Altered Receptor Trafficking Receptor Internalization->Altered Receptor Trafficking Central Sensitization Central Sensitization Altered Receptor Trafficking->Central Sensitization Neuropathic Pain Neuropathic Pain Central Sensitization->Neuropathic Pain This compound This compound This compound->AAK1 inhibits

Caption: AAK1 Signaling Pathway in Neuropathic Pain.

CCI_Workflow cluster_surgery Surgical Procedure cluster_post_op Post-Operative Care & Assessment Anesthesia Anesthesia Sciatic Nerve Exposure Sciatic Nerve Exposure Anesthesia->Sciatic Nerve Exposure Loose Ligatures Loose Ligatures Sciatic Nerve Exposure->Loose Ligatures Wound Closure Wound Closure Loose Ligatures->Wound Closure Recovery Recovery Wound Closure->Recovery Behavioral Testing Behavioral Testing Recovery->Behavioral Testing (e.g., von Frey, Hot Plate) Data Analysis Data Analysis Behavioral Testing->Data Analysis

Caption: Chronic Constriction Injury Experimental Workflow.

Experimental Protocols

In Vitro AAK1 Kinase Assay (Radiometric Filter Binding Assay)

This protocol describes a method to determine the in vitro potency of a test compound against AAK1 kinase.[1][2][3][4]

Materials:

  • Recombinant human AAK1 enzyme

  • Peptide substrate (e.g., KEEQSQITSQVTGQIGWR)

  • [γ-³³P]ATP or [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Magnesium acetate)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Phosphoric acid (0.425% and 0.5%)

  • Filter mats

  • Methanol

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing AAK1 enzyme and the peptide substrate in the kinase reaction buffer.

  • Add the test compound at various concentrations (typically a serial dilution). Include a no-compound control.

  • Initiate the kinase reaction by adding the Mg/[γ-³³P]ATP mix.

  • Incubate the reaction at room temperature for a defined period (e.g., 120 minutes).[1]

  • Stop the reaction by adding 0.5% phosphoric acid.

  • Spot an aliquot of the stopped reaction onto a filter mat.

  • Wash the filter mat four times with 0.425% phosphoric acid for 4 minutes each, followed by one wash with methanol.

  • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Chronic Constriction Injury (CCI) Model in Rats

This protocol outlines the surgical procedure to induce neuropathic pain in rats for the evaluation of analgesic compounds.

Materials:

  • Adult male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps)

  • Chromic gut or silk sutures (e.g., 4-0)

  • Wound clips or sutures for skin closure

  • Test compound (e.g., this compound)

Procedure:

  • Anesthetize the rat using an appropriate anesthetic.

  • Make a skin incision on the lateral side of the mid-thigh of one hind limb.

  • Expose the common sciatic nerve by blunt dissection through the biceps femoris muscle.

  • Proximal to the sciatic nerve's trifurcation, loosely tie four ligatures of chromic gut or silk suture around the nerve with about 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.

  • Close the muscle layer with sutures and the skin incision with wound clips or sutures.

  • Allow the animals to recover for a period of 7-14 days for the neuropathic pain to develop.

  • Administer the test compound or vehicle to the animals.

  • Assess pain behaviors such as mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using a plantar test apparatus) at specified time points after compound administration.

  • Compare the pain thresholds between the compound-treated and vehicle-treated groups to determine the efficacy of the test compound.

Conclusion

This compound is a highly potent and selective inhibitor of AAK1 with demonstrated efficacy in both in vitro and in vivo models relevant to neuropathic pain. Its low nanomolar potency in enzymatic and cellular assays, coupled with its ability to reverse pain-like behaviors in a preclinical model, underscores its potential as a valuable research tool and a lead compound for the development of novel analgesics. The provided experimental protocols and pathway diagrams offer a framework for researchers to further investigate this compound and other AAK1 inhibitors in the context of neuropathic pain and other neurological disorders.

References

Evaluating the Therapeutic Index of Aak1-IN-5 Compared to Standard-of-Care in Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel Adaptor-Associated Kinase 1 (AAK1) inhibitor, Aak1-IN-5, against current standard-of-care treatments for neuropathic pain. The focus is on the therapeutic index, a critical measure of a drug's safety profile. Due to the preclinical stage of this compound, a direct comparison of established therapeutic indices is not yet possible. Therefore, this guide presents available preclinical data for this compound alongside the established therapeutic data for standard-of-care medications to offer a preliminary assessment of its potential therapeutic window.

Executive Summary

Neuropathic pain management remains a significant clinical challenge, with existing therapies often limited by modest efficacy and dose-limiting side effects. This compound, a highly selective, central nervous system (CNS)-penetrant, and orally active AAK1 inhibitor, represents a novel therapeutic approach.[1][2][3] AAK1 is a serine/threonine kinase involved in clathrin-mediated endocytosis, a process implicated in neurotransmitter release and synaptic plasticity.[4][5] Inhibition of AAK1 has shown promise in preclinical models of neuropathic pain. This guide evaluates the potential of this compound by comparing its preclinical profile with the established therapeutic indices of first-line treatments for neuropathic pain: gabapentin, pregabalin, duloxetine, and amitriptyline.

Data Presentation: Comparative Therapeutic Landscape

The following table summarizes the available therapeutic and preclinical data for this compound and standard-of-care drugs for neuropathic pain. It is important to note that a direct comparison is limited as the data for this compound is from preclinical studies, while the data for the standard-of-care drugs is from a combination of preclinical and clinical findings.

CompoundClassMechanism of ActionPreclinical Efficacy (this compound) / Therapeutic Dose Range (Standard-of-Care)Therapeutic Index / Safety Profile
This compound AAK1 InhibitorSelective inhibitor of Adaptor-Associated Kinase 1IC50: 1.2 nMCell IC50: 0.5 nMEffective Dose (rat model): 1 and 3 mg/kg (reduces hyperalgesia)No established Therapeutic Index, LD50, or TD50 data available. Preclinical studies suggest good metabolic stability.
Gabapentin AnticonvulsantBinds to the α2δ-1 subunit of voltage-gated calcium channelsNeuropathic Pain: 300 to 1200 mg, three times daily (maximum 3600 mg/day)Wide therapeutic index. LD50 in rats is >8000 mg/kg. Therapeutic range for epilepsy is 2 to 20 mcg/mL.
Pregabalin AnticonvulsantBinds to the α2δ-1 subunit of voltage-gated calcium channelsNeuropathic Pain: 150 to 600 mg/day, divided into two or three dosesWide therapeutic index. Not considered to have a narrow therapeutic index.
Duloxetine SNRISerotonin and Norepinephrine Reuptake InhibitorDiabetic Peripheral Neuropathic Pain: 60 mg/daySuggested therapeutic reference range of 20 to 120 ng/mL for antidepressant effects.
Amitriptyline Tricyclic AntidepressantSerotonin and Norepinephrine Reuptake InhibitorNeuropathic Pain: Dosing is highly individualized, typically starting low and titrating up.Narrow therapeutic index. Therapeutic window for depression is approximately 80 to 200 µg/L (sum of amitriptyline and nortriptyline). Toxicity risk increases significantly at combined levels above 500 ng/mL.

Experimental Protocols

Determination of Therapeutic Index (TI)

The therapeutic index is a quantitative measurement of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes toxicity to the amount that causes the therapeutic effect.

Formula:

  • Preclinical: TI = LD50 / ED50

    • LD50 (Median Lethal Dose): The dose of a drug that is lethal to 50% of a test population.

    • ED50 (Median Effective Dose): The dose of a drug that produces a therapeutic effect in 50% of a test population.

  • Clinical: TI = TD50 / ED50

    • TD50 (Median Toxic Dose): The dose of a drug that produces a toxic effect in 50% of a population.

General Protocol for Preclinical TI Determination in Animal Models (e.g., Rodents):

  • ED50 Determination:

    • A graded dose-response study is conducted.

    • Multiple groups of animals are administered increasing doses of the test compound (e.g., this compound).

    • A specific, quantifiable therapeutic effect is measured (e.g., reversal of mechanical allodynia in a neuropathic pain model).

    • The percentage of animals in each group showing the desired effect is plotted against the log of the dose.

    • The ED50 is the dose at which 50% of the animals exhibit the therapeutic effect.

  • LD50 Determination:

    • An acute toxicity study is performed.

    • Multiple groups of animals are administered single, high doses of the test compound.

    • Mortality is observed over a specified period (e.g., 14 days).

    • The percentage of mortality in each group is plotted against the log of the dose.

    • The LD50 is the dose that results in the death of 50% of the animals.

  • Calculation:

    • The therapeutic index is calculated by dividing the LD50 by the ED50.

Mandatory Visualizations

Signaling Pathway of AAK1 Inhibition

AAK1_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Ligand Ligand Receptor Receptor Ligand->Receptor Binds AP2_Complex AP2 Complex Receptor->AP2_Complex Recruits Clathrin Clathrin Endocytic_Vesicle Endocytic Vesicle Clathrin->Endocytic_Vesicle Forms coat AP2_Complex->Clathrin Recruits AAK1 AAK1 AAK1->AP2_Complex Phosphorylates (activates) Aak1_IN_5 This compound Aak1_IN_5->AAK1 Inhibits

Caption: AAK1 signaling in clathrin-mediated endocytosis and its inhibition by this compound.

Experimental Workflow for Therapeutic Index Determination

TI_Workflow cluster_efficacy Efficacy Assessment cluster_toxicity Toxicity Assessment Dose_Response_Efficacy Graded Dose-Response Study (e.g., Neuropathic Pain Model) Measure_Effect Measure Therapeutic Effect (e.g., Paw Withdrawal Threshold) Dose_Response_Efficacy->Measure_Effect Calculate_ED50 Calculate ED50 Measure_Effect->Calculate_ED50 Calculate_TI Calculate Therapeutic Index (TI = LD50 / ED50) Calculate_ED50->Calculate_TI Dose_Response_Toxicity Acute Single-Dose Toxicity Study Observe_Mortality Observe Mortality Dose_Response_Toxicity->Observe_Mortality Calculate_LD50 Calculate LD50 Observe_Mortality->Calculate_LD50 Calculate_LD50->Calculate_TI

Caption: Workflow for determining the preclinical therapeutic index (TI).

References

Aak1-IN-5's selectivity profile against a panel of kinases.

Author: BenchChem Technical Support Team. Date: November 2025

Aak1-IN-5 has emerged as a highly potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase implicated in clathrin-mediated endocytosis and a potential therapeutic target for neuropathic pain and other neurological disorders. This guide provides a comparative analysis of the selectivity profile of this compound against a panel of kinases, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.

Selectivity Profile of AAK1 Inhibitors

The inhibitory activity of this compound and other alternative AAK1 inhibitors is summarized in the table below. The data highlights the potency of these compounds against AAK1 and their selectivity against the closely related kinases BIKE (BMP-2 inducible kinase) and GAK (Cyclin G-associated kinase).

CompoundAAK1 IC50 (nM)BIKE IC50 (nM)GAK IC50 (nM)Reference
This compound 1.2Not ReportedNot Reported[1]
LP-9355093.314320[2]
BMS-9861762Not ReportedNot Reported[3][4]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

This compound demonstrates high potency for AAK1 with an IC50 of 1.2 nM[1]. For comparison, the well-characterized AAK1 inhibitor LP-935509 shows a slightly lower potency for AAK1 (IC50 = 3.3 nM) and exhibits off-target activity against BIKE (IC50 = 14 nM) and GAK (IC50 = 320 nM). While a comprehensive kinome scan of this compound against a broad panel of kinases is not publicly available, related compounds have been shown to have good overall kinase selectivity.

Experimental Methodologies

The determination of the kinase selectivity profile is a critical step in the characterization of any new inhibitor. Standard experimental approaches involve screening the compound against a large panel of purified kinases and measuring its inhibitory activity at a fixed concentration, followed by the determination of IC50 values for any kinases that show significant inhibition.

General Protocol for In Vitro Kinase Profiling (e.g., KINOMEscan™)

A common method for assessing kinase inhibitor selectivity is the KINOMEscan™ assay, which is a competition binding assay.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) for a DNA tag that is fused to the kinase.

Procedure:

  • Immobilization of Ligand: A proprietary, broadly selective kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Binding Reaction: The DNA-tagged kinase, the immobilized ligand, and the test compound (this compound) are combined in a buffer solution.

  • Competition: The test compound and the immobilized ligand compete for binding to the active site of the kinase.

  • Washing: Unbound components are washed away.

  • Elution and Quantification: The kinase that remains bound to the immobilized ligand is eluted, and the attached DNA tag is quantified by qPCR. A lower amount of recovered kinase indicates a stronger interaction between the test compound and the kinase.

  • Data Analysis: The results are typically expressed as a percentage of the control (DMSO vehicle) and can be used to determine binding affinity (Kd) or percentage inhibition at a given concentration.

A detailed protocol for a similar competition binding assay is provided by DiscoverX.

LanthaScreen™ Eu Kinase Binding Assay

Another widely used platform for determining kinase inhibitor potency and selectivity is the LanthaScreen™ Eu Kinase Binding Assay.

Principle: This assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) that binds to the kinase active site. When both the antibody and the tracer are bound to the kinase, FRET occurs. A test compound that binds to the kinase active site will displace the tracer, leading to a decrease in the FRET signal.

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, the Eu-labeled antibody, the fluorescently labeled tracer, and the test compound (this compound) in an appropriate assay buffer.

  • Assay Assembly: In a microplate, combine the test compound, the kinase/antibody mixture, and the tracer.

  • Incubation: Incubate the plate at room temperature to allow the binding reactions to reach equilibrium.

  • Signal Detection: Measure the FRET signal using a plate reader capable of time-resolved fluorescence measurements.

  • Data Analysis: The IC50 value is determined by plotting the FRET ratio as a function of the test compound concentration.

Detailed protocols for the LanthaScreen™ Eu Kinase Binding Assay are available from Thermo Fisher Scientific.

Signaling Pathway and Experimental Workflow

To visually represent the processes involved in the assessment of this compound's selectivity, the following diagrams have been generated.

Kinase_Inhibitor_Screening_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_output Output Aak1_IN_5 This compound Stock Screening High-Throughput Screening Aak1_IN_5->Screening Kinase_Panel Kinase Panel (>400 Kinases) Kinase_Panel->Screening Assay_Reagents Assay Reagents Assay_Reagents->Screening Primary_Hits Identify Primary Hits (% Inhibition) Screening->Primary_Hits Raw Data Dose_Response Dose-Response Curves Primary_Hits->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination Selectivity_Profile Selectivity Profile IC50_Determination->Selectivity_Profile

Caption: Workflow for determining the kinase selectivity profile of this compound.

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Cargo Receptor AP2 AP2 Complex Receptor->AP2 binds Clathrin Clathrin AP2->Clathrin recruits Vesicle Clathrin-Coated Vesicle Clathrin->Vesicle forms AAK1 AAK1 AAK1->AP2 phosphorylates (μ2 subunit) Aak1_IN_5 This compound Aak1_IN_5->AAK1 inhibits Endocytosis Endocytosis Vesicle->Endocytosis

Caption: AAK1's role in clathrin-mediated endocytosis and the inhibitory action of this compound.

References

A Comparative Guide to Aak1-IN-5 Alternatives for Inhibiting Clathrin-Mediated Endocytosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of small molecule inhibitors used to study and modulate clathrin-mediated endocytosis (CME), with a focus on alternatives to the Adaptor-Associated Kinase 1 (AAK1) inhibitor, Aak1-IN-5. We present a summary of their mechanisms of action, quantitative performance data, and key experimental protocols to assist researchers in selecting the most appropriate tool for their specific needs.

Introduction to Clathrin-Mediated Endocytosis and AAK1

Clathrin-mediated endocytosis is a vital cellular process responsible for the uptake of nutrients, regulation of cell surface receptor signaling, and synaptic vesicle recycling. A key regulator in this pathway is the Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase. AAK1 facilitates the assembly of clathrin-coated pits by phosphorylating the μ2 subunit of the adaptor protein complex 2 (AP-2), which enhances the binding of AP-2 to cargo receptors, thereby promoting the efficiency of internalization.[1][2][3][4] Inhibition of AAK1, and consequently CME, is a valuable strategy for studying these cellular processes and holds therapeutic potential for various diseases, including neuropathic pain and viral infections.[3]

This compound is a known inhibitor of AAK1. However, the field of chemical biology offers several other compounds that inhibit CME through various mechanisms. This guide explores the most common alternatives, providing a comparative analysis of their performance.

Mechanism of Action of CME Inhibitors

The process of clathrin-mediated endocytosis can be inhibited at multiple stages. The inhibitors discussed in this guide target different key proteins in the CME pathway.

CME_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CargoReceptor Cargo-Receptor Complex AP2 AP-2 Complex CargoReceptor->AP2 binds Clathrin Clathrin AP2->Clathrin recruits CoatedPit Clathrin-Coated Pit Clathrin->CoatedPit assembles Dynamin Dynamin CoatedVesicle Clathrin-Coated Vesicle Dynamin->CoatedVesicle scission CoatedPit->Dynamin recruits Endosome Early Endosome CoatedVesicle->Endosome uncoats & fuses AAK1 AAK1 AAK1->AP2 phosphorylates μ2 subunit Aak1_IN_5 This compound / Baricitinib Aak1_IN_5->AAK1 inhibits Pitstop2 Pitstop 2 Pitstop2->Clathrin inhibits TD Dynasore Dynasore / Dyngo-4a Dynasore->Dynamin inhibits GTPase

Figure 1: Simplified signaling pathway of clathrin-mediated endocytosis and points of inhibition.

Quantitative Comparison of CME Inhibitors

The following table summarizes the quantitative data for this compound and its alternatives. IC50 values can vary depending on the assay conditions and cell type used.

InhibitorPrimary Target(s)IC50 (Primary Target)IC50 (Transferrin Uptake)Cell Type(s)Known Off-Target Effects & Notes
This compound AAK1~0.63 nM (cellular)Not widely reported-Potent and selective AAK1 inhibitor.
Baricitinib JAK1/JAK2, AAK1JAK1: 5.9 nMJAK2: 5.7 nMAAK1: 17 nM (Kd)Not widely reportedHuman Leukocytes, othersPrimarily a JAK inhibitor with high affinity for AAK1, potentially reducing viral endocytosis.
Pitstop 2 Clathrin Heavy Chain (Terminal Domain)~12 µM (Amphiphysin binding)~20-30 µMHeLa, COS-7, BEAS-2BInhibits clathrin-independent endocytosis; may have off-target effects on actin dynamics.
Dynasore Dynamin-1, Dynamin-2~15 µM (GTPase activity)~15-30 µMHeLa, HEK293, othersNon-competitive inhibitor. May affect actin and lipid rafts independently of dynamin.
Dyngo-4a Dynamin-1, Dynamin-2Dynamin I: 0.38 µMDynamin II: 2.3 µM~5.7 µMU2OS, HeLaA more potent and less cytotoxic analog of Dynasore.

Detailed Experimental Protocols

Transferrin Uptake Assay for Measuring CME Inhibition

This protocol is a standard method to quantify the rate of clathrin-mediated endocytosis by measuring the internalization of fluorescently labeled transferrin.

1. Materials:

  • Cell culture medium (e.g., DMEM)

  • Serum-free medium

  • Fluorescently labeled Transferrin (e.g., Transferrin-Alexa Fluor 488)

  • Inhibitor stock solution (e.g., in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Acidic wash buffer (e.g., 0.1 M Glycine, 150 mM NaCl, pH 3.0)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI

  • Microscopy slides and coverslips

2. Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate to achieve 60-70% confluency on the day of the experiment.

  • Serum Starvation: Wash cells with warm PBS and incubate in serum-free medium for 30-60 minutes at 37°C to upregulate transferrin receptor expression.

  • Inhibitor Pre-incubation: Treat the cells with the desired concentration of the inhibitor (or vehicle control, e.g., DMSO) in serum-free medium for the recommended time (e.g., 15-30 minutes) at 37°C.

  • Transferrin Internalization: Add pre-warmed fluorescently labeled transferrin (e.g., 25 µg/mL) to the cells and incubate for a defined period (e.g., 5-15 minutes) at 37°C to allow for endocytosis.

  • Stop Internalization: Place the plate on ice and wash the cells three times with ice-cold PBS to stop the endocytosis process.

  • Acid Wash (to remove surface-bound transferrin): Incubate the cells with ice-cold acidic wash buffer for 5 minutes on ice. Wash three times with ice-cold PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Staining and Mounting: Wash the cells three times with PBS. Mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the nuclei.

  • Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity per cell using image analysis software (e.g., ImageJ). The percentage of inhibition is calculated relative to the vehicle-treated control cells.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Inhibitor Treatment & Cargo Internalization cluster_processing Sample Processing cluster_analysis Data Acquisition & Analysis A Seed cells on coverslips B Serum starve cells (30-60 min) A->B C Pre-incubate with inhibitor or vehicle (15-30 min) B->C D Add fluorescent transferrin (5-15 min at 37°C) C->D E Stop endocytosis on ice D->E F Acid wash to remove surface-bound transferrin E->F G Fix cells (e.g., 4% PFA) F->G H Mount with DAPI G->H I Fluorescence Microscopy H->I J Quantify intracellular fluorescence I->J K Calculate % inhibition J->K

Figure 2: Experimental workflow for evaluating CME inhibitors using a transferrin uptake assay.

Discussion and Recommendations

Choosing the right inhibitor for studying clathrin-mediated endocytosis depends on the specific research question and experimental context.

  • For highly specific AAK1 inhibition, This compound remains a primary choice due to its high potency and selectivity. However, the lack of widely reported data on its direct inhibition of CME in cellular assays necessitates careful validation.

  • Baricitinib presents an interesting case as a dual inhibitor of JAK/STAT signaling and AAK1-mediated endocytosis. This makes it a valuable tool for investigating the interplay between these pathways, particularly in the context of inflammatory diseases and viral entry.

  • Pitstop 2 is a widely used tool for directly targeting the clathrin heavy chain. However, researchers must be cautious of its off-target effects, including the inhibition of clathrin-independent endocytosis. It is crucial to include appropriate controls to account for these potential confounding factors.

  • Dynasore and its more potent and less cytotoxic analog, Dyngo-4a , are effective inhibitors of dynamin's GTPase activity, a critical step in vesicle scission. Dyngo-4a is generally recommended over Dynasore due to its improved pharmacological properties. As with Pitstop 2, potential dynamin-independent effects of these compounds should be considered.

References

Safety Operating Guide

Aak1-IN-5: Comprehensive Disposal and Safety Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed protocol for the safe disposal of Aak1-IN-5, a highly selective AAK1 inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on the safety protocols for structurally similar compounds and general best practices for laboratory chemical waste management.

I. Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment to minimize exposure and ensure personal safety.

Recommended PPE:

  • Eye/Face Protection: Safety glasses or goggles are required.

  • Skin Protection: A lab coat or other protective clothing is necessary.

  • Hand Protection: Chemical-resistant gloves are mandatory. It is advisable to consult the glove manufacturer's specifications for resistance to the specific chemical components.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations of vapors low.

  • An eyewash station and safety shower should be readily accessible in the immediate work area.

II. First Aid Procedures

In the event of accidental exposure, immediate and appropriate first aid is critical.

  • If on Skin: Remove contaminated clothing immediately and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • If in Eyes: Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing and seek immediate medical attention if irritation persists.

  • If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration or oxygen and get medical attention.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Loosen tight clothing and seek medical attention.

III. Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations for chemical waste.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and cleaning materials, in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical properties of the waste and be tightly sealed when not in use.

  • Waste Segregation:

    • Do not mix this compound waste with other incompatible waste streams. It is generally incompatible with strong oxidizing agents, strong acids, and strong bases.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage, away from sources of ignition and incompatible materials.

  • Arrangement for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.

    • Provide the disposal service with all available information about the chemical, including its known properties and any available safety data.

IV. Spill Management

In the case of a spill, follow these procedures to ensure safe cleanup:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further spread of the spill using inert absorbent materials (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.

  • Collect: Carefully sweep or vacuum up the absorbed material and place it into a suitable, sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

  • Dispose: Treat all cleanup materials as hazardous waste and dispose of them according to the protocol outlined above.

V. Chemical and Physical Properties

A summary of the known properties of this compound is provided below for reference.

PropertyValue
Molecular Formula C25H27N3O3
Molecular Weight 417.50 g/mol
Form A solid
Storage -20°C
Solubility Soluble in DMSO

This data is essential for the proper assessment of handling and disposal risks.

Logical Workflow for this compound Disposal

A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in Designated Container B->C D Seal and Label Container Correctly C->D E Store in Designated Hazardous Waste Area D->E F Contact EHS for Professional Disposal E->F

Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound waste.

Personal protective equipment for handling Aak1-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides essential safety and logistical information for the handling and disposal of Aak1-IN-5, a potent and selective adaptor protein-2-associated kinase 1 (AAK1) inhibitor.[1][2] Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure personal safety and maintain the integrity of their experiments. As a potent, biologically active small molecule, this compound should be handled with a high degree of caution, treating it as a potentially hazardous compound.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the nature of potent kinase inhibitors necessitates stringent safety protocols. The following personal protective equipment (PPE) is mandatory for handling this compound to minimize exposure risk. A multi-layered approach to PPE is recommended.

Table 1: Recommended Personal Protective Equipment (PPE) for Various Laboratory Activities

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders.[3] Gloves: Two pairs of nitrile gloves (double-gloving). Eye Protection: Chemical splash goggles for a complete seal around the eyes. Lab Coat: Dedicated, disposable, or non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood.
Solution Preparation and Handling Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk. Lab Coat: Standard laboratory coat. Ventilation: Work should be conducted in a chemical fume hood.
Cell Culture and In Vitro Assays Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Containment: Class II biological safety cabinet to maintain sterility and protect the user.
Waste Disposal Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for minimizing exposure and ensuring the integrity of the compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage.

  • Confirm the recommended storage conditions on the product vial or datasheet. This compound is typically stored at -20°C.

  • Store in a clearly labeled, designated, and secure location away from incompatible materials.

2. Preparation of Solutions:

  • Designated Area: All manipulations of solid this compound and its concentrated solutions must be performed in a designated and clearly marked area, such as a certified chemical fume hood.

  • Weighing: Use a precision balance within the fume hood. Handle the solid compound with care to avoid generating dust.

  • Solvent Addition: Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid compound.

  • Dissolution: Securely cap the vial and vortex or sonicate as needed to ensure the compound is fully dissolved.

3. Experimental Use:

  • Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If this is not feasible, thoroughly decontaminate all equipment after use.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.

Disposal Plan

All waste materials contaminated with this compound must be treated and disposed of as hazardous chemical waste.

Table 2: Disposal Guidelines for this compound Contaminated Waste

Waste TypeDisposal Procedure
Solid Waste Includes empty vials, contaminated gloves, pipette tips, and other disposable materials. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.
Contaminated Sharps Dispose of in a puncture-resistant sharps container that is clearly labeled for hazardous chemical waste.

Note: All disposal must be carried out in strict accordance with local, state, and federal regulations.

Experimental Workflow and Safety Controls

The following diagram outlines a logical workflow for handling this compound, incorporating the essential safety measures at each step.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_disposal Disposal Phase a Receive and Inspect Compound b Store at -20°C in Designated Area a->b c Don PPE for Solid Handling (Double Gloves, Goggles, Respirator, Lab Coat) b->c d Weigh Solid this compound in Fume Hood c->d e Prepare Stock Solution in Fume Hood d->e f Don PPE for Liquid Handling (Gloves, Goggles, Lab Coat) e->f Proceed to Experiment g Perform Experiment (e.g., Cell Treatment in BSC) f->g h Decontaminate Equipment g->h i Don PPE for Waste Handling (Heavy-Duty Gloves, Goggles) g->i Proceed to Disposal h->i j Segregate and Dispose of Hazardous Waste (Solid, Liquid, Sharps) i->j k Wash Hands Thoroughly j->k caption Workflow for Safe Handling of this compound

Caption: Workflow for the safe handling of this compound from receipt to disposal.

AAK1 Signaling Pathway and Inhibition

Aak1 is a serine/threonine kinase that plays a key role in clathrin-mediated endocytosis by phosphorylating the μ2 subunit of the adaptor protein complex 2 (AP-2). This process is essential for the internalization of various molecules, and its disruption is a therapeutic strategy for several diseases. This compound acts as a potent inhibitor of this kinase activity.

G cluster_pathway Clathrin-Mediated Endocytosis Pathway cluster_inhibition Mechanism of Inhibition AAK1 AAK1 Kinase AP2 AP-2 Complex (μ2 subunit) AAK1->AP2 Phosphorylates Clathrin Clathrin Recruitment AP2->Clathrin Activates Vesicle Vesicle Formation & Internalization Clathrin->Vesicle Aak1_IN_5 This compound Aak1_IN_5->AAK1 Inhibits caption Inhibition of the AAK1 signaling pathway by this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.